INCB 3284 dimesylate
Description
Properties
IUPAC Name |
N-[2-[[(3R)-1-[4-hydroxy-4-(6-methoxypyridin-3-yl)cyclohexyl]pyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31F3N4O4.2CH4O3S/c1-37-23-6-5-19(14-30-23)25(36)10-7-21(8-11-25)33-12-9-20(16-33)32-22(34)15-31-24(35)17-3-2-4-18(13-17)26(27,28)29;2*1-5(2,3)4/h2-6,13-14,20-21,36H,7-12,15-16H2,1H3,(H,31,35)(H,32,34);2*1H3,(H,2,3,4)/t20-,21?,25?;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPNUHKICDECDH-SEBNIYPMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C2(CCC(CC2)N3CCC(C3)NC(=O)CNC(=O)C4=CC(=CC=C4)C(F)(F)F)O.CS(=O)(=O)O.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC=C(C=C1)C2(CCC(CC2)N3CC[C@H](C3)NC(=O)CNC(=O)C4=CC(=CC=C4)C(F)(F)F)O.CS(=O)(=O)O.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39F3N4O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20470463 | |
| Record name | INCB 3284 dimesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20470463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
712.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887401-93-6 | |
| Record name | INCB-3284 dimesylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887401936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | INCB 3284 dimesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20470463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | INCB-3284 DIMESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ET5U3KG6K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of INCB3284 Dimesylate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
INCB3284 dimesylate is a potent and selective small molecule antagonist of the C-C chemokine receptor type 2 (CCR2). Its mechanism of action centers on the inhibition of the binding of its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), to CCR2. This interaction is critical in the trafficking of monocytes and macrophages to sites of inflammation. By blocking this signaling pathway, INCB3284 dimesylate effectively mitigates the inflammatory response, making it a therapeutic candidate for a range of inflammatory and autoimmune diseases. This guide provides a comprehensive overview of the molecular and cellular mechanisms of INCB3284 dimesylate, supported by quantitative data, detailed experimental protocols, and visual representations of its mode of action.
Core Mechanism of Action: CCR2 Antagonism
INCB3284 is a selective, orally bioavailable antagonist of human CCR2.[1][2][3][4][5] The primary mechanism of action of INCB3284 dimesylate is the competitive inhibition of the interaction between MCP-1 and its receptor, CCR2. CCR2 is a G-protein coupled receptor (GPCR) predominantly expressed on monocytes, macrophages, and dendritic cells.[1] The binding of MCP-1 to CCR2 initiates a signaling cascade that leads to the recruitment of these immune cells to inflamed tissues.[1]
INCB3284 effectively blocks this initial step, thereby preventing downstream signaling events, including intracellular calcium mobilization and ERK phosphorylation.[1][4] This inhibition of CCR2-mediated signaling ultimately results in reduced migration and infiltration of inflammatory cells into target tissues, which is a key pathological feature of many chronic inflammatory diseases.[1]
Signaling Pathway
The binding of MCP-1 to CCR2 triggers a conformational change in the receptor, leading to the activation of intracellular G-proteins. This initiates a cascade of downstream signaling events, including the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration. This, along with other signaling intermediates, culminates in the activation of pathways that promote cell migration, such as the ERK/MAPK pathway. INCB3284 acts as a direct antagonist, preventing MCP-1 from binding to CCR2 and thereby inhibiting this entire signaling cascade.
Quantitative Data
The potency and selectivity of INCB3284 dimesylate have been characterized through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency of INCB3284
| Assay | Description | IC50 (nM) |
| MCP-1 Binding Antagonism | Inhibition of monocyte chemoattractant protein-1 (MCP-1) binding to human CCR2 (hCCR2). | 3.7[1][3][4][5] |
| Chemotaxis Activity | Antagonism of monocyte chemotaxis. | 4.7[1][3] |
| Intracellular Calcium Mobilization | Inhibition of CCR2-mediated intracellular calcium mobilization. | 6[1][4] |
| ERK Phosphorylation | Inhibition of CCR2-mediated ERK phosphorylation. | 2.6[1][4] |
Table 2: Selectivity and Other Pharmacological Properties
| Parameter | Description | Value |
| hERG Potassium Current Inhibition | IC50 for the inhibition of the hERG potassium current. | 84 µM[1][3] |
| Selectivity | No significant inhibitory activity at 1 µM against a panel of over 50 ion channels, transporters, and other chemokine receptors (including CCR1, CCR3, CCR5, CXCR3, and CXCR5).[1] | > 1 µM |
| Human Serum Protein Binding | Free fraction of INCB3284 in human serum. | 58%[1][3] |
| Human Clinical Trial Half-life | Pharmacokinetic profile suitable for once-a-day dosing. | 15 hours[1][3] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of INCB3284 dimesylate.
CCR2 Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to the CCR2 receptor.
Experimental Workflow:
Methodology:
-
Cell Preparation: Human monocytic THP-1 cells, which endogenously express CCR2, or HEK293 cells stably transfected with human CCR2 are used. Cells are harvested, washed, and resuspended in binding buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, and 0.2% BSA, pH 7.1).
-
Assay Setup: The assay is typically performed in a 96-well plate format. To each well, the following are added in order:
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Varying concentrations of INCB3284 dimesylate or vehicle control.
-
A fixed concentration of radiolabeled MCP-1 (e.g., ¹²⁵I-MCP-1).
-
The cell suspension.
-
-
Incubation: The plate is incubated for a defined period (e.g., 2 hours) at room temperature with gentle agitation to allow for competitive binding to reach equilibrium.
-
Separation: Bound radioligand is separated from the free radioligand by rapid filtration through glass fiber (GF/B) filter plates using a cell harvester. The filters are then washed with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of INCB3284 that inhibits 50% of the specific binding of the radiolabeled MCP-1 (IC50).
Monocyte Chemotaxis Assay
This functional assay measures the ability of a compound to inhibit the directed migration of monocytes towards a chemoattractant.
Methodology:
-
Cell Preparation: Primary human monocytes are isolated from peripheral blood mononuclear cells (PBMCs) or a monocytic cell line like THP-1 is used. Cells are washed and resuspended in a serum-free assay medium.
-
Assay Setup: A Boyden chamber or a similar transwell migration system with a porous membrane (e.g., 5 µm pores) is used.
-
The lower chamber is filled with assay medium containing MCP-1 at a concentration that induces maximal chemotaxis (e.g., 10 ng/mL).
-
The cell suspension, pre-incubated with varying concentrations of INCB3284 or vehicle, is added to the upper chamber (the transwell insert).
-
-
Incubation: The plate is incubated for a period that allows for cell migration (e.g., 90 minutes to 3 hours) at 37°C in a humidified incubator with 5% CO2.
-
Quantification of Migration: The number of cells that have migrated through the membrane into the lower chamber is quantified. This can be done by:
-
Removing the non-migrated cells from the upper side of the membrane and staining the migrated cells on the lower side for microscopic counting.
-
Lysing the migrated cells in the lower chamber and quantifying a cellular component, such as ATP or a fluorescent dye, using a plate reader.
-
-
Data Analysis: The results are expressed as the percentage of inhibition of cell migration compared to the vehicle control, and the IC50 value is calculated.
Intracellular Calcium Mobilization Assay
This assay measures the ability of a compound to block the increase in intracellular calcium concentration that occurs upon GPCR activation.
Methodology:
-
Cell Preparation: CCR2-expressing cells (e.g., THP-1 or transfected CHO cells) are seeded in a black-walled, clear-bottom 96-well plate and cultured to form a confluent monolayer.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffer containing probenecid (B1678239) (to prevent dye leakage) for a specified time (e.g., 1 hour) at 37°C. After loading, the cells are washed to remove excess dye.
-
Assay Procedure: The plate is placed in a fluorescence plate reader (e.g., a FLIPR or FlexStation).
-
A baseline fluorescence reading is taken.
-
Varying concentrations of INCB3284 or vehicle are added to the wells and incubated for a short period.
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A specific concentration of MCP-1 is then added to stimulate the cells.
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-
Detection: The fluorescence intensity is measured in real-time immediately before and after the addition of MCP-1. An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: The inhibitory effect of INCB3284 is determined by the reduction in the peak fluorescence response to MCP-1. The IC50 value is calculated from the concentration-response curve.
Conclusion
INCB3284 dimesylate is a well-characterized, potent, and selective CCR2 antagonist. Its mechanism of action, involving the direct inhibition of MCP-1 binding to CCR2, has been extensively validated through a variety of in vitro assays. The data presented in this guide underscore its potential as a therapeutic agent for inflammatory diseases by effectively targeting a key node in the inflammatory cascade. The detailed experimental protocols provided herein offer a framework for the further investigation and characterization of this and similar compounds in drug discovery and development. The progression of INCB3284 into clinical trials highlights the therapeutic promise of targeting the MCP-1/CCR2 axis.[2]
References
- 1. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. criver.com [criver.com]
- 4. Quantifying Human Monocyte Chemotaxis In Vitro and Murine Lymphocyte Trafficking In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
INCB3284 Dimesylate: A Technical Guide to a Potent and Selective CCR2 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
INCB3284 dimesylate is a potent, selective, and orally bioavailable small molecule antagonist of the C-C chemokine receptor 2 (CCR2).[1][2][3][4][5][6] This technical guide provides an in-depth overview of INCB3284, focusing on its mechanism of action, pharmacological data, and the experimental protocols used for its characterization. The trafficking of monocytes and macrophages to sites of inflammation is predominantly mediated by the interaction of monocyte chemoattractant protein-1 (MCP-1 or CCL2) with its receptor, CCR2.[1] This signaling axis is a key driver in the pathogenesis of various inflammatory and autoimmune diseases, as well as cancer, making CCR2 a compelling therapeutic target.[1][7][8][9] INCB3284 was developed to inhibit this pathway, thereby reducing the recruitment of inflammatory cells and mitigating disease progression.[1]
Mechanism of Action: Antagonism of the CCL2-CCR2 Signaling Axis
The CCL2-CCR2 signaling axis plays a crucial role in cell migration, proliferation, and survival.[9][10] CCR2 is a G protein-coupled receptor (GPCR) primarily expressed on monocytes, macrophages, and dendritic cells.[10][11] The binding of its ligand, CCL2, initiates a cascade of intracellular signaling events.
Upon CCL2 binding, CCR2 activates various G protein-mediated signaling cascades, including the phosphatidylinositol 3-kinase (PI3K)/AKT, mitogen-activated protein kinase (MAPK)/p38, and Janus kinase (JAK)/STAT3 pathways.[10][12] These pathways are integral to processes such as chemotaxis, cell survival, and angiogenesis.[7][10][12] In the context of cancer, this signaling axis can promote tumor growth, invasion, and the recruitment of immunosuppressive cells to the tumor microenvironment.[7][8][9]
INCB3284 functions as a direct antagonist of CCR2. It competitively binds to the receptor, preventing the binding of CCL2 and thereby inhibiting the downstream signaling pathways responsible for monocyte migration and inflammatory responses.[1][6]
Caption: CCR2 signaling pathway and INCB3284 inhibition.
Quantitative Data Summary
The following tables summarize the key quantitative data for INCB3284 dimesylate, compiled from preclinical and clinical studies.
Table 1: In Vitro Activity and Selectivity of INCB3284
| Parameter | Species | Assay Type | IC50 Value | Reference |
| MCP-1 Binding Antagonism | Human | Whole Cell Binding | 3.7 nM | [1][2][3][5][6] |
| Chemotaxis Activity | Human | Chemotaxis Assay | 4.7 nM | [1][2][3][5][6] |
| Calcium Mobilization | Human | Functional Assay | 6.0 nM | [1][6] |
| ERK Phosphorylation | Human | Functional Assay | 2.6 nM | [1][6] |
| hERG Potassium Current | Human | Patch Clamp Assay | 84 µM | [1][2][3][5][6] |
| Selectivity Screen | Human | Various Receptors | No significant activity at 1 µM against >50 ion channels, transporters, and other GPCRs (including CCR1, CCR3, CCR5, CXCR3, CXCR5). | [1][6] |
Table 2: Pharmacokinetic Profile of INCB3284
| Species | Route | Clearance | Volume of Distribution (Vss) | Half-Life (T1/2) | Oral Bioavailability | Reference |
| Rat | IV | High | High | 2.2 h | Acceptable | [1] |
| Dog | IV | Low | Low | 3.8 h | Acceptable | [1] |
| Cynomolgus Monkey | IV | Low | Low | 2.3 h | Acceptable | [1] |
| Chimpanzee | IV | Low | Low | 3.2 h | Acceptable | [1] |
| Human | Oral | - | - | 15 h | Suitable for once-a-day dosing | [1][2] |
Table 3: Physicochemical Properties of INCB3284 Dimesylate
| Property | Value | Reference |
| Molecular Formula | C₂₆H₃₁F₃N₄O₄·2CH₄O₃S | [3][4] |
| Molecular Weight | 712.76 g/mol | [3][4] |
| Purity | ≥98% | [3] |
| Solubility | Soluble to 100 mM in water and DMSO | [3] |
| Human Serum Protein Binding | 42% (58% free fraction) | [1][2] |
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize CCR2 antagonists are provided below.
CCR2 Radioligand Binding Assay
This competitive binding assay determines the affinity of a test compound for the CCR2 receptor by measuring the displacement of a radiolabeled ligand.[11]
Caption: Workflow for CCR2 radioligand binding assay.
-
Materials:
-
Cells: Murine monocyte cell line WEHI-274.1 (endogenously expressing CCR2) or human monocytic THP-1 cells.[11]
-
Radioligand: ¹²⁵I-labeled CCL2.[11]
-
Test Compound: INCB3284 or other CCR2 antagonists.
-
Assay Buffer: RPMI 1640 with 1% BSA.[11]
-
Wash Buffer: Cold PBS.[11]
-
Filtration Plate: 96-well filter plate (e.g., Millipore Multiscreen).[11]
-
Scintillation Counter. [11]
-
-
Procedure:
-
Cell Preparation: Culture and harvest CCR2-expressing cells. Resuspend them in assay buffer to a concentration of approximately 1 x 10⁶ cells/mL.[11]
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Assay buffer for total binding.
-
A high concentration of unlabeled CCL2 (e.g., 1 µM) for non-specific binding.[11]
-
Serial dilutions of the test compound.
-
-
Add the radioligand (e.g., ¹²⁵I-CCL2) at a final concentration near its Kd value (e.g., ~50 pM).[11]
-
Add the cell suspension to each well.[11]
-
Incubation: Incubate the plate at room temperature for approximately 2 hours with gentle agitation to reach equilibrium.[11]
-
Filtration: Transfer the contents to a pre-wetted filter plate and wash rapidly with ice-cold wash buffer to separate bound from free radioligand.[11][13]
-
Quantification: Dry the filter plate, add scintillation fluid, and measure radioactivity using a scintillation counter.[11]
-
-
Data Analysis:
-
Subtract non-specific binding from all other readings to determine specific binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).[11]
-
In Vitro Chemotaxis Assay
This assay measures the ability of a CCR2 antagonist to inhibit the migration of cells towards a CCL2 gradient.[11]
Caption: Workflow for in vitro chemotaxis assay.
-
Materials:
-
Cells: Human monocytic cell line THP-1 or primary human peripheral blood mononuclear cells (PBMCs).[11]
-
Chemoattractant: Recombinant human CCL2.[11]
-
Test Compound: INCB3284 or other CCR2 antagonists.
-
Assay Medium: RPMI 1640 with 0.5% BSA.[11]
-
Transwell Inserts: 5 µm pore size for a 24-well plate.[11][14]
-
-
Procedure:
-
Cell Preparation: Culture THP-1 cells or isolate PBMCs. Resuspend cells in assay medium at a concentration of approximately 2 x 10⁶ cells/mL.[11]
-
Compound Pre-incubation: In a separate plate, incubate the cells with various concentrations of the test compound for 30 minutes at 37°C.[11]
-
Assay Setup:
-
Add assay medium containing CCL2 (at a pre-determined optimal concentration, e.g., 10-50 ng/mL) to the lower wells of a 24-well plate.[11]
-
Add medium without CCL2 to negative control wells.
-
Place the Transwell inserts into the wells.
-
Add the pre-incubated cell suspension to the top of each insert.[11][14]
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours.[11][14]
-
Quantification of Migrated Cells:
-
Carefully remove the inserts.
-
Quantify the cells that have migrated to the lower chamber. This can be done by lysing the cells and using a fluorescent dye (e.g., CyQuant) that binds to nucleic acids, followed by measurement with a fluorescence plate reader.[11]
-
-
-
Data Analysis:
-
Calculate the percentage of migration inhibition for each concentration of the test compound relative to the positive control (CCL2 alone).
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Preclinical and Clinical Overview
INCB3284 has demonstrated efficacy in various preclinical models. For instance, in a rat model of hemorrhagic shock, INCB3284 treatment reduced fluid requirements, prevented hemodynamic decompensation, and reduced mortality.[15] These findings suggest a role for CCR2 in cardiovascular stress responses.[15]
The favorable pharmacological and safety profile of INCB3284 supported its advancement into human clinical trials.[1] Phase I and Phase II studies have been conducted for conditions such as rheumatoid arthritis.[16] The pharmacokinetic data from these trials revealed a half-life of 15 hours in humans, making it suitable for once-daily oral dosing.[1][2][5]
Conclusion
INCB3284 dimesylate is a well-characterized CCR2 antagonist with high potency and selectivity. It effectively blocks the CCL2-CCR2 signaling axis, a key pathway in inflammation and oncology. Its robust in vitro activity, favorable pharmacokinetic profile across multiple species, and suitability for once-daily oral administration in humans underscore its potential as a therapeutic agent for a range of diseases driven by monocyte and macrophage recruitment. The detailed experimental protocols provided herein serve as a guide for the continued investigation and characterization of CCR2 antagonists in drug discovery and development.
References
- 1. Discovery of INCB3284, a Potent, Selective, and Orally Bioavailable hCCR2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of INCB3284, a Potent, Selective, and Orally Bioavailable hCCR2 Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. scbt.com [scbt.com]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. CCL2/CCR2 signaling pathway in tumorigenesis and metastasis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - ProQuest [proquest.com]
- 11. benchchem.com [benchchem.com]
- 12. Frontiers | Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? [frontiersin.org]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 15. The Chemokine (C-C Motif) Receptor 2 Antagonist INCB3284 Reduces Fluid Requirements and Protects From Hemodynamic Decompensation During Resuscitation From Hemorrhagic Shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
INCB3284 dimesylate pharmacology and toxicology
An In-depth Technical Guide on the Pharmacology and Toxicology of Epacadostat (B560056) (INCB24360), formerly misidentified in query as INCB3284 Dimesylate
Disclaimer: The initial query requested information on INCB3284 dimesylate. However, based on a comprehensive review of the scientific literature, INCB3284 is a CCR2 antagonist. The vast majority of publicly available data on a developmental oncology compound from Incyte with extensive pharmacological and toxicological profiling corresponds to epacadostat (formerly INCB24360) , a selective IDO1 inhibitor. This guide will focus on epacadostat, as it is the compound most relevant to the likely interests of researchers, scientists, and drug development professionals in the field of oncology.
Executive Summary
Epacadostat (INCB24360) is an orally bioavailable, potent, and highly selective inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a key immunosuppressive enzyme that plays a crucial role in tumor immune evasion. By inhibiting IDO1, epacadostat aims to restore anti-tumor immune responses. This document provides a detailed overview of the pharmacology, pharmacokinetics, pharmacodynamics, and toxicology of epacadostat, based on preclinical and clinical data.
Pharmacology
Mechanism of Action
Epacadostat is a reversible and competitive inhibitor of the IDO1 enzyme.[1] IDO1 catalyzes the first and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine (B1673888) pathway.[2] In the tumor microenvironment, increased IDO1 activity leads to tryptophan depletion and the accumulation of kynurenine and other downstream metabolites. These metabolic changes suppress the proliferation and function of effector T cells and natural killer (NK) cells while promoting the generation and activity of regulatory T cells (Tregs).[2] By inhibiting IDO1, epacadostat blocks this immunosuppressive pathway, thereby restoring tryptophan levels and reducing kynurenine production. This leads to the reactivation of anti-tumor immune responses.[2]
Selectivity and Potency
Epacadostat is a highly selective inhibitor of IDO1 with significantly less activity against other related enzymes such as indoleamine 2,3-dioxygenase 2 (IDO2) and tryptophan 2,3-dioxygenase (TDO).[1][3]
| Parameter | Value | Reference |
| IDO1 IC₅₀ | ~10 nM | [3] |
| IDO1 IC₅₀ (in vivo) | ~70 nM | [4] |
| IDO2 Selectivity | >1000-fold vs. IDO1 | [5] |
| TDO Selectivity | >1000-fold vs. IDO1 | [5] |
Signaling Pathway
The signaling pathway affected by epacadostat is central to immune regulation within the tumor microenvironment.
References
- 1. Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epacadostat (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 | immunomodulating and antitumor activity | Buy INCB024360; IDO-IN-1; INCB-024360; INCB-24360; INCB24360 from Supplier InvivoChem [invivochem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Population Pharmacokinetic and Pharmacodynamic Modeling of Epacadostat in Patients With Advanced Solid Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
The Discovery and Development of INCB3284 Dimesylate: A CCR2 Antagonist
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
INCB3284 dimesylate, a potent and selective antagonist of the C-C chemokine receptor type 2 (CCR2), was developed as a potential therapeutic agent for inflammatory and autoimmune diseases. This document provides a comprehensive overview of the discovery, preclinical development, and mechanism of action of INCB3284. Detailed experimental methodologies, quantitative pharmacological data, and visualizations of key pathways and workflows are presented to offer a thorough understanding of this investigational compound.
Introduction
The chemokine receptor CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a pivotal role in the recruitment of monocytes and macrophages to sites of inflammation.[1][2] This signaling axis is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases, making it an attractive target for therapeutic intervention.[1][3] INCB3284 was identified as a potent and selective small molecule antagonist of human CCR2 (hCCR2), designed to inhibit the inflammatory cascade driven by the CCL2-CCR2 interaction.[1][4]
Mechanism of Action
INCB3284 functions as a competitive antagonist at the CCR2 receptor. By binding to CCR2, it blocks the interaction of the receptor with its cognate ligands, primarily CCL2. This inhibition prevents the downstream signaling events that lead to monocyte and macrophage chemotaxis, thereby reducing the infiltration of these inflammatory cells into tissues.[1]
The binding of CCL2 to CCR2 initiates a signaling cascade that includes intracellular calcium mobilization and the activation of the ERK (extracellular signal-regulated kinase) pathway, ultimately leading to directed cell migration.[1] INCB3284 effectively blocks these signaling events.
In Vitro Pharmacology
The potency and selectivity of INCB3284 were characterized through a series of in vitro assays. The compound demonstrated high affinity for hCCR2 and effectively inhibited key downstream signaling pathways.
Quantitative In Vitro Data
| Assay | IC50 (nM) |
| MCP-1 Binding to hCCR2 | 3.7[1][4] |
| Chemotaxis Activity | 4.7[1][4] |
| Intracellular Calcium Mobilization | 6[1] |
| ERK Phosphorylation | 2.6[1] |
| hERG Potassium Current Inhibition | 84,000[1][4] |
Table 1: In Vitro Potency and Selectivity of INCB3284
Experimental Protocols
MCP-1 Binding Assay:
-
Human embryonic kidney (HEK)293 cells stably expressing hCCR2 were utilized.
-
A radiolabeled MCP-1 ligand was incubated with the cell membranes.
-
Increasing concentrations of INCB3284 were added to determine the displacement of the radioligand.
-
The concentration of INCB3284 that inhibited 50% of radioligand binding was determined as the IC50 value.
Chemotaxis Assay:
-
A multi-well chamber with a microporous membrane was used.
-
Human monocytes (expressing CCR2) were placed in the upper chamber.
-
MCP-1 was placed in the lower chamber as a chemoattractant.
-
Increasing concentrations of INCB3284 were added to the upper chamber with the cells.
-
The number of cells that migrated to the lower chamber was quantified.
-
The IC50 value was calculated as the concentration of INCB3284 that inhibited 50% of cell migration.
References
- 1. Discovery of INCB3284, a Potent, Selective, and Orally Bioavailable hCCR2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a CCR2 targeted 18F-labelled radiotracer for atherosclerosis imaging with PET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Discovery of INCB3284, a Potent, Selective, and Orally Bioavailable hCCR2 Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to INCB3284 Dimesylate: A Potent and Selective CCR2 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
INCB3284 dimesylate is a potent, selective, and orally bioavailable small molecule antagonist of the C-C chemokine receptor type 2 (CCR2). Developed by Incyte Corporation, this compound has been investigated for its therapeutic potential in various inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to INCB3284 dimesylate. Detailed experimental protocols for its characterization and visualizations of its signaling pathway and discovery workflow are also presented to support further research and development efforts in the field of chemokine receptor antagonism.
Chemical Structure and Properties
INCB3284 dimesylate is the dimethanesulfonate salt of the active free base, N-(2-(((3R)-1-((1r,4R)-4-hydroxy-4-(6-methoxypyridin-3-yl)cyclohexyl)pyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide.
Caption: Chemical structure of INCB3284 dimesylate.
Physicochemical Properties
A summary of the key physicochemical properties of INCB3284 dimesylate is presented in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | N-(2-(((3R)-1-((1r,4R)-4-hydroxy-4-(6-methoxypyridin-3-yl)cyclohexyl)pyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide;dimethanesulfonic acid | [1] |
| Molecular Formula | C₂₈H₃₉F₃N₄O₁₀S₂ | [1] |
| Molecular Weight | 712.76 g/mol | [2][3] |
| CAS Number | 887401-93-6 | [1][3] |
| Solubility | Soluble to 100 mM in water and DMSO | [4] |
| Storage | Store at -20°C | [4] |
Mechanism of Action and Signaling Pathway
INCB3284 is a selective antagonist of CCR2. CCR2 is a G protein-coupled receptor (GPCR) that plays a crucial role in the migration of monocytes and macrophages to sites of inflammation. The primary ligand for CCR2 is the chemokine monocyte chemoattractant protein-1 (MCP-1), also known as CCL2. By binding to CCR2, INCB3284 blocks the interaction of CCL2 with the receptor, thereby inhibiting the downstream signaling pathways responsible for cell migration and activation.
The binding of CCL2 to CCR2 activates several intracellular signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway, and the Mitogen-activated protein kinase (MAPK) pathway. These pathways ultimately lead to chemotaxis, cell survival, proliferation, and the production of pro-inflammatory cytokines. INCB3284, by preventing the initial ligand-receptor interaction, effectively inhibits these downstream effects.
References
- 1. Discovery of INCB3284, a Potent, Selective, and Orally Bioavailable hCCR2 Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of INCB3284, a Potent, Selective, and Orally Bioavailable hCCR2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
INCB3284 Dimesylate: A Technical Guide to Binding Affinity and Potency
For Researchers, Scientists, and Drug Development Professionals
Introduction
INCB3284, also known as axatilimab, is a potent and selective antagonist of the human C-C chemokine receptor 2 (CCR2).[1][2][3] CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a crucial role in the recruitment of monocytes and macrophages to sites of inflammation.[1] This axis is implicated in the pathogenesis of various inflammatory and autoimmune diseases, making CCR2 an attractive therapeutic target.[1] This technical guide provides an in-depth overview of the binding affinity and IC50 values of INCB3284 dimesylate, detailed experimental methodologies, and a visualization of the associated signaling pathway.
Data Presentation: Quantitative Summary
The following tables summarize the in vitro potency and binding characteristics of INCB3284 dimesylate.
Table 1: In Vitro Potency of INCB3284 Dimesylate [1][4][5][6][7]
| Assay Type | Target/Stimulus | Cell Type | IC50 (nM) |
| MCP-1 Binding Antagonism | hCCR2 / MCP-1 | --- | 3.7 |
| Chemotaxis | hCCR2 / MCP-1 | --- | 4.7 |
| Intracellular Calcium Mobilization | CCR2-mediated | --- | 6 |
| ERK Phosphorylation | CCR2-mediated | --- | 2.6 |
Table 2: Off-Target Activity and Selectivity of INCB3284 Dimesylate [1][4][5]
| Target | Assay Type | IC50 | Selectivity Notes |
| hERG Potassium Current | Patch Clamp Assay | 84 µM | Weak inhibitory activity. |
| Various Receptors (CCR1, CCR3, CCR5, CXCR3, CXCR5, and other GPCRs) | Binding/Functional Assays | > 1 µM | No significant inhibitory activity observed at 1 µM. |
| CYP Isozymes (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) | Inhibition Assay | > 25 µM | Not a significant inhibitor of major CYP isozymes. |
Experimental Protocols
CCR2 Radioligand Binding Assay
This assay quantifies the ability of INCB3284 to displace a radiolabeled ligand from the CCR2 receptor, thereby determining its binding affinity (reported as IC50 for binding antagonism).
Workflow:
Caption: Workflow for a CCR2 Radioligand Binding Assay.
Detailed Steps:
-
Membrane Preparation: Cell membranes expressing human CCR2 are prepared from a suitable cell line.
-
Reaction Mixture: In a multi-well plate, the cell membranes are incubated with a constant concentration of radiolabeled CCL2 (e.g., ¹²⁵I-CCL2) and varying concentrations of INCB3284 dimesylate.
-
Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the free radioligand. A common method is rapid filtration through a filter mat, which traps the membranes and the bound radioligand.
-
Washing: The filters are washed with a cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters, corresponding to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The results are expressed as the percentage of inhibition of radioligand binding at each concentration of INCB3284. The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve.
Chemotaxis Assay
This functional assay assesses the ability of INCB3284 to inhibit the migration of cells towards a chemoattractant, typically CCL2.
Workflow:
Caption: Workflow for a Chemotaxis Assay.
Detailed Steps:
-
Cell Preparation: A suspension of CCR2-expressing cells, such as human monocytes, is prepared.
-
Compound Incubation: The cells are pre-incubated with various concentrations of INCB3284 dimesylate.
-
Assay Setup: A chemotaxis chamber (e.g., a Boyden chamber with a porous membrane) is used. The lower chamber is filled with a medium containing CCL2 as the chemoattractant.
-
Cell Seeding: The pre-incubated cells are placed in the upper chamber.
-
Incubation: The chamber is incubated for a specific period to allow the cells to migrate through the porous membrane towards the CCL2 gradient in the lower chamber.
-
Quantification of Migration: The number of cells that have migrated to the lower chamber is quantified. This can be done by staining the cells and counting them under a microscope or by using a fluorescent dye and a plate reader.
-
Data Analysis: The inhibitory effect of INCB3284 is calculated as the percentage reduction in cell migration compared to a control without the inhibitor. The IC50 value is determined from the dose-response curve.
Signaling Pathway
INCB3284 acts as an antagonist at the CCR2 receptor, a G protein-coupled receptor (GPCR). The binding of CCL2 to CCR2 normally triggers a cascade of intracellular signaling events that lead to cell migration and inflammation. INCB3284 blocks these downstream effects.
Caption: Simplified CCR2 Signaling Pathway and the Antagonistic Action of INCB3284.
Conclusion
INCB3284 dimesylate is a highly potent and selective antagonist of CCR2, effectively inhibiting the binding of its ligand MCP-1 and subsequent downstream signaling events that are critical for monocyte and macrophage recruitment in inflammatory processes. Its favorable in vitro profile, characterized by low nanomolar IC50 values for CCR2-mediated functions and high selectivity against other receptors and metabolic enzymes, underscores its potential as a therapeutic agent for inflammatory and autoimmune diseases. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive technical resource for researchers and drug development professionals working with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Discovery of INCB3284, a Potent, Selective, and Orally Bioavailable hCCR2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rndsystems.com [rndsystems.com]
- 7. medchemexpress.com [medchemexpress.com]
INCB3284 Dimesylate: A Potent CCR2 Antagonist for Modulating Monocyte Chemotaxis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of INCB3284 dimesylate, a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2). The document details the critical role of the CCL2-CCR2 axis in mediating monocyte chemotaxis, a fundamental process in inflammatory and autoimmune diseases. We present key quantitative data on the efficacy of INCB3284 dimesylate, outline detailed experimental protocols for assessing its inhibitory activity on monocyte migration, and provide visual representations of the underlying signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development of novel therapeutics targeting inflammatory cell recruitment.
Introduction: The CCL2-CCR2 Axis in Monocyte Chemotaxis
Monocyte chemoattractant protein-1 (MCP-1), also known as chemokine (C-C motif) ligand 2 (CCL2), is a potent chemoattractant for monocytes, memory T lymphocytes, and natural killer cells.[1] Its biological effects are primarily mediated through its interaction with the G-protein coupled receptor, CCR2.[1] The CCL2-CCR2 signaling axis is a pivotal pathway in the recruitment of monocytes from the bloodstream to sites of inflammation and tissue injury.[2] Upon binding of CCL2 to CCR2 on the surface of monocytes, a signaling cascade is initiated, leading to cellular polarization and directed migration towards the chemokine gradient, a process known as chemotaxis.[2]
Dysregulation of the CCL2-CCR2 axis has been implicated in the pathogenesis of a wide range of chronic inflammatory and autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and atherosclerosis. Consequently, the development of small molecule antagonists targeting CCR2 has emerged as a promising therapeutic strategy to mitigate the pathological inflammatory responses driven by excessive monocyte infiltration.
INCB3284 dimesylate has been identified as a potent, selective, and orally bioavailable antagonist of human CCR2.[2][3] It effectively inhibits the binding of CCL2 to CCR2 and subsequent downstream signaling events, thereby blocking monocyte chemotaxis.[2][3][4]
Quantitative Data: Efficacy and Selectivity of INCB3284 Dimesylate
The inhibitory activity of INCB3284 dimesylate has been characterized through various in vitro assays. The following table summarizes the key quantitative data demonstrating its potency and selectivity.
| Parameter | Assay Type | Value (IC50) | Reference |
| hCCR2 Binding Affinity | Antagonism of MCP-1 binding to hCCR2 | 3.7 nM | [2][3][4][5] |
| Monocyte Chemotaxis Inhibition | Antagonism of chemotaxis activity | 4.7 nM | [2][3][4][5] |
| Intracellular Calcium Mobilization | Inhibition of CCR2-mediated signaling | 6 nM | [2][3] |
| ERK Phosphorylation | Inhibition of CCR2-mediated signaling | 2.6 nM | [2][3] |
| hERG Potassium Current Inhibition | Off-target activity | 84 µM | [2][3][4][5] |
Table 1: Summary of in vitro potency and selectivity of INCB3284 dimesylate.
Experimental Protocols: Assessing Monocyte Chemotaxis
The following protocols describe standard in vitro methods to evaluate the inhibitory effect of CCR2 antagonists, such as INCB3284 dimesylate, on monocyte chemotaxis.
Monocyte Isolation from Peripheral Blood Mononuclear Cells (PBMCs)
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Monocyte Enrichment: Enrich for monocytes using magnetic-activated cell sorting (MACS) with CD14 microbeads or by plastic adherence.
-
Cell Purity Assessment: Assess monocyte purity by flow cytometry using anti-CD14 antibodies. A purity of >90% is recommended for chemotaxis assays.
Boyden Chamber/Transwell Chemotaxis Assay
This assay is a widely used method to quantify the chemotactic response of monocytes.
-
Reagent Preparation:
-
Assay Medium: RPMI 1640 supplemented with 1% BSA.
-
Chemoattractant: Prepare a stock solution of recombinant human CCL2 (MCP-1) in assay medium. The optimal concentration should be determined by a dose-response experiment (typically 10-100 ng/mL).
-
Test Compound: Prepare a stock solution of INCB3284 dimesylate in a suitable solvent (e.g., DMSO) and make serial dilutions in assay medium.
-
-
Assay Setup:
-
Add assay medium containing the chemoattractant (CCL2) to the lower wells of a 24-well or 96-well Transwell plate.
-
In separate wells for negative control, add assay medium without the chemoattractant.
-
Pre-incubate isolated monocytes with various concentrations of INCB3284 dimesylate or vehicle control for 30 minutes at 37°C.
-
Add the pre-incubated monocyte suspension (typically 1 x 10^5 to 5 x 10^5 cells) to the upper chamber of the Transwell insert (typically with a 5 µm pore size polycarbonate membrane).
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours to allow for cell migration.
-
Quantification of Migrated Cells:
-
Carefully remove the Transwell inserts from the wells.
-
Wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with a suitable stain (e.g., Diff-Quik, crystal violet).
-
Elute the stain and measure the absorbance using a plate reader, or count the migrated cells in several microscopic fields.
-
Alternatively, migrated cells in the lower chamber can be quantified using a fluorescent dye (e.g., Calcein-AM) or by flow cytometry.
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of INCB3284 dimesylate compared to the vehicle control. Determine the IC50 value by non-linear regression analysis.
Visualizing the Mechanism of Action
CCR2 Signaling Pathway and Inhibition by INCB3284 Dimesylate
The following diagram illustrates the key signaling events following CCL2 binding to CCR2 and the point of intervention by INCB3284 dimesylate.
Caption: CCR2 signaling and INCB3284 inhibition.
Experimental Workflow for Monocyte Chemotaxis Assay
The following diagram outlines the key steps in a typical Boyden chamber chemotaxis assay used to evaluate the efficacy of INCB3284 dimesylate.
Caption: Monocyte chemotaxis assay workflow.
Logical Relationship of Key Components
This diagram illustrates the logical interaction between the ligand, receptor, antagonist, and the resulting cellular response.
Caption: Interaction of CCL2, CCR2, and INCB3284.
Conclusion
INCB3284 dimesylate is a potent and selective CCR2 antagonist that effectively inhibits monocyte chemotaxis by blocking the CCL2-CCR2 signaling axis. The quantitative data and experimental protocols provided in this guide offer a robust framework for the continued investigation and development of CCR2 antagonists as a therapeutic strategy for a variety of inflammatory diseases. The visualization of the signaling pathways and experimental workflows further aids in the conceptual understanding of the mechanism of action and the methods used for its evaluation.
References
- 1. Quantifying Human Monocyte Chemotaxis In Vitro and Murine Lymphocyte Trafficking In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 3. benchchem.com [benchchem.com]
- 4. criver.com [criver.com]
- 5. CCR2 Acts as Scavenger for CCL2 during Monocyte Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
Delving into the Selectivity Profile of INCB3284: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of INCB3284, a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2). The following sections detail its binding affinity and functional activity, the experimental protocols used for its characterization, and the key signaling pathways it modulates.
Core Selectivity and Potency
INCB3284 demonstrates high affinity and potent antagonism for the human CCR2 receptor. Its selectivity is a critical attribute, minimizing off-target effects and enhancing its therapeutic potential. The inhibitory activities of INCB3284 against its primary target and key off-targets are summarized below.
Table 1: In Vitro Inhibitory Activity of INCB3284
| Target | Assay Type | Species | IC50 (nM) | Reference |
| hCCR2 | MCP-1 Binding Antagonism | Human | 3.7 | [1] |
| hCCR2 | Chemotaxis Activity | Human | 4.7 | [1] |
| hCCR2 | Intracellular Calcium Mobilization | Human | 6 | [1] |
| hCCR2 | ERK Phosphorylation | Human | 2.6 | [1] |
| hERG | Patch Clamp | Human | 84,000 | [1] |
Off-Target Selectivity Profile
A comprehensive screen of INCB3284 against a panel of other receptors, ion channels, and transporters revealed a high degree of selectivity. At a concentration of 1 µM, INCB3284 showed no significant inhibitory activity against a panel of over 50 targets, including the closely related chemokine receptors CCR1, CCR3, CCR5, CXCR3, and CXCR5[1]. This high selectivity underscores the targeted nature of INCB3284's mechanism of action.
Experimental Methodologies
The following sections provide detailed protocols for the key in vitro assays used to characterize the selectivity and potency of INCB3284.
CCR2 Radioligand Binding Assay
This competitive binding assay quantifies the affinity of a test compound for the CCR2 receptor by measuring the displacement of a radiolabeled ligand.
Experimental Workflow
Materials:
-
Cells: Murine monocyte cell line WEHI-274.1[2]
-
Radioligand: 125I-labeled murine CCL2 (mCCL2)[2]
-
Assay Buffer: RPMI 1640 with 1% BSA[2]
-
Wash Buffer: Cold PBS[2]
-
Filtration Plate: 96-well filter plate[2]
Procedure:
-
Cell Preparation: WEHI-274.1 cells are cultured to the desired density, harvested, and resuspended in assay buffer to a concentration of 1 x 10^6 cells/mL[2].
-
Assay Setup: In a 96-well plate, 25 µL of assay buffer (for total binding) or 1 µM unlabeled CCL2 (for non-specific binding), 25 µL of serially diluted INCB3284, 50 µL of 125I-mCCL2 (~50 pM final concentration), and 100 µL of the cell suspension are added in triplicate[2].
-
Incubation: The plate is incubated at room temperature for 2 hours with gentle agitation[2].
-
Filtration: The contents of the assay plate are transferred to a pre-wetted filter plate and washed three times with ice-cold wash buffer using a vacuum manifold[2].
-
Quantification: The filter plate is dried, and the radioactivity is measured using a scintillation counter[2].
-
Data Analysis: The IC50 value is determined using non-linear regression analysis of the competition binding curve[2].
Monocyte Chemotaxis Assay
This functional assay assesses the ability of a compound to inhibit the migration of monocytes towards a chemoattractant, such as CCL2.
Experimental Workflow
Materials:
-
Cells: Human monocytic cell line THP-1 or primary human peripheral blood mononuclear cells (PBMCs)[2]
-
Chemoattractant: Recombinant human CCL2 (hCCL2)[2]
-
Assay Medium: RPMI 1640 with 0.5% BSA[2]
-
Transwell Inserts: 5 µm pore size for a 24-well plate[2]
-
Detection Reagent: Cell lysis buffer with a fluorescent dye (e.g., CyQuant)[2]
Procedure:
-
Cell Preparation: THP-1 cells are cultured or PBMCs are isolated and resuspended in assay medium at a concentration of 2 x 10^6 cells/mL[2].
-
Compound Pre-incubation: In a separate plate, the cells are incubated with various concentrations of INCB3284 for 30 minutes at 37°C[2].
-
Assay Setup: 600 µL of assay medium containing hCCL2 (at its EC50 concentration, typically 10-50 ng/mL) is added to the lower wells of a 24-well plate. The Transwell inserts are placed into the wells, and 100 µL of the pre-incubated cell suspension is added to the top of each insert[2].
-
Incubation: The plate is incubated at 37°C in a 5% CO2 incubator for 2-4 hours[2].
-
Quantification of Migrated Cells: The inserts are removed, and a cell lysis buffer containing a fluorescent dye is added to the lower wells. The fluorescence, proportional to the number of migrated cells, is measured using a fluorescence plate reader[2].
-
Data Analysis: The IC50 value is calculated from the dose-response curve for the inhibition of chemotaxis[2].
hERG Manual Patch Clamp Assay
This electrophysiological assay is the gold standard for assessing the potential of a compound to inhibit the hERG potassium channel, a key indicator of potential cardiac liability.
Experimental Workflow
Materials:
-
Cells: Chinese Hamster Ovary (CHO) cells stably expressing the hERG potassium channel[3]
-
Recording Solutions: Specialized intracellular and extracellular solutions to mimic physiological conditions[3].
-
Patch Clamp Rig: A setup including a microscope, micromanipulators, an amplifier, and data acquisition software[3].
Procedure:
-
Cell Preparation: CHO-hERG cells are plated on glass coverslips 24-48 hours prior to the experiment[3].
-
Whole-Cell Configuration: A glass micropipette filled with intracellular solution is used to form a gigaseal with the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration[3].
-
Control Recording: The cell is held at a specific holding potential, and a voltage-clamp protocol is applied to elicit hERG currents, which are recorded[3].
-
Compound Application: The cell is perfused with an extracellular solution containing the vehicle (e.g., 0.1% DMSO) to establish a stable baseline, followed by the application of different concentrations of INCB3284[3].
-
Test Recording: hERG currents are recorded at each compound concentration to determine the extent of inhibition[3].
-
Data Analysis: The peak tail current is measured, and the percentage of inhibition is calculated relative to the control recording. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal curve[3].
CCR2 Signaling Pathway
The binding of the chemokine CCL2 to its receptor CCR2, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events. INCB3284, as a CCR2 antagonist, blocks these downstream pathways.
Upon binding of CCL2, CCR2 undergoes a conformational change, leading to the activation of associated heterotrimeric G proteins, primarily of the Gαi subtype. This activation results in the dissociation of the Gαi and Gβγ subunits, which in turn trigger multiple downstream signaling cascades, including:
-
PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation[4][5].
-
MAPK (ERK1/2) Pathway: This cascade is heavily involved in cell migration, differentiation, and proliferation[6][7].
-
JAK/STAT Pathway: This pathway plays a significant role in cytokine production and the inflammatory response[4][5].
By blocking the initial binding of CCL2 to CCR2, INCB3284 effectively inhibits the activation of these downstream pathways, thereby preventing the recruitment of monocytes and macrophages to sites of inflammation.
References
- 1. Discovery of INCB3284, a Potent, Selective, and Orally Bioavailable hCCR2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 4. Frontiers | Role of the CCL2-CCR2 axis in cardiovascular disease: Pathogenesis and clinical implications [frontiersin.org]
- 5. Frontiers | The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases [frontiersin.org]
- 6. CCL2/CCR2 Chemokine Signaling Coordinates Survival and Motility of Breast Cancer Cells through Smad3 Protein- and p42/44 Mitogen-activated Protein Kinase (MAPK)-dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Mechanism of Action: Targeting the CCL2/CCR2 Axis
An In-depth Technical Guide to the Preclinical Research of INCB3284 Dimesylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical research on INCB3284 dimesylate, a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2). The information presented herein is intended for researchers, scientists, and professionals involved in drug development, offering detailed insights into the compound's mechanism of action, pharmacological profile, and experimental validation.
INCB3284 is an orally bioavailable small molecule that functions as a human CCR2 (hCCR2) antagonist.[1][2][3][4] The primary mechanism of action involves the inhibition of the interaction between the monocyte chemoattractant protein-1 (MCP-1, also known as CCL2) and its receptor, CCR2.[1][2][3] This interaction is a critical component of the inflammatory response, as it mediates the trafficking and recruitment of monocytes and macrophages to sites of inflammation.[1] By blocking this signaling pathway, INCB3284 effectively disrupts the migration of these key inflammatory cells.
The binding of CCL2 to CCR2, a G-protein-coupled receptor (GPCR), triggers a cascade of intracellular signaling events.[1] INCB3284 has been shown to potently inhibit these downstream effects, including intracellular calcium mobilization and ERK phosphorylation.[1][4] This demonstrates its ability to functionally antagonize the receptor and prevent the cellular responses that contribute to inflammation. The trafficking of monocytes and macrophages to inflamed tissues is a key pathological feature of many chronic inflammatory and autoimmune diseases, making CCR2 an attractive therapeutic target.[1]
In Vitro Pharmacological Profile
A series of in vitro assays were conducted to characterize the potency and selectivity of INCB3284. The compound demonstrated high affinity for hCCR2 and effectively antagonized its function in various assays.
Table 1: In Vitro Activity of INCB3284
| Assay Type | Target/Action | IC50 Value | Reference |
| Binding Assay | Antagonism of MCP-1 binding to hCCR2 | 3.7 nM | [1][2][3][4] |
| Chemotaxis Assay | Antagonism of chemotaxis activity | 4.7 nM | [1][2][3][4] |
| Signaling Assay | Inhibition of intracellular calcium mobilization | 6.0 nM | [1][4] |
| Signaling Assay | Inhibition of ERK phosphorylation | 2.6 nM | [1][4] |
| Safety Assay | Inhibition of hERG potassium current | 84 µM | [1][2][3][4] |
INCB3284 exhibits high selectivity for CCR2. Screening against a panel of over 50 other targets, including ion channels, transporters, and other chemokine receptors (CCR1, CCR3, CCR5, CXCR3, and CXCR5), revealed no significant inhibitory activity at a concentration of 1 µM.[1][4] The compound also has a high free fraction of 58% in human serum protein binding studies.[1]
Preclinical Pharmacokinetics
The pharmacokinetic properties of INCB3284 were evaluated in several animal species to assess its potential for oral administration and to understand its distribution and elimination.
Table 2: Pharmacokinetic Parameters of INCB3284 in Preclinical Species
| Species | Route | T1/2 (h) | Clearance (mL/min/kg) | Vss (L/kg) | Oral Bioavailability (%) | Reference |
| Rat | IV | 2.2 | High | High | - | [1] |
| Rat | Oral | ~2.2 | - | - | 23 | [1] |
| Dog | IV | 3.8 | Low | Low | - | [1] |
| Dog | Oral | ~3.8 | - | - | 31 | [1] |
| Cynomolgus Monkey | IV | 2.6 | Low | Low | - | [1] |
| Cynomolgus Monkey | Oral | Slightly longer | - | - | 13 | [1] |
| Chimpanzee | IV | 3.1 | Low | Low | - | [1] |
| Chimpanzee | Oral | Slightly longer | - | - | 25 | [1] |
Following intravenous administration, the total systemic clearance was high in rats but low in dogs, cynomolgus monkeys, and chimpanzees.[1] The volume of distribution at steady state (Vss) followed a similar trend.[1] The oral bioavailability was acceptable, ranging from 13% in cynomolgus monkeys to 31% in dogs.[1] These findings, particularly the pharmacokinetic profile suitable for once-daily dosing (T1/2 = 15 h) observed in human clinical trials, supported its advancement into clinical development.[1][2]
In Vivo Efficacy in Animal Models
INCB3284 has been evaluated in various preclinical animal models to assess its therapeutic potential in relevant disease states.
Hemorrhagic Shock Models
In rat models of hemorrhagic shock, INCB3284 demonstrated significant therapeutic effects. Treatment with INCB3284 reduced the fluid requirements for resuscitation and protected against hemodynamic decompensation.
-
Short-term (90 min) Resuscitation: INCB3284 dose-dependently reduced fluid requirements by 58% ± 11%.[5]
-
Long-term (300 min) Resuscitation: The compound reduced fluid requirements by 62% ± 6%, prevented hemodynamic decompensation, and reduced mortality from 50% in the vehicle group to zero.[5]
-
Repeated Dosing: A double-dosing regimen of INCB3284 was shown to be more effective, reducing fluid requirements by 75% and preventing the steep increase in fluid needs observed in control groups.[6]
These studies suggest that CCR2 blockade is a promising approach to improve fluid resuscitation after hemorrhagic shock.[5][6]
Other Preclinical Models
-
Neurofibromatosis Type 1 (NF1) Arterial Stenosis: INCB3284 was tested in a murine model of NF1-associated arterial stenosis, highlighting its potential as a therapeutic for NF1 vasculopathy by targeting macrophage involvement in arterial remodeling.[7]
-
Acute Liver Failure: Research in mouse models of acute liver failure indicates that INCB3284 can reduce liver damage and decrease microglia activation by inhibiting CCR2.[4]
Safety and Toxicology
Preclinical safety assessments were integral to the advancement of INCB3284. The compound was found to have a weak inhibitory effect on the hERG potassium current, with an IC50 of 84 μM, which is significantly higher than its therapeutic concentration.[1][2][3][4] It is not a cytochrome P450 (CYP) inhibitor or inducer at therapeutic concentrations, with IC50 values greater than 25 μM against major CYP isozymes.[1] Tolerated safety profiles from GLP toxicology studies in rodents and primates justified its progression into human clinical trials.[1]
Experimental Protocols
MCP-1 Binding Assay
This assay measures the ability of a compound to displace the binding of radiolabeled MCP-1 from cells expressing the human CCR2 receptor.
-
Cell Line: Typically utilizes a cell line engineered to overexpress hCCR2, such as THP-1 cells.[7]
-
Ligand: Radiolabeled MCP-1 (e.g., ¹²⁵I-MCP-1) is used as the ligand.
-
Procedure: Cells are incubated with the radiolabeled ligand and varying concentrations of the test compound (INCB3284).
-
Measurement: After incubation, cell-bound radioactivity is separated from the unbound ligand and quantified. The concentration of the test compound that inhibits 50% of the specific binding is determined as the IC50 value.
Chemotaxis Assay
This functional assay assesses the ability of a compound to block the migration of cells towards a chemoattractant.
-
Cell Line: Monocytic cell lines that express CCR2, such as THP-1, are commonly used.
-
Chemoattractant: Recombinant human MCP-1 is placed in the lower chamber of a multi-well migration plate (e.g., a Boyden chamber).
-
Procedure: Cells, pre-incubated with different concentrations of INCB3284 or vehicle, are placed in the upper chamber, which is separated from the lower chamber by a porous membrane.
-
Measurement: After an incubation period, the number of cells that have migrated through the membrane into the lower chamber is quantified. The IC50 value is the concentration of INCB3284 that causes a 50% reduction in cell migration towards MCP-1.
hERG Patch Clamp Assay
This electrophysiology assay is a standard safety screen to evaluate the potential of a compound to cause cardiac arrhythmias by blocking the hERG potassium channel.
-
Cell System: Utilizes mammalian cells (e.g., HEK293) stably expressing the hERG channel.
-
Technique: Whole-cell patch-clamp technique is used to measure the potassium currents flowing through the hERG channels.
-
Procedure: Cells are exposed to varying concentrations of INCB3284, and the effect on the hERG current is recorded.
-
Measurement: The concentration of the compound that inhibits 50% of the hERG current is determined as the IC50 value. A higher IC50 value indicates a lower risk of cardiac side effects.
References
- 1. Discovery of INCB3284, a Potent, Selective, and Orally Bioavailable hCCR2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of INCB3284, a Potent, Selective, and Orally Bioavailable hCCR2 Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Chemokine (C-C Motif) Receptor 2 Antagonist INCB3284 Reduces Fluid Requirements and Protects From Hemodynamic Decompensation During Resuscitation From Hemorrhagic Shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of chemokine (C-C motif) receptor 2 and 3 antagonists in rat models of hemorrhagic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for INCB3284 Dimesylate In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
INCB3284 dimesylate is a potent and selective antagonist of the human C-C chemokine receptor 2 (CCR2). CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), are key mediators in the inflammatory response, primarily by directing the migration of monocytes and macrophages to sites of inflammation.[1] Dysregulation of the CCL2/CCR2 signaling axis is implicated in a variety of inflammatory and autoimmune diseases, making CCR2 a compelling therapeutic target.
These application notes provide a summary of the in vitro pharmacological profile of INCB3284 dimesylate and detailed protocols for key assays used to characterize its activity.
Mechanism of Action
INCB3284 is an antagonist of CCR2, meaning it binds to the receptor and blocks the downstream signaling initiated by its natural ligand, CCL2. This inhibition prevents the recruitment of monocytes and other immune cells to inflammatory sites. The primary mechanism involves blocking CCL2 binding to CCR2, which in turn inhibits intracellular calcium mobilization and ERK phosphorylation, key signaling events for cell migration.[1][2]
Quantitative Data Summary
The in vitro activity of INCB3284 dimesylate has been characterized through a series of binding and functional assays. The following table summarizes the key quantitative data.
| Assay Type | Target | Cell Line/System | Ligand | IC50 (nM) |
| Radioligand Binding | Human CCR2 | hCCR2-expressing cells | [125I]-MCP-1 | 3.7[1][2] |
| Chemotaxis | Human CCR2 | Monocytes | MCP-1 | 4.7[1][2] |
| Calcium Mobilization | Human CCR2 | hCCR2-expressing cells | MCP-1 | 6.0[2] |
| ERK Phosphorylation | Human CCR2 | hCCR2-expressing cells | MCP-1 | 2.6[2] |
| hERG Potassium Current | hERG Channel | - | - | 84,000[1][2] |
Selectivity Profile: INCB3284 dimesylate is highly selective for CCR2. At a concentration of 1 µM, it shows no significant inhibitory activity against a panel of over 50 other targets, including ion channels, transporters, and other chemokine receptors such as CCR1, CCR3, CCR5, CXCR3, and CXCR5.[2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CCR2 signaling pathway and a general workflow for the in vitro characterization of INCB3284 dimesylate.
References
Application Notes and Protocols: Preparation of INCB3284 Dimesylate Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
INCB3284 dimesylate is a potent and selective antagonist of the human C-C chemokine receptor 2 (CCR2), a key mediator in the inflammatory response.[1][2][3] It effectively inhibits the binding of monocyte chemoattractant protein-1 (MCP-1), thereby blocking downstream signaling pathways involved in monocyte and macrophage recruitment.[2][3][4] Accurate preparation of INCB3284 dimesylate stock solutions is critical for obtaining reliable and reproducible results in various in vitro and in vivo experimental models. These application notes provide a detailed protocol for the preparation, storage, and handling of INCB3284 dimesylate stock solutions.
Chemical Properties and Data
A comprehensive summary of the key chemical and physical properties of INCB3284 dimesylate is presented in the table below for easy reference.
| Property | Value | References |
| Molecular Weight | 712.76 g/mol | [1][2][5] |
| Molecular Formula | C₂₆H₃₁F₃N₄O₄ · 2CH₄O₃S | [1][6] |
| CAS Number | 887401-93-6 | [1][6] |
| Purity | ≥95% - ≥98% | [1][6][7] |
| Appearance | Crystalline solid / Lyophilized powder | [6][7] |
| Solubility | Soluble to 100 mM in Water and DMSO | [1] |
| Storage (Solid) | Store at -20°C, desiccated | [1][8] |
| Storage (in Solvent) | -80°C for up to 6 months; -20°C for up to 1 month. Aliquot to avoid multiple freeze/thaw cycles. | [5][8] |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of INCB3284 dimesylate, a common starting concentration for subsequent dilutions in experimental assays.
Materials:
-
INCB3284 dimesylate powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous, cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes or cryovials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Pre-weighing Preparation: Before opening, bring the vial of INCB3284 dimesylate powder to room temperature to prevent condensation.
-
Weighing: Carefully weigh out the desired amount of INCB3284 dimesylate using an analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 7.13 mg of the compound.
-
Calculation:
-
Volume (L) x Concentration (mol/L) = Moles
-
0.001 L x 0.010 mol/L = 0.00001 moles
-
Moles x Molecular Weight ( g/mol ) = Mass (g)
-
0.00001 moles x 712.76 g/mol = 0.0071276 g = 7.13 mg
-
-
-
Solvent Addition: Add the calculated volume of DMSO to the vial containing the INCB3284 dimesylate powder. For 7.13 mg, add 1 mL of DMSO.
-
Dissolution: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-100 µL) in sterile microcentrifuge tubes or cryovials.[8]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[5]
Experimental Workflow
The following diagram illustrates the key steps in the preparation of the INCB3284 dimesylate stock solution.
Caption: Workflow for INCB3284 Dimesylate Stock Solution Preparation.
Signaling Pathway Inhibition
INCB3284 dimesylate functions as a selective antagonist of the CCR2 receptor. This action blocks the binding of its ligand, MCP-1 (also known as CCL2), thereby inhibiting the downstream signaling cascade that leads to monocyte and macrophage chemotaxis.
Caption: Inhibition of the CCR2 Signaling Pathway by INCB3284.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. Discovery of INCB3284, a Potent, Selective, and Orally Bioavailable hCCR2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. INCB 3284 (dimesylate) - Cayman Chemical [bioscience.co.uk]
- 7. CCR antagonist INCB 3284 dimesylate, Purity ≥98% - CD BioGlyco [bioglyco.com]
- 8. shellchemtech.com [shellchemtech.com]
Application Notes and Protocols for INCB3284 Dimesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
INCB3284 dimesylate is a potent and selective antagonist of the human C-C chemokine receptor 2 (CCR2).[1][2] CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), play a crucial role in the migration of monocytes and macrophages to sites of inflammation.[2] This makes INCB3284 a valuable tool for investigating the role of the CCL2/CCR2 axis in various inflammatory and autoimmune diseases. These application notes provide detailed information on the solubility of INCB3284 dimesylate, protocols for its preparation and use in research settings, and an overview of its mechanism of action.
Physicochemical Properties
A summary of the key physicochemical properties of INCB3284 dimesylate is provided in the table below.
| Property | Value | Reference |
| Molecular Weight | 712.76 g/mol | R&D Systems |
| Molecular Formula | C₂₆H₃₁F₃N₄O₄ · 2CH₄O₃S | R&D Systems |
| Purity | ≥98% | R&D Systems |
| CAS Number | 887401-93-6 | R&D Systems |
Solubility Data
INCB3284 dimesylate exhibits good solubility in both dimethyl sulfoxide (B87167) (DMSO) and water, facilitating its use in a variety of in vitro and in vivo experimental setups.
| Solvent | Solubility | Reference |
| DMSO | Soluble to 100 mM | R&D Systems |
| Water | Soluble to 100 mM | R&D Systems |
Experimental Protocols
Preparation of Stock Solutions
This protocol describes the preparation of a 10 mM stock solution of INCB3284 dimesylate in DMSO.
Materials:
-
INCB3284 dimesylate (MW: 712.76 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing the Compound: Accurately weigh out 7.13 mg of INCB3284 dimesylate using a calibrated analytical balance.
-
Dissolving in DMSO: Add the weighed compound to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO to the tube.
-
Ensuring Complete Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.
-
Storage: Aliquot the 10 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.
Protocol for Determining Aqueous Solubility (Shake-Flask Method)
This protocol outlines a standard shake-flask method to determine the thermodynamic solubility of INCB3284 dimesylate in an aqueous buffer.
Materials:
-
INCB3284 dimesylate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Small glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system with a suitable column and UV detector
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of INCB3284 dimesylate to a glass vial containing a known volume of PBS (e.g., 1 mL). The amount should be more than what is expected to dissolve to ensure a saturated solution is formed.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
Separation of Undissolved Solid: After incubation, centrifuge the vial at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved compound.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the pellet.
-
Quantification by HPLC:
-
Prepare a series of standard solutions of INCB3284 dimesylate of known concentrations in the same buffer.
-
Analyze the collected supernatant and the standard solutions by HPLC.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of INCB3284 dimesylate in the supernatant by interpolating its peak area on the calibration curve. This concentration represents the thermodynamic solubility.
-
Mechanism of Action and Signaling Pathway
INCB3284 is a selective antagonist of CCR2, which is the receptor for the chemokine CCL2 (also known as MCP-1).[1][2] By binding to CCR2, INCB3284 blocks the downstream signaling cascade initiated by CCL2. This inhibition prevents the recruitment of monocytes and macrophages to sites of inflammation. The binding of CCL2 to CCR2, a G protein-coupled receptor (GPCR), activates several downstream signaling pathways, including the JAK/STAT, PI3K/Akt, and MAPK pathways, which are involved in cell survival, proliferation, and migration.[3][4][5]
Figure 1: INCB3284 dimesylate inhibits the CCR2 signaling pathway.
Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for determining the aqueous solubility of INCB3284 dimesylate.
Figure 2: Workflow for aqueous solubility determination.
References
Application Notes and Protocols for INCB3284 Dimesylate in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended dosage and administration of INCB3284 dimesylate for in vivo mouse studies, particularly in the context of cancer research. The protocols are based on established preclinical evaluation of CCR2 antagonists and publicly available data on INCB3284.
Introduction to INCB3284 Dimesylate
INCB3284 is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2).[1][2] The CCL2/CCR2 signaling axis is a critical pathway in the recruitment of monocytes and macrophages to sites of inflammation and to the tumor microenvironment. By blocking this pathway, INCB3284 can modulate the immune landscape of tumors, potentially inhibiting tumor growth and metastasis. This makes it a compound of significant interest for cancer immunotherapy research.
Recommended Dosage and Administration
Based on preclinical studies, the recommended oral dosage of INCB3284 for in vivo mouse studies is 10 mg/kg . This dosage has been shown to be effective in mice. While the dimesylate salt form is used for improved solubility and stability, the dosage is typically calculated based on the free base form of the molecule.
Administration Route: Oral gavage is the most common and recommended route of administration for achieving systemic exposure in mice.
Frequency of Administration: A daily administration schedule is recommended to maintain therapeutic levels of the compound, based on protocols for similar CCR2 antagonists in mouse models.
Table 1: Recommended Dosage and Administration Summary
| Parameter | Recommendation |
| Drug | INCB3284 dimesylate |
| Dosage | 10 mg/kg (calculated as free base) |
| Route of Administration | Oral Gavage |
| Frequency | Once daily |
| Vehicle (recommended) | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline |
Experimental Protocols
This section outlines a detailed protocol for an in vivo mouse study evaluating the efficacy of INCB3284 dimesylate in a pancreatic cancer model. This protocol can be adapted for other cancer models.
Materials and Reagents
-
INCB3284 dimesylate powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Pancreatic cancer cells (e.g., KPC, Panc02)
-
Appropriate cell culture medium and supplements
-
Matrigel (or other appropriate extracellular matrix)
-
6-8 week old immunocompetent mice (e.g., C57BL/6)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for orthotopic implantation
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Calipers for tumor measurement
Preparation of INCB3284 Dimesylate Formulation
-
Calculate the required amount of INCB3284 dimesylate: Based on the number of mice, the dosage (10 mg/kg), and the dosing volume (typically 100-200 µL per 20g mouse).
-
Prepare the vehicle solution: In a sterile tube, mix 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile saline. For example, to make 10 mL of vehicle, mix 1 mL DMSO, 4 mL PEG300, 0.5 mL Tween 80, and 4.5 mL saline.
-
Dissolve INCB3284 dimesylate: Add the calculated amount of INCB3284 dimesylate powder to the vehicle.
-
Ensure complete dissolution: Vortex and sonicate the mixture until the compound is completely dissolved. The final formulation should be a clear solution. Prepare this formulation fresh daily.
In Vivo Efficacy Study in an Orthotopic Pancreatic Cancer Model
This protocol describes the implantation of pancreatic tumor cells into the pancreas of mice, followed by treatment with INCB3284 dimesylate.
-
Cell Culture: Culture pancreatic cancer cells according to standard protocols.
-
Tumor Cell Implantation:
-
Anesthetize the mice using isoflurane.
-
Make a small incision in the left abdominal flank to expose the pancreas.
-
Inject 1 x 10^6 pancreatic cancer cells resuspended in 50 µL of a 1:1 mixture of media and Matrigel directly into the pancreas.
-
Suture the incision and allow the mice to recover.
-
-
Animal Grouping and Treatment:
-
One week after tumor cell implantation, randomize the mice into two groups:
-
Vehicle Control Group (n=10): Administer the vehicle solution orally once daily.
-
INCB3284 Treatment Group (n=10): Administer INCB3284 dimesylate at 10 mg/kg orally once daily.
-
-
Continue treatment for a predetermined period (e.g., 21-28 days).
-
-
Tumor Growth Monitoring:
-
Measure tumor volume twice weekly using calipers (for subcutaneous models) or via imaging techniques such as ultrasound or bioluminescence (for orthotopic models).
-
-
Endpoint and Tissue Collection:
-
At the end of the study, euthanize the mice according to institutional guidelines.
-
Excise the primary tumors and weigh them.
-
Collect tumors and other relevant tissues (e.g., spleen, lymph nodes, blood) for further analysis (e.g., histology, flow cytometry, gene expression analysis).
-
Signaling Pathway and Experimental Workflow
CCR2 Signaling Pathway
INCB3284 acts by blocking the CCL2/CCR2 signaling axis. The binding of CCL2 to its receptor CCR2 on the surface of monocytes and macrophages triggers a cascade of downstream signaling events that promote cell migration, survival, and differentiation.
Caption: The CCL2/CCR2 signaling cascade and the inhibitory action of INCB3284.
Experimental Workflow for In Vivo Mouse Study
The following diagram illustrates the key steps in conducting an in vivo efficacy study of INCB3284 dimesylate.
Caption: A streamlined workflow for preclinical evaluation of INCB3284 in a mouse cancer model.
References
Application Notes and Protocols for INCB3284 Dimesylate in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
INCB3284 dimesylate is a potent and selective antagonist of the human C-C chemokine receptor 2 (CCR2), a key mediator in the inflammatory response.[1][2][3] CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), play a crucial role in the recruitment of monocytes and macrophages to sites of inflammation.[1] Consequently, antagonism of CCR2 signaling is a promising therapeutic strategy for a variety of inflammatory and autoimmune diseases. These application notes provide detailed protocols for utilizing INCB3284 dimesylate in common cell culture experiments to investigate its inhibitory effects on CCR2-mediated cellular processes.
Mechanism of Action
INCB3284 is a small molecule inhibitor that specifically targets CCR2, thereby preventing the binding of its cognate chemokines, most notably CCL2. This blockade inhibits downstream signaling pathways, including intracellular calcium mobilization and the phosphorylation of extracellular signal-regulated kinase (ERK), ultimately impeding monocyte and macrophage chemotaxis.[1][3] INCB3284 exhibits high selectivity for CCR2 over other chemokine receptors such as CCR1, CCR3, CCR5, CXCR3, and CXCR5.[1][3]
Data Presentation
The following tables summarize the quantitative data regarding the in vitro activity of INCB3284 dimesylate.
Table 1: In Vitro Potency of INCB3284 Dimesylate
| Assay | Target/Process | Cell Type | IC50 (nM) |
| Radioligand Binding | MCP-1 binding to hCCR2 | Not Specified | 3.7[1][2][4] |
| Chemotaxis Assay | CCL2-induced chemotaxis | THP-1 | 4.7[1][2][4] |
| Calcium Mobilization | Intracellular calcium release | Not Specified | 6.0[1][3] |
| ERK Phosphorylation | ERK1/2 phosphorylation | Not Specified | 2.6[1][3] |
Table 2: Selectivity and Off-Target Effects
| Target | Activity | IC50 (µM) |
| hERG Potassium Current | Inhibition | 84[1][2][4] |
| Various GPCRs, Ion Channels, Transporters | No significant activity at 1 µM | >1 |
Experimental Protocols
Preparation of INCB3284 Dimesylate Stock Solution
INCB3284 dimesylate is soluble in dimethyl sulfoxide (B87167) (DMSO).[5]
-
Reconstitution: Prepare a high-concentration stock solution (e.g., 10 mM) of INCB3284 dimesylate in sterile DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[6]
-
Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh serial dilutions in the appropriate serum-free cell culture medium. Ensure the final DMSO concentration in the cell culture does not exceed 0.1% to avoid solvent-induced artifacts.
Cell Line Recommendations
The human monocytic cell line THP-1 is highly recommended for these assays as it endogenously expresses high levels of CCR2.
Chemotaxis Assay
This protocol is designed to assess the ability of INCB3284 dimesylate to inhibit the migration of monocytic cells towards a chemoattractant (CCL2).
Materials:
-
THP-1 cells
-
RPMI 1640 medium supplemented with 10% FBS
-
Serum-free RPMI 1640 medium
-
Recombinant Human CCL2/MCP-1
-
INCB3284 dimesylate
-
Transwell inserts (5 µm pore size) for 24-well plates
-
Calcein-AM (or similar fluorescent dye for cell labeling)
-
Fluorescence plate reader
Procedure:
-
Cell Culture: Culture THP-1 cells in RPMI 1640 medium with 10% FBS, maintaining cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
-
Cell Preparation:
-
Harvest THP-1 cells and wash twice with serum-free RPMI 1640 medium.
-
Resuspend the cells in serum-free RPMI 1640 at a concentration of 1 x 10^6 cells/mL.
-
Label the cells with Calcein-AM according to the manufacturer's protocol.
-
-
Inhibitor Pre-incubation:
-
In a separate tube, pre-incubate the Calcein-AM labeled THP-1 cells with various concentrations of INCB3284 dimesylate (e.g., 0.1 nM to 1 µM) or vehicle control (DMSO) for 30-60 minutes at 37°C. A 90-minute pre-incubation has also been reported to be effective.[7]
-
-
Assay Setup:
-
Add 600 µL of serum-free RPMI 1640 containing a predetermined optimal concentration of CCL2 (e.g., 10 ng/mL) to the lower chamber of the 24-well plate.
-
Add 100 µL of the pre-incubated cell suspension to the upper chamber of the Transwell insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
Quantification:
-
After incubation, carefully remove the Transwell inserts.
-
Measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.
-
Calculate the percentage of inhibition for each concentration of INCB3284 dimesylate compared to the vehicle control.
-
Calcium Mobilization Assay
This protocol measures the ability of INCB3284 dimesylate to block the transient increase in intracellular calcium concentration induced by CCL2.
Materials:
-
THP-1 cells (or other CCR2-expressing cells)
-
Appropriate cell culture medium
-
Recombinant Human CCL2/MCP-1
-
INCB3284 dimesylate
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Preparation:
-
Seed THP-1 cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere if necessary (for adherent cells) or centrifuge the plate gently to pellet suspension cells.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS with 20 mM HEPES.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Cell Washing: Gently wash the cells twice with HBSS with 20 mM HEPES to remove excess dye.
-
Inhibitor Pre-incubation:
-
Add HBSS containing various concentrations of INCB3284 dimesylate (e.g., 0.1 nM to 1 µM) or vehicle control to the wells.
-
Incubate for 15-30 minutes at 37°C in the dark.
-
-
Signal Measurement:
-
Place the plate in a fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for each well.
-
Inject a pre-determined concentration of CCL2 (e.g., 100 ng/mL) into each well and immediately begin kinetic measurement of fluorescence intensity for 1-2 minutes.
-
-
Data Analysis: The increase in fluorescence intensity corresponds to the intracellular calcium concentration. Calculate the percentage of inhibition of the CCL2-induced calcium flux by INCB3284 dimesylate.
ERK Phosphorylation Assay (Western Blot)
This protocol determines the effect of INCB3284 dimesylate on the CCL2-induced phosphorylation of ERK1/2.
Materials:
-
THP-1 cells
-
RPMI 1640 medium with 10% FBS
-
Serum-free RPMI 1640 medium
-
Recombinant Human CCL2/MCP-1
-
INCB3284 dimesylate
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Serum Starvation:
-
Culture THP-1 cells to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours in serum-free RPMI 1640 medium.
-
-
Inhibitor Pre-incubation:
-
Pre-treat the serum-starved cells with various concentrations of INCB3284 dimesylate (e.g., 1 nM to 1 µM) or vehicle control for 30-60 minutes at 37°C.
-
-
CCL2 Stimulation:
-
Stimulate the cells with an optimal concentration of CCL2 (e.g., 50 ng/mL) for a short duration (e.g., 5-15 minutes) at 37°C.
-
-
Cell Lysis:
-
Immediately place the plate on ice and wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal. Calculate the percentage of inhibition of CCL2-induced ERK phosphorylation by INCB3284 dimesylate.
Visualizations
Caption: CCR2 signaling pathway and the inhibitory action of INCB3284 dimesylate.
Caption: Workflow for the INCB3284 dimesylate chemotaxis inhibition assay.
References
- 1. Discovery of INCB3284, a Potent, Selective, and Orally Bioavailable hCCR2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of INCB3284, a Potent, Selective, and Orally Bioavailable hCCR2 Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A Real Time Chemotaxis Assay Unveils Unique Migratory Profiles amongst Different Primary Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for INCB3284 Dimesylate in Chemotaxis Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing INCB3284 dimesylate, a potent and selective CCR2 antagonist, in chemotaxis assays. This document includes the mechanism of action, key experimental protocols, and data presentation guidelines to facilitate research into CCL2/CCR2-mediated cell migration.
Introduction
INCB3284 dimesylate is a small molecule inhibitor of the C-C chemokine receptor 2 (CCR2). The CCL2-CCR2 signaling axis is a critical pathway in the recruitment of monocytes, macrophages, and other immune cells to sites of inflammation and is implicated in various inflammatory diseases and cancer.[1][2][3] INCB3284 dimesylate antagonizes the binding of the chemokine CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1) to CCR2, thereby inhibiting downstream signaling events that lead to cell migration.[4][5][6]
Mechanism of Action
INCB3284 dimesylate is a potent and selective antagonist of the human CCR2 receptor.[5][6] It effectively inhibits the binding of CCL2 to CCR2, with reported IC50 values in the low nanomolar range.[4][7] This blockade of the CCL2/CCR2 interaction prevents the activation of downstream signaling cascades, including the phosphatidylinositol 3-kinase (PI3K)/AKT and mitogen-activated protein kinase (MAPK)/p38 pathways, which are essential for the cytoskeletal rearrangements and directional movement required for chemotaxis.[1][8]
Quantitative Data Summary
The following table summarizes the in vitro potency of INCB3284.
| Parameter | Species | Assay | IC50 (nM) |
| Antagonism of MCP-1 binding to hCCR2 | Human | Radioligand Binding | 3.7[4][5][6] |
| Antagonism of chemotaxis activity | Human | Chemotaxis Assay | 4.7[4][6][9] |
| Inhibition of intracellular calcium mobilization | Human | Signaling Assay | 6.0[5][9] |
| Inhibition of ERK phosphorylation | Human | Signaling Assay | 2.6[5][9] |
Experimental Protocols
Chemotaxis Assay Using a Boyden Chamber (Transwell Assay)
This protocol describes a common method for assessing the effect of INCB3284 dimesylate on the chemotactic response of CCR2-expressing cells towards a CCL2 gradient.
Materials:
-
Cells: A human monocytic cell line expressing CCR2 (e.g., THP-1) or primary human peripheral blood mononuclear cells (PBMCs).
-
Chemoattractant: Recombinant human CCL2 (MCP-1).
-
Test Compound: INCB3284 dimesylate.
-
Assay Medium: RPMI 1640 supplemented with 0.5% Bovine Serum Albumin (BSA).
-
Transwell Inserts: 5 µm pore size for a 24-well plate.
-
Detection Reagent: Calcein-AM or another suitable fluorescent dye for cell quantification.
-
Fluorescence Plate Reader.
Procedure:
-
Cell Preparation:
-
Culture CCR2-expressing cells (e.g., THP-1) according to standard protocols.
-
On the day of the assay, harvest the cells and wash them once with assay medium.
-
Resuspend the cells in assay medium to a final concentration of 1 x 10^6 cells/mL.
-
-
Compound Preparation:
-
Prepare a stock solution of INCB3284 dimesylate in DMSO.
-
Perform serial dilutions of INCB3284 dimesylate in assay medium to achieve the desired final concentrations for the dose-response curve. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
-
Assay Setup:
-
In the lower wells of a 24-well plate, add 600 µL of assay medium containing CCL2 at a concentration that induces a submaximal chemotactic response (typically in the range of 10-50 ng/mL, to be determined empirically).
-
Include negative control wells containing only assay medium (no CCL2) to measure basal migration.
-
In a separate plate, pre-incubate the cell suspension (from step 1) with the various concentrations of INCB3284 dimesylate (from step 2) for 30 minutes at 37°C.
-
Place the Transwell inserts into the wells of the 24-well plate containing the CCL2 gradient.
-
Add 100 µL of the pre-incubated cell suspension to the top chamber of each Transwell insert.
-
-
Incubation:
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator. The optimal incubation time should be determined empirically for the specific cell type used.
-
-
Quantification of Migration:
-
After incubation, carefully remove the Transwell inserts.
-
Remove the non-migrated cells from the top surface of the membrane by gently wiping with a cotton swab.
-
Quantify the migrated cells on the bottom side of the membrane. This can be done by:
-
Fluorescence-based method: Add a fluorescent dye that stains live cells (e.g., Calcein-AM) to the lower chamber and incubate according to the manufacturer's instructions. Read the fluorescence using a plate reader.
-
Cell counting: Fix and stain the migrated cells on the membrane and count them under a microscope.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each concentration of INCB3284 dimesylate compared to the vehicle control (cells migrating towards CCL2 without the inhibitor).
-
Plot the percentage of inhibition against the log concentration of INCB3284 dimesylate and determine the IC50 value using a non-linear regression analysis (sigmoidal dose-response curve).
-
Visualizations
Caption: CCR2 signaling pathway leading to chemotaxis and its inhibition by INCB3284 dimesylate.
Caption: Step-by-step workflow for the chemotaxis assay using INCB3284 dimesylate.
References
- 1. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. CCL2/CCR2 signaling pathway in tumorigenesis and metastasis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of INCB3284, a Potent, Selective, and Orally Bioavailable hCCR2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. Frontiers | The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases [frontiersin.org]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for INCB3284 Dimesylate Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
INCB3284 dimesylate is a potent and selective antagonist of the C-C chemokine receptor type 2 (CCR2). CCR2 and its primary ligand, C-C motif chemokine ligand 2 (CCL2, also known as monocyte chemoattractant protein-1 or MCP-1), play a crucial role in mediating the recruitment of monocytes and macrophages to sites of inflammation. By blocking the CCL2/CCR2 signaling axis, INCB3284 dimesylate effectively inhibits the migration of these key inflammatory cells, making it a valuable tool for investigating the role of CCR2 in a variety of disease models, including those related to inflammation, cancer, and fibrosis. These application notes provide detailed protocols for the preparation and administration of INCB3284 dimesylate in common animal models.
Mechanism of Action
INCB3284 dimesylate is a small molecule antagonist that binds to CCR2, preventing the binding of its cognate ligands, most notably CCL2. This blockade inhibits downstream signaling pathways, including the Janus kinase/signal transducer and activator of transcription (JAK/STAT), phosphoinositide 3-kinase/protein kinase B (PI3K/Akt), and mitogen-activated protein kinase (MAPK) pathways. The ultimate effect is the attenuation of monocyte and macrophage chemotaxis and infiltration into tissues, thereby reducing inflammation and modulating the tumor microenvironment.
Signaling Pathway
Caption: CCR2 signaling pathway and the inhibitory action of INCB3284 dimesylate.
Data Presentation
The following tables summarize the reported administration routes and dosages of INCB3284 dimesylate in various animal models.
Table 1: Intraperitoneal (IP) Administration of INCB3284 Dimesylate
| Animal Model | Species | Dose | Frequency | Vehicle | Reference |
| Acute Liver Failure | Mouse | 1 mg/kg | Daily | Not Specified | [1] |
| Hemorrhagic Shock | Rat | 1.1 and 5.5 µmol/kg | Single dose | Not Specified | [2] |
| Arterial Stenosis | Mouse | Not Specified | Daily for 10 days | Not Specified | [2] |
Table 2: Oral Bioavailability of INCB3284
| Species | Oral Bioavailability (%) |
| Rat | Acceptable |
| Dog | 31% |
| Cynomolgus Monkey | 13% |
Note: While oral bioavailability has been established, specific oral gavage formulations for INCB3284 dimesylate are not explicitly detailed in the reviewed literature. The protocols below provide a general methodology based on the compound's solubility and common practices for similar molecules.
Experimental Protocols
Preparation of INCB3284 Dimesylate for Administration
INCB3284 dimesylate is soluble in water and dimethyl sulfoxide (B87167) (DMSO).
For Intraperitoneal (IP) Injection:
-
Vehicle Selection: Sterile water or sterile phosphate-buffered saline (PBS) are suitable vehicles due to the compound's water solubility.
-
Preparation:
-
Calculate the required amount of INCB3284 dimesylate based on the desired dose and the number of animals.
-
Aseptically weigh the compound.
-
Dissolve the compound in the chosen sterile vehicle to the final desired concentration.
-
Ensure the solution is clear and free of particulates. If necessary, vortex briefly and warm gently.
-
Filter-sterilize the final solution through a 0.22 µm syringe filter into a sterile vial.
-
For Oral Gavage (PO):
-
Vehicle Selection: As specific vehicles for INCB3284 dimesylate are not widely published, a formulation can be developed based on its solubility. Given its solubility in DMSO, a co-solvent system is recommended to ensure stability and bioavailability. A common vehicle for oral administration of compounds with similar properties is a mixture of DMSO, polyethylene (B3416737) glycol (PEG), a surfactant like Tween 80, and saline or water. Another option is a suspension in an aqueous vehicle containing a suspending agent like methylcellulose.
-
Example Co-solvent Formulation Preparation:
-
A suggested vehicle is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile saline.
-
First, dissolve the weighed INCB3284 dimesylate in DMSO.
-
Add PEG300 and Tween 80 and mix thoroughly.
-
Finally, add the sterile saline to reach the final volume and concentration.
-
Ensure the final solution is homogenous.
-
Administration Protocols
Experimental Workflow for Animal Dosing
Caption: General experimental workflow for INCB3284 dimesylate administration.
Protocol 1: Intraperitoneal (IP) Injection in Mice
-
Animal Restraint: Gently restrain the mouse by scruffing the neck and back to expose the abdomen. The head should be tilted slightly downwards.
-
Injection Site: The preferred injection site is the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder and cecum.
-
Injection Procedure:
-
Use a 25-27 gauge needle.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Aspirate slightly to ensure no blood or fluid is drawn, which would indicate improper placement.
-
Slowly inject the calculated volume of the INCB3284 dimesylate solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-injection Monitoring: Observe the animal for any signs of distress, such as lethargy, abdominal swelling, or abnormal posture.
Protocol 2: Oral Gavage in Rats
-
Animal Restraint: Firmly but gently restrain the rat to prevent movement. One hand should hold the rat by the loose skin over the shoulders, with the thumb and forefinger extending the head and neck.
-
Gavage Needle Measurement: Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the length required to reach the stomach. Mark this length on the needle.
-
Administration Procedure:
-
Use a flexible or rigid, ball-tipped gavage needle appropriate for the size of the rat.
-
Moisten the tip of the gavage needle with sterile water or saline.
-
Gently insert the needle into the mouth, passing it along the roof of the mouth and down the esophagus to the pre-measured mark. Do not force the needle; if resistance is met, withdraw and re-insert.
-
Slowly administer the calculated volume of the INCB3284 dimesylate formulation.
-
Gently remove the gavage needle and return the rat to its cage.
-
-
Post-gavage Monitoring: Observe the animal for any signs of respiratory distress, which could indicate accidental administration into the trachea. Also, monitor for any signs of discomfort.
Conclusion
INCB3284 dimesylate is a valuable research tool for studying the role of the CCR2 signaling pathway in various pathological conditions. The protocols outlined in these application notes provide a framework for the effective administration of this compound in preclinical animal models. Researchers should always adhere to institutional animal care and use guidelines and may need to optimize dosages and administration schedules for their specific experimental models.
References
Application Notes and Protocols for ERK Phosphorylation Assay with INCB3284
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular signal-regulated kinase (ERK), a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, plays a crucial role in cell proliferation, differentiation, and survival. The phosphorylation of ERK1/2 at specific residues (Thr202/Tyr204 for ERK1 and Thr185/Tyr187 for ERK2) is a critical activation step in this pathway. Dysregulation of the ERK signaling pathway is implicated in various diseases, including cancer and inflammatory disorders.
INCB3284 is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2).[1] The binding of the chemokine ligand CCL2 (also known as MCP-1) to CCR2 initiates a signaling cascade that leads to the activation of ERK.[2][3] By blocking the interaction between CCL2 and CCR2, INCB3284 effectively inhibits downstream signaling events, including the phosphorylation of ERK.[1] This makes the measurement of ERK phosphorylation a valuable method for assessing the bioactivity and efficacy of INCB3284.
These application notes provide detailed protocols for assessing the inhibitory effect of INCB3284 on ERK phosphorylation using common laboratory techniques: Western Blot, ELISA, and Flow Cytometry.
Data Presentation
The inhibitory activity of INCB3284 on ERK phosphorylation can be quantified to determine its potency. The half-maximal inhibitory concentration (IC50) is a key parameter for this assessment.
| Compound | Assay | Target | Stimulant | Cell Type | IC50 (nM) | Reference |
| INCB3284 | Phosphorylation | ERK | CCL2/MCP-1 | Not Specified | 2.6 | [1] |
| INCB3284 | Chemotaxis | CCR2 | CCL2/MCP-1 | Not Specified | 4.7 | [1] |
| INCB3284 | Calcium Mobilization | CCR2 | CCL2/MCP-1 | Not Specified | 6.0 | [1] |
| INCB3284 | Binding | CCR2 | CCL2/MCP-1 | Not Specified | 3.7 | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway from CCL2 to ERK phosphorylation and the general experimental workflow for assessing the inhibitory effect of INCB3284.
Figure 1. Simplified signaling pathway of CCL2-induced ERK phosphorylation and its inhibition by INCB3284.
Figure 2. General experimental workflow for the ERK phosphorylation assay with INCB3284.
Experimental Protocols
The following are generalized protocols that can be adapted for specific cell lines and laboratory conditions. It is recommended to optimize parameters such as cell density, serum starvation time, INCB3284 pre-incubation time, and CCL2 stimulation time and concentration.
Protocol 1: Western Blot for p-ERK and Total ERK
Western blotting is a robust method for visualizing and quantifying changes in protein phosphorylation.
Materials:
-
CCR2-expressing cells (e.g., THP-1, primary monocytes)
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
INCB3284
-
CCL2/MCP-1 recombinant protein
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Mouse or Rabbit anti-total ERK1/2
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Plating:
-
Culture CCR2-expressing cells in appropriate media supplemented with 10% FBS.
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
-
Serum Starvation:
-
Once cells reach the desired confluency, replace the growth medium with serum-free medium and incubate for 12-24 hours to reduce basal levels of ERK phosphorylation.
-
-
Inhibitor Treatment:
-
Prepare a stock solution of INCB3284 in DMSO.
-
Dilute INCB3284 to desired concentrations in serum-free medium.
-
Pre-incubate the serum-starved cells with the different concentrations of INCB3284 (e.g., 0.1 nM to 1000 nM) for 1-2 hours. Include a vehicle control (DMSO).
-
-
Cell Stimulation:
-
Prepare a stock solution of CCL2/MCP-1 in sterile PBS or water.
-
Stimulate the cells by adding CCL2/MCP-1 to a final concentration of 10-50 ng/mL for 5-15 minutes. Include an unstimulated control.
-
-
Cell Lysis:
-
Immediately after stimulation, place the plate on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed for total ERK1/2 or a loading control like GAPDH or β-actin.
-
Incubate the membrane in stripping buffer, wash, block, and then probe with the primary antibody for total ERK1/2.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-ERK signal to the total ERK signal for each sample.
-
Plot the normalized phospho-ERK levels against the concentration of INCB3284 to determine the IC50 value.
-
Protocol 2: ELISA for p-ERK
Enzyme-Linked Immunosorbent Assay (ELISA) offers a high-throughput method for quantifying ERK phosphorylation. Several commercial kits are available for this purpose.
Materials:
-
Phospho-ERK1/2 and Total ERK1/2 ELISA Kit (follow manufacturer's instructions)
-
CCR2-expressing cells
-
96-well cell culture plates
-
INCB3284
-
CCL2/MCP-1 recombinant protein
-
Microplate reader
Procedure:
-
Cell Plating and Treatment:
-
Seed cells in a 96-well plate and culture to 70-80% confluency.
-
Serum starve the cells for 12-24 hours.
-
Pre-incubate with various concentrations of INCB3284 for 1-2 hours.
-
Stimulate with CCL2/MCP-1 (10-50 ng/mL) for 5-15 minutes.
-
-
Cell Lysis:
-
Lyse the cells directly in the 96-well plate according to the ELISA kit manufacturer's protocol. This typically involves adding a specific lysis buffer provided in the kit.
-
-
ELISA Procedure:
-
Follow the specific instructions of the chosen phospho-ERK ELISA kit. A general workflow is as follows:
-
Add cell lysates to the antibody-coated wells.
-
Incubate to allow for the capture of phosphorylated ERK.
-
Wash the wells to remove unbound proteins.
-
Add a detection antibody that binds to the captured phospho-ERK.
-
Wash the wells.
-
Add a substrate that reacts with the enzyme conjugated to the detection antibody to produce a colorimetric or fluorescent signal.
-
Stop the reaction and read the absorbance or fluorescence on a microplate reader.
-
-
-
Data Analysis:
-
Run a parallel ELISA for total ERK to normalize the data.
-
Calculate the ratio of phospho-ERK to total ERK for each condition.
-
Plot the normalized values against the INCB3284 concentration to determine the IC50.
-
Protocol 3: Flow Cytometry for p-ERK
Flow cytometry allows for the analysis of ERK phosphorylation at the single-cell level.
Materials:
-
CCR2-expressing cells
-
Flow cytometry tubes
-
INCB3284
-
CCL2/MCP-1 recombinant protein
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., ice-cold methanol (B129727) or a commercial permeabilization buffer)
-
Fluorochrome-conjugated anti-phospho-ERK1/2 antibody
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Culture cells in suspension or detach adherent cells gently.
-
Perform serum starvation, INCB3284 pre-incubation, and CCL2 stimulation as described in the previous protocols, but in suspension in flow cytometry tubes.
-
-
Fixation:
-
Immediately after stimulation, fix the cells by adding fixation buffer and incubating for 10-15 minutes at room temperature.
-
-
Permeabilization:
-
Wash the cells with PBS.
-
Permeabilize the cells by adding ice-cold methanol and incubating for at least 30 minutes on ice. Alternatively, use a commercial permeabilization buffer according to the manufacturer's instructions.
-
-
Staining:
-
Wash the cells with staining buffer (e.g., PBS with 1% BSA).
-
Incubate the cells with a fluorochrome-conjugated anti-phospho-ERK1/2 antibody for 30-60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Wash the cells with staining buffer.
-
Resuspend the cells in staining buffer and acquire the data on a flow cytometer.
-
-
Data Analysis:
-
Gate on the cell population of interest.
-
Analyze the median fluorescence intensity (MFI) of the phospho-ERK signal for each treatment condition.
-
Plot the MFI against the concentration of INCB3284 to determine the IC50.
-
Conclusion
The protocols outlined in these application notes provide a framework for assessing the inhibitory effect of INCB3284 on ERK phosphorylation. The choice of method will depend on the specific experimental goals, available equipment, and desired throughput. Western blotting provides detailed qualitative and quantitative data, ELISA is suitable for high-throughput screening, and flow cytometry offers single-cell resolution. Proper optimization of experimental conditions is crucial for obtaining reliable and reproducible results.
References
Application Notes and Protocols for INCB3284 Dimesylate in Hepatocellular Carcinoma Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are based on the known mechanism of action of INCB3284 dimesylate as a CCR2 antagonist and the established role of the CCL2/CCR2 signaling axis in hepatocellular carcinoma (HCC). As of the latest literature review, no direct studies have been published on the specific application of INCB3284 dimesylate in HCC research. Therefore, the experimental protocols provided are proposed methodologies based on standard preclinical research practices in oncology.
Introduction
Hepatocellular carcinoma (HCC) is a prevalent and aggressive form of liver cancer with a complex tumor microenvironment (TME) that plays a crucial role in its progression, metastasis, and resistance to therapy.[1][2][3] A key signaling pathway involved in shaping the TME is the C-C motif chemokine ligand 2 (CCL2) and its receptor, C-C chemokine receptor 2 (CCR2). The CCL2/CCR2 axis is instrumental in recruiting immunosuppressive cells, particularly tumor-associated macrophages (TAMs), to the tumor site.[4][5] These TAMs contribute to tumor growth, angiogenesis, and metastasis.[4][5]
INCB3284 dimesylate is a potent and selective antagonist of human CCR2.[1] While it has been investigated in the context of inflammatory disorders, its potential as a therapeutic agent in HCC has not been directly explored.[2] By blocking the CCL2/CCR2 signaling pathway, INCB3284 dimesylate could potentially remodel the tumor microenvironment, inhibit tumor growth, and enhance anti-tumor immune responses, making it a compelling candidate for investigation in HCC research.[5][6]
Mechanism of Action
INCB3284 is a small molecule antagonist that selectively binds to human CCR2, preventing its interaction with its ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1).[1] This blockade inhibits downstream signaling events, including intracellular calcium mobilization and ERK phosphorylation.[1] The primary consequence of this inhibition is the disruption of the chemotactic gradient that recruits CCR2-expressing cells, such as monocytes and macrophages, to sites of inflammation and tumor growth.[4][5]
Preclinical Data of INCB3284 Dimesylate
The following table summarizes the reported in vitro and in vivo preclinical data for INCB3284 dimesylate from non-HCC-related studies.
| Parameter | Value | Assay System | Reference |
| hCCR2 Binding Affinity (IC50) | 3.7 nM | Antagonism of MCP-1 binding to hCCR2 | [1] |
| Chemotaxis Inhibition (IC50) | 4.7 nM | Antagonism of chemotaxis activity | [1] |
| Calcium Mobilization Inhibition (IC50) | 6 nM | Inhibition of intracellular calcium mobilization | [1] |
| ERK Phosphorylation Inhibition (IC50) | 2.6 nM | Inhibition of ERK phosphorylation | [1] |
| hERG Inhibition (IC50) | 84 µM | hERG patch clamp assay | [1] |
| Human Serum Protein Binding | 58% free fraction | In vitro human serum at 1 and 10 µM | [1] |
| Oral Bioavailability | Acceptable in rodents and primates | In vivo pharmacokinetic studies | [1] |
| Half-life (T1/2) in Humans | 15 hours | Phase I clinical trials | [1] |
CCL2/CCR2 Signaling Pathway in Hepatocellular Carcinoma
The diagram below illustrates the proposed mechanism of the CCL2/CCR2 signaling axis in promoting hepatocellular carcinoma progression.
Proposed Applications in Hepatocellular Carcinoma Research
Based on its mechanism of action, INCB3284 dimesylate could be investigated for the following applications in HCC research:
-
Monotherapy: To assess the direct impact of CCR2 inhibition on HCC tumor growth, invasion, and metastasis in preclinical models.
-
Combination Therapy: To evaluate the synergistic effects of INCB3284 with other therapeutic modalities, such as:
-
Immune Checkpoint Inhibitors (e.g., anti-PD-1/PD-L1): By reducing the infiltration of immunosuppressive TAMs, INCB3284 may enhance the efficacy of immune checkpoint blockade.
-
Tyrosine Kinase Inhibitors (e.g., Sorafenib, Lenvatinib): CCR2 inhibition may help to overcome resistance to standard-of-care targeted therapies.[4]
-
Chemotherapy: To investigate if INCB3284 can sensitize HCC cells to cytotoxic agents.
-
Proposed Experimental Workflow
The following diagram outlines a potential experimental workflow for the preclinical evaluation of INCB3284 dimesylate in hepatocellular carcinoma.
Experimental Protocols
The following are detailed, proposed protocols for key experiments to evaluate the efficacy of INCB3284 dimesylate in hepatocellular carcinoma.
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the effect of INCB3284 on the viability and proliferation of HCC cell lines.
Materials:
-
HCC cell lines (e.g., Huh7, HepG2, MHCC-97H)
-
INCB3284 dimesylate (dissolved in DMSO)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed HCC cells into 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of INCB3284 in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of fresh medium containing different concentrations of INCB3284 (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: In Vitro Transwell Invasion Assay
Objective: To assess the effect of INCB3284 on the invasive potential of HCC cells. A study has shown that CCL2 induces HCC cell invasion and EMT.[7][8]
Materials:
-
HCC cell lines
-
INCB3284 dimesylate
-
Transwell inserts with 8 µm pore size
-
Matrigel
-
Serum-free medium
-
Complete medium with CCL2 (as a chemoattractant)
-
Cotton swabs
-
Crystal violet stain
Procedure:
-
Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Harvest HCC cells and resuspend them in serum-free medium containing different concentrations of INCB3284 or vehicle control.
-
Add 200 µL of the cell suspension (e.g., 1 x 10^5 cells) to the upper chamber of the Transwell inserts.
-
Add 600 µL of complete medium containing CCL2 (e.g., 50 ng/mL) to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with crystal violet for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the number of invaded cells in several random fields under a microscope.
Protocol 3: In Vivo Subcutaneous Xenograft Model
Objective: To evaluate the anti-tumor efficacy of INCB3284 in an in vivo HCC model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
HCC cell line (e.g., Huh7)
-
INCB3284 dimesylate
-
Vehicle control (e.g., PBS or appropriate buffer)
-
Calipers
-
Syringes and needles
Procedure:
-
Subcutaneously inject 2-5 x 10^6 HCC cells into the flank of each mouse.
-
Monitor tumor growth until the tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer INCB3284 (e.g., via oral gavage) or vehicle control daily. The dosage should be determined from prior pharmacokinetic studies.
-
Measure tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice.
-
After a predetermined treatment period (e.g., 21-28 days), euthanize the mice and excise the tumors.
-
Measure the final tumor weight and process the tumors for further analysis (e.g., immunohistochemistry for TAMs, proliferation markers).
Conclusion
While direct evidence is currently lacking, the potent CCR2 antagonism of INCB3284 dimesylate and the critical role of the CCL2/CCR2 axis in HCC pathogenesis provide a strong rationale for its investigation as a potential therapeutic agent for hepatocellular carcinoma. The proposed applications and experimental protocols offer a framework for preclinical studies to elucidate the efficacy of INCB3284 in HCC, both as a monotherapy and in combination with existing treatments. Such research could pave the way for novel therapeutic strategies targeting the tumor microenvironment in this challenging disease.
References
- 1. Frontiers | Role of tumor-associated macrophages in hepatocellular carcinoma: impact, mechanism, and therapy [frontiersin.org]
- 2. The Role of Tumor Associated Macrophages in Hepatocellular Carcinoma [jcancer.org]
- 3. The role of tumor-associated macrophages in hepatocellular carcinoma-from bench to bedside: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of tumor-associated macrophages in primary hepatocellular carcinoma and its related targeting therapy [medsci.org]
- 5. Targeting of tumour-infiltrating macrophages via CCL2/CCR2 signalling as a therapeutic strategy against hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting CCL2/CCR2 in Tumor-Infiltrating Macrophages: A Tool Emerging Out of the Box Against Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CCL2/CCR2 axis induces hepatocellular carcinoma invasion and epithelial-mesenchymal transition in vitro through activation of the Hedgehog pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CCL2/CCR2 axis induces hepatocellular carcinoma invasion and epithelial-mesenchymal transition in vitro through activation of the Hedgehog pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Neuroinflammation with INCB3284 Dimesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including neurodegenerative diseases, traumatic brain injury, and stroke. A key process in neuroinflammation is the recruitment of peripheral immune cells, predominantly monocytes, into the central nervous system (CNS). This process is largely mediated by the chemokine C-C motif ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), and its receptor, C-C chemokine receptor 2 (CCR2). The CCL2/CCR2 signaling axis represents a promising therapeutic target for mitigating the detrimental effects of neuroinflammation.
INCB3284 dimesylate is a potent and selective small-molecule antagonist of human CCR2.[1][2] It effectively inhibits the binding of CCL2 to CCR2 and subsequent downstream signaling, thereby blocking the chemotaxis of monocytes and macrophages.[1][2] These application notes provide an overview of the use of INCB3284 dimesylate as a tool to study and modulate neuroinflammation in various experimental settings. Detailed protocols for key in vitro and in vivo experiments are provided to guide researchers in their investigations.
Mechanism of Action
INCB3284 dimesylate is a non-competitive antagonist of the CCR2 receptor. By binding to CCR2, it prevents the conformational changes necessary for receptor activation by its ligand, CCL2. This blockade inhibits downstream signaling cascades that are crucial for monocyte and macrophage migration to inflammatory sites in the CNS.[1][2]
Data Presentation
The following table summarizes the in vitro potency of INCB3284 in various functional assays. This data can be used as a reference for determining appropriate concentrations for in vitro experiments.
| Assay Type | Target | IC50 (nM) | Reference |
| MCP-1 Binding Antagonism | Human CCR2 | 3.7 | [1][2] |
| Chemotaxis Assay | Human Monocytes | 4.7 | [1][2] |
| Intracellular Calcium Mobilization | CCR2-expressing cells | 6.0 | [1] |
| ERK Phosphorylation | CCR2-expressing cells | 2.6 | [1] |
Mandatory Visualizations
Signaling Pathway
Caption: CCL2/CCR2 signaling pathway and the inhibitory action of INCB3284 dimesylate.
Experimental Workflows
Caption: General workflow for in vitro studies of neuroinflammation using INCB3284 dimesylate.
References
Application Notes and Protocols for Long-Term Stability Assessment of INCB3284 Dimesylate Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
INCB3284 is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2), a key mediator in the inflammatory response.[1][2] The long-term stability of INCB3284 dimesylate solutions is a critical factor for its development as a therapeutic agent, ensuring its safety, efficacy, and appropriate shelf-life. This document provides a comprehensive overview of the methodologies and protocols for assessing the long-term stability of INCB3284 dimesylate solutions. While specific long-term stability data for INCB3284 dimesylate solutions are not publicly available, this document outlines the typical experimental approach based on established principles of stability testing for similar pharmaceutical compounds.
Signaling Pathway of INCB3284 Action
INCB3284 exerts its therapeutic effect by inhibiting the binding of monocyte chemoattractant protein-1 (MCP-1, also known as CCL2) to its receptor, CCR2. This interaction blocks downstream signaling pathways, including the inhibition of intracellular calcium mobilization and ERK phosphorylation, which are crucial for monocyte and macrophage recruitment to sites of inflammation.[1][2]
Quantitative Data Summary for Stability Studies
The following tables present a hypothetical summary of quantitative data from a typical long-term stability study of an INCB3284 dimesylate solution (e.g., 10 mg/mL in a buffered aqueous solution). Note: This data is for illustrative purposes only and does not represent actual experimental results for INCB3284 dimesylate.
Table 1: Stability of INCB3284 Dimesylate Solution at 2-8°C
| Time Point (Months) | Assay (% of Initial) | Total Degradants (%) | pH | Appearance |
| 0 | 100.0 | <0.1 | 6.5 | Clear, colorless solution |
| 3 | 99.8 | 0.2 | 6.5 | Clear, colorless solution |
| 6 | 99.5 | 0.5 | 6.4 | Clear, colorless solution |
| 12 | 99.1 | 0.9 | 6.4 | Clear, colorless solution |
| 24 | 98.2 | 1.8 | 6.3 | Clear, colorless solution |
Table 2: Stability of INCB3284 Dimesylate Solution at 25°C/60% RH
| Time Point (Months) | Assay (% of Initial) | Total Degradants (%) | pH | Appearance |
| 0 | 100.0 | <0.1 | 6.5 | Clear, colorless solution |
| 1 | 99.2 | 0.8 | 6.4 | Clear, colorless solution |
| 3 | 97.5 | 2.5 | 6.2 | Clear, colorless solution |
| 6 | 95.1 | 4.9 | 6.0 | Slightly yellow solution |
Experimental Protocols
Detailed methodologies for key experiments in a long-term stability study are provided below. These protocols are based on standard pharmaceutical industry practices.
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
This method is designed to separate and quantify INCB3284 dimesylate from its potential degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined based on the UV spectrum of INCB3284.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation pathways and to demonstrate the specificity of the stability-indicating method.
-
Acid Hydrolysis: Incubate the INCB3284 dimesylate solution in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate the solution in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the solution with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 7 days.
-
Photostability: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
pH Measurement
The pH of the INCB3284 dimesylate solution is measured at each stability time point using a calibrated pH meter.
Visual Inspection
The appearance of the solution (e.g., color, clarity, presence of particulate matter) is visually inspected against a white and black background at each stability time point.
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for a long-term stability study of INCB3284 dimesylate solutions.
Conclusion
The long-term stability of INCB3284 dimesylate solutions is a critical attribute that must be thoroughly evaluated during drug development. The protocols and methodologies outlined in these application notes provide a framework for conducting comprehensive stability studies. By employing stability-indicating analytical methods and performing forced degradation studies, researchers can gain a detailed understanding of the degradation pathways and establish appropriate storage conditions and shelf-life for INCB3284 dimesylate solutions. This ensures the quality, safety, and efficacy of the final drug product for its intended therapeutic use.
References
Troubleshooting & Optimization
INCB3284 dimesylate solubility problems and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of INCB3284 dimesylate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is INCB3284 dimesylate and what is its primary mechanism of action?
INCB3284 dimesylate is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2).[1][2][3] Its mechanism of action involves blocking the binding of its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), to CCR2. This inhibition disrupts the signaling pathways that lead to the recruitment of monocytes and macrophages to sites of inflammation, making it a subject of investigation for various inflammatory and autoimmune diseases.[1][2][3][4][5]
Q2: What are the reported solubility characteristics of INCB3284 dimesylate?
According to manufacturer data, INCB3284 dimesylate is soluble in both water and dimethyl sulfoxide (B87167) (DMSO) up to 100 mM.[6]
Q3: How should I prepare a stock solution of INCB3284 dimesylate?
For most in vitro applications, it is recommended to prepare a high-concentration stock solution in a water-miscible organic solvent. Anhydrous DMSO is the most commonly used solvent for this purpose.[7][8][9]
Q4: What is the recommended storage condition for INCB3284 dimesylate and its stock solutions?
INCB3284 dimesylate powder should be stored at -20°C. Stock solutions in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[9]
Troubleshooting Guide: Solubility Issues
This guide addresses common solubility problems that may be encountered when working with INCB3284 dimesylate, based on the general properties of weakly basic compounds and dimesylate salts.
| Problem | Potential Cause | Recommended Solution(s) |
| Precipitation upon dilution of DMSO stock into aqueous buffer (e.g., PBS). | The kinetic solubility of the compound in the aqueous buffer has been exceeded. This is a common issue for poorly water-soluble drugs when the concentration of the organic solvent is rapidly decreased. | 1. Lower the final concentration: The most direct approach is to work with a lower final concentration of the inhibitor in your assay. 2. Use a surfactant: The addition of a small amount of a non-ionic surfactant, such as 0.01% Tween-20 or Triton X-100, to the aqueous buffer can help maintain the compound's solubility.[7] 3. Incorporate a co-solvent: A small percentage of a water-miscible co-solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) in the final solution may improve solubility.[7] 4. Sonication: Brief sonication of the solution immediately after dilution can help to break up small precipitates and facilitate dissolution.[7] |
| Cloudiness or precipitation observed in cell culture media over time. | The compound may be slowly precipitating out of the complex biological medium. This can be influenced by temperature changes, pH shifts in the media due to cellular metabolism, or interactions with media components like proteins and salts. | 1. Verify solubility in your specific media: Perform a preliminary test to determine the solubility limit of INCB3284 dimesylate in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2). 2. Reduce incubation time: If possible, shorten the duration of the experiment to minimize the time for precipitation to occur. 3. Refresh media: For longer-term experiments, consider replacing the media with freshly prepared inhibitor-containing media at regular intervals.[8] |
| Inconsistent results in bioassays. | Poor solubility can lead to an inaccurate and variable effective concentration of the inhibitor in your experiments. Micro-precipitates may not be visible to the naked eye but can significantly impact the results. | 1. Visual inspection: Carefully inspect your assay plates for any signs of precipitation before and after the experiment. 2. Centrifugation: Before adding to your assay, centrifuge the final diluted solution at high speed (e.g., >10,000 x g) and use the supernatant.[9] 3. pH control: As a weakly basic compound, the solubility of INCB3284 may be pH-dependent. Ensure the pH of your buffers and media is controlled and consistent across experiments. |
| Difficulty dissolving the powder, even in DMSO. | While INCB3284 dimesylate is reported to be highly soluble in DMSO, issues can arise with very high concentrations or if the compound has absorbed moisture. | 1. Gentle warming: Warm the DMSO solution to 37-50°C to aid dissolution.[9] 2. Sonication: Use a bath sonicator to provide energy to break up any aggregates.[9] 3. Use anhydrous DMSO: Ensure you are using high-purity, anhydrous DMSO to avoid issues related to moisture. |
Data Presentation
Solubility of INCB3284 Dimesylate
| Solvent | Reported Solubility | Reference |
| Water | Up to 100 mM | [6] |
| DMSO | Up to 100 mM | [6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of INCB3284 dimesylate for use in in vitro experiments.
Materials:
-
INCB3284 dimesylate powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Allow the vial of INCB3284 dimesylate to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of INCB3284 dimesylate powder using an analytical balance.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration (Molecular Weight of INCB3284 dimesylate is approximately 712.76 g/mol ).
-
Add the calculated volume of DMSO to the vial containing the INCB3284 dimesylate powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (37°C) or brief sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure it is clear and free of any particulates.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: General Protocol for In Vivo Formulation (Hypothetical)
Objective: To prepare a formulation of INCB3284 dimesylate suitable for oral administration in a murine model. This protocol is based on general formulation strategies for poorly soluble basic drugs and should be optimized for your specific experimental needs.
Materials:
-
INCB3284 dimesylate
-
Vehicle components (e.g., 0.5% (w/v) methylcellulose (B11928114) in sterile water)
-
pH meter
-
Stir plate and stir bar
-
Sterile tubes
Procedure:
-
Prepare the vehicle solution (e.g., 0.5% methylcellulose in sterile water) by slowly adding the methylcellulose to the water while stirring continuously until a homogenous suspension is formed.
-
Weigh the required amount of INCB3284 dimesylate for the desired dose.
-
Triturate the INCB3284 dimesylate powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle to the paste while stirring continuously to create a uniform suspension.
-
Check the pH of the final formulation and adjust if necessary, keeping in mind that the solubility of weakly basic drugs can be pH-dependent.
-
Continuously stir the formulation during administration to ensure a homogenous suspension.
Note: The oral bioavailability of INCB3284 has been documented, but specific vehicle compositions from preclinical studies are not consistently reported in the public domain.[6] Therefore, the selection of an appropriate vehicle may require some empirical testing. Other potential vehicles for poorly soluble basic drugs include solutions containing cyclodextrins or co-solvents, but these must be carefully evaluated for tolerability in the animal model.
Mandatory Visualizations
CCR2 Signaling Pathway
Caption: Simplified CCR2 signaling pathway and the inhibitory action of INCB3284 dimesylate.
Troubleshooting Workflow for Solubility Issues
Caption: A logical workflow for troubleshooting solubility issues with INCB3284 dimesylate.
References
- 1. The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases [frontiersin.org]
- 4. CCL2-CCR2 Signaling in Disease Pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of CCR2 in inflammatory conditions of the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of INCB3284, a Potent, Selective, and Orally Bioavailable hCCR2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
optimizing INCB3284 dimesylate concentration for in vitro assays
Welcome to the technical support center for INCB3284 dimesylate. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of INCB3284 dimesylate for in vitro assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of INCB3284 dimesylate?
A1: INCB3284 dimesylate is a potent and selective antagonist of the C-C chemokine receptor type 2 (CCR2).[1][2][3] It functions by inhibiting the binding of the chemokine CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1) to CCR2.[2][3] This interaction is crucial for the recruitment of monocytes and macrophages to sites of inflammation.[2] By blocking this signaling pathway, INCB3284 dimesylate effectively inhibits downstream events such as intracellular calcium mobilization, ERK phosphorylation, and cell migration (chemotaxis).[2][3]
Q2: What are the recommended starting concentrations for in vitro assays?
A2: Based on its reported IC50 values, a good starting point for most cell-based assays is in the low nanomolar range. For initial screening, a concentration range of 1 nM to 1 µM is recommended to establish a dose-response curve. The optimal concentration will ultimately depend on the specific assay and cell type being used.
Q3: How should I prepare and store INCB3284 dimesylate stock solutions?
A3: INCB3284 dimesylate is soluble in both DMSO and water up to 100 mM.[1] For cell-based assays, it is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM or 100 mM) and then dilute it further in your culture medium to the desired final concentration. To avoid solubility issues in aqueous solutions, ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%). Stock solutions should be stored at -20°C or -80°C.[1] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
Q4: Is INCB3284 dimesylate selective for CCR2?
A4: Yes, INCB3284 dimesylate is highly selective for CCR2. At a concentration of 1 µM, it shows no significant inhibitory activity against a panel of over 50 other receptors, including other chemokine receptors like CCR1, CCR3, CCR5, CXCR3, and CXCR5.[2][3]
Q5: What are the potential off-target effects of INCB3284 dimesylate?
A5: INCB3284 dimesylate has been shown to have weak activity against the hERG potassium channel, with an IC50 of 84 µM.[2][3] While this is significantly higher than its potency for CCR2, it is a factor to consider at higher concentrations, especially in sensitive assays or cell types.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound Precipitation in Media | Poor solubility of the dimesylate salt in aqueous solutions at high concentrations. Final DMSO concentration is too low. | Prepare fresh dilutions from a high-concentration DMSO stock. Ensure the final DMSO concentration in the assay medium is sufficient to maintain solubility (typically 0.1% or less, but may need optimization). Briefly vortex or sonicate the final dilution before adding to cells. |
| Inconsistent or No Inhibitory Effect | Incorrect concentration range. Degraded compound. Cell line does not express sufficient levels of CCR2. | Verify the IC50 values for your specific assay and cell type. Use a fresh aliquot of the compound. Confirm CCR2 expression in your cell line using techniques like flow cytometry or qPCR. Use a positive control cell line known to express CCR2 (e.g., THP-1). |
| High Background Signal in Chemotaxis Assay | Spontaneous cell migration. Chemoattractant (CCL2) concentration is too high, leading to receptor desensitization. | Optimize cell density and incubation time. Perform a dose-response curve for CCL2 to determine the optimal concentration that induces chemotaxis without causing desensitization. |
| Cell Death or Cytotoxicity Observed | Compound concentration is too high. Off-target effects. Contamination of cell culture. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration of INCB3284 dimesylate for your specific cell line. Use concentrations well below the cytotoxic threshold. Ensure aseptic techniques are followed during experiments. |
Data Presentation
Table 1: In Vitro Activity of INCB3284 Dimesylate
| Assay | Target | IC50 Value | Reference |
| MCP-1 Binding | Human CCR2 | 3.7 nM | [2][3][4] |
| Chemotaxis | Human CCR2 | 4.7 nM | [2][3][4] |
| Intracellular Calcium Mobilization | Human CCR2 | 6 nM | [2][3] |
| ERK Phosphorylation | Human CCR2 | 2.6 nM | [2][3] |
| hERG Potassium Current Inhibition | hERG Channel | 84 µM | [2][3] |
Experimental Protocols
Protocol 1: In Vitro Chemotaxis Assay
This protocol is designed to assess the ability of INCB3284 dimesylate to inhibit the migration of CCR2-expressing cells towards a CCL2 gradient.
Materials:
-
CCR2-expressing cells (e.g., THP-1 human monocytic cell line)
-
Recombinant human CCL2 (MCP-1)
-
INCB3284 dimesylate
-
Assay medium (e.g., RPMI 1640 + 0.5% BSA)
-
Chemotaxis chamber (e.g., Boyden chamber with 5 µm pore size inserts)
-
Cell viability stain (e.g., Calcein-AM)
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: Culture THP-1 cells to a density of 0.5-1 x 10^6 cells/mL. On the day of the assay, harvest cells and resuspend in assay medium at a concentration of 1 x 10^6 cells/mL.
-
Compound Preparation: Prepare a serial dilution of INCB3284 dimesylate in assay medium. A typical concentration range to test would be 0.1 nM to 1 µM.
-
Assay Setup:
-
Add assay medium containing CCL2 (at a pre-determined optimal concentration, e.g., 10 ng/mL) to the lower wells of the chemotaxis chamber.
-
In separate tubes, pre-incubate the THP-1 cell suspension with the different concentrations of INCB3284 dimesylate or vehicle control (DMSO) for 30 minutes at 37°C.
-
Add the pre-incubated cell suspension to the upper chamber of the inserts.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
Quantification:
-
Carefully remove the inserts and wipe the top of the membrane to remove non-migrated cells.
-
Quantify the migrated cells in the lower chamber. This can be done by staining the migrated cells with Calcein-AM and measuring the fluorescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of INCB3284 dimesylate compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Intracellular Calcium Mobilization Assay
This protocol measures the ability of INCB3284 dimesylate to block CCL2-induced increases in intracellular calcium.
Materials:
-
CCR2-expressing cells (e.g., THP-1 cells)
-
Recombinant human CCL2 (MCP-1)
-
INCB3284 dimesylate
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Assay buffer (e.g., HBSS with calcium and magnesium)
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Preparation and Dye Loading:
-
Harvest CCR2-expressing cells and resuspend them in assay buffer at a concentration of 1-2 x 10^6 cells/mL.
-
Load the cells with a calcium-sensitive dye (e.g., 1-5 µM Fluo-4 AM) for 30-60 minutes at 37°C, according to the dye manufacturer's instructions.
-
Wash the cells to remove excess dye and resuspend in assay buffer.
-
-
Assay Setup:
-
Aliquot the dye-loaded cells into a 96-well black, clear-bottom plate.
-
Prepare serial dilutions of INCB3284 dimesylate in assay buffer.
-
-
Measurement:
-
Place the plate in a fluorescence plate reader and record a baseline fluorescence reading for 60-120 seconds.
-
Add the different concentrations of INCB3284 dimesylate or vehicle control to the wells and incubate for 10-20 minutes.
-
Add CCL2 (at a pre-determined optimal concentration, e.g., EC80) to all wells and immediately begin recording the fluorescence intensity over time for 3-5 minutes.
-
-
Data Analysis: Calculate the peak fluorescence response for each well after the addition of CCL2. Determine the percentage of inhibition of the calcium response for each concentration of INCB3284 dimesylate compared to the vehicle control. Calculate the IC50 value from the dose-response curve.
Visualizations
Caption: CCR2 signaling pathway and the inhibitory action of INCB3284 dimesylate.
References
potential off-target effects of INCB3284 dimesylate
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of INCB3284 dimesylate. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: We are observing effects in our cellular assay that do not seem to be mediated by CCR2. What are the known off-target interactions of INCB3284?
A1: INCB3284 is a highly selective CCR2 antagonist. However, at higher concentrations, it can interact with the hERG potassium channel. The IC50 for hERG inhibition is 84 µM, which is significantly higher than its potency for CCR2 (IC50 values in the low nanomolar range).[1][2][3][4] We recommend verifying the concentration of INCB3284 used in your experiment and comparing it to the provided selectivity data. Consider performing a dose-response experiment to determine if the observed effect is concentration-dependent and aligns with the known IC50 for hERG.
Q2: Are there any known interactions of INCB3284 with other chemokine receptors?
A2: INCB3284 has demonstrated high selectivity for CCR2. In a comprehensive screening panel, it showed no significant inhibitory activity at a concentration of 1 µM against a variety of other chemokine receptors, including CCR1, CCR3, CCR5, CXCR3, and CXCR5.[1][3] If you suspect cross-reactivity, it is advisable to run a counterscreen against relevant chemokine receptors expressed in your experimental system.
Q3: How is INCB3284 metabolized, and could this be a source of unexpected effects in our in vitro system?
A3: In vitro studies using human liver microsomes have shown that INCB3284 is a substrate for cytochrome P450 enzymes CYP3A4 and CYP2D6.[1] However, it is not a significant inhibitor of the major CYP isozymes (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4), with IC50 values greater than 25 µM.[1] Additionally, it does not induce CYP enzymes at concentrations up to 10 µM.[1] If your experimental system has high metabolic activity, consider the potential for metabolite formation. However, based on available data, direct off-target effects of the parent compound are more likely.
Q4: We are conducting electrophysiology experiments and are concerned about cardiac liability. What is the known risk of hERG inhibition with INCB3284?
A4: INCB3284 does inhibit the hERG potassium current with an IC50 of 84 µM.[1][2][3][4] This is a critical parameter for assessing potential cardiac risk. When designing your experiments, it is essential to consider the therapeutic window between the effective concentration for CCR2 antagonism and the concentration at which hERG inhibition occurs. For non-clinical studies, maintaining a concentration well below 84 µM is recommended to avoid confounding electrophysiological effects.
Quantitative Data Summary
The following table summarizes the key in vitro pharmacology data for INCB3284, highlighting its on-target potency and off-target selectivity.
| Target/Assay | IC50 Value | Reference |
| On-Target Activity | ||
| hCCR2 Binding (MCP-1 antagonism) | 3.7 nM | [1][2][3][4][5] |
| hCCR2-mediated Chemotaxis | 4.7 nM | [1][2][3][4] |
| hCCR2-mediated Calcium Mobilization | 6 nM | [1][3] |
| hCCR2-mediated ERK Phosphorylation | 2.6 nM | [1][3] |
| Off-Target Activity | ||
| hERG Potassium Current Inhibition | 84 µM | [1][2][3][4] |
| CCR1, CCR3, CCR5, CXCR3, CXCR5 | No significant activity at 1 µM | [1][3] |
| Panel of >50 GPCRs, Ion Channels, Transporters | No significant activity at 1 µM | [1] |
| CYP1A2, 2C9, 2C19, 2D6, 3A4 Inhibition | > 25 µM | [1] |
Experimental Protocols
Below are detailed methodologies for key experiments used to characterize the selectivity of INCB3284.
1. hCCR2 Radioligand Binding Assay
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Objective: To determine the affinity of INCB3284 for the human CCR2 receptor.
-
Method:
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Cell membranes from a stable cell line overexpressing human CCR2 are prepared.
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Membranes are incubated with a known concentration of a radiolabeled CCR2 ligand (e.g., [125I]-MCP-1) in the presence of varying concentrations of INCB3284.
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The reaction is allowed to reach equilibrium.
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Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
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The radioactivity retained on the filter is quantified using a scintillation counter.
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The IC50 value is calculated by non-linear regression analysis of the competition binding curve.
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2. Chemotaxis Assay
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Objective: To assess the functional antagonism of INCB3284 on CCR2-mediated cell migration.
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Method:
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A CCR2-expressing cell line (e.g., THP-1) is pre-incubated with various concentrations of INCB3284.
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A multi-well chemotaxis chamber (e.g., Boyden chamber) is used, with the lower chamber containing a chemoattractant (e.g., MCP-1) and the upper chamber containing the pre-treated cells.
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The chambers are separated by a porous membrane.
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The plate is incubated to allow for cell migration along the chemoattractant gradient.
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Migrated cells in the lower chamber are quantified using a fluorescent dye (e.g., Calcein AM) or by cell counting.
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The IC50 value is determined by plotting the inhibition of cell migration against the concentration of INCB3284.
-
3. hERG Patch Clamp Assay
-
Objective: To evaluate the potential of INCB3284 to inhibit the hERG potassium channel.
-
Method:
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Whole-cell patch-clamp recordings are performed on a stable cell line expressing the hERG channel (e.g., HEK293).
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A specific voltage protocol is applied to elicit hERG tail currents.
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A baseline recording of the hERG current is established.
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Cells are then perfused with increasing concentrations of INCB3284.
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The effect of the compound on the hERG current is recorded at each concentration.
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The percentage of current inhibition is calculated, and the IC50 value is determined from the concentration-response curve.
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Visualizations
Signaling Pathway of CCR2 and INCB3284 Dimesylate Inhibition
Caption: CCR2 signaling cascade and the inhibitory action of INCB3284 dimesylate.
Experimental Workflow for Assessing Off-Target Effects
Caption: Workflow for evaluating the selectivity profile of INCB3284 dimesylate.
References
- 1. Discovery of INCB3284, a Potent, Selective, and Orally Bioavailable hCCR2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of INCB3284, a Potent, Selective, and Orally Bioavailable hCCR2 Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: INCB3284 Dimesylate and hERG Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing interference from INCB3284 dimesylate in hERG (human Ether-à-go-go-Related Gene) activity assays. The information is presented in a question-and-answer format, supplemented with detailed experimental protocols, data summaries, and visual diagrams to facilitate experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is INCB3284 dimesylate and what is its primary mechanism of action?
INCB3284 dimesylate is a potent and selective antagonist of the human C-C chemokine receptor 2 (CCR2).[1][2] CCR2 is a key receptor involved in the trafficking of monocytes and macrophages to sites of inflammation. By blocking the interaction of CCR2 with its ligand, MCP-1 (monocyte chemoattractant protein-1), INCB3284 inhibits the migration of these immune cells, thereby exerting its anti-inflammatory effects.[1] It has been investigated for its therapeutic potential in inflammatory diseases.[3]
Q2: What is the known hERG activity of INCB3284 dimesylate?
INCB3284 dimesylate has been shown to have weak activity against the hERG potassium channel. In a patch clamp assay, it inhibited the hERG potassium current with an IC50 of 84 μM.[1][2] This is considered a relatively high concentration, suggesting a low propensity for causing cardiac arrhythmias at therapeutic concentrations.
Q3: How selective is INCB3284 dimesylate?
INCB3284 dimesylate is a highly selective CCR2 antagonist. At a concentration of 1 μM, it showed no significant inhibitory activity against a panel of over 50 other ion channels, transporters, and receptors, including other chemokine receptors like CCR1, CCR3, and CCR5.[1]
Q4: What are the general strategies to minimize the risk of hERG interference in drug discovery?
General medicinal chemistry strategies to reduce a compound's hERG liability include:
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Reducing lipophilicity: Decreasing the overall grease-like character of a molecule can reduce its affinity for the hERG channel.
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Lowering basicity: The presence of a basic amine is a common feature in many hERG blockers. Reducing the pKa of this functional group can mitigate hERG binding.
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Introducing polarity: Adding polar functional groups can decrease hERG activity.
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Increasing molecular rigidity: A more rigid molecular structure can sometimes prevent optimal binding to the hERG channel.
Troubleshooting Guide
Issue 1: Observed hERG inhibition at concentrations lower than the reported 84 μM IC50.
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Potential Cause 1: Compound Stability and Solubility. INCB3284 dimesylate might not be fully dissolved or could be degrading in your experimental buffer, leading to an inaccurate assessment of the effective concentration.
-
Troubleshooting Steps:
-
Prepare fresh stock solutions: Always prepare fresh stock solutions of INCB3284 dimesylate in a suitable solvent like DMSO.
-
Verify solubility: Ensure the final concentration of INCB3284 dimesylate in your aqueous assay buffer does not exceed its solubility limit. Perform a visual inspection for any precipitation.
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Minimize freeze-thaw cycles: Aliquot stock solutions to avoid repeated freezing and thawing.
-
Consider vehicle effects: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all experimental conditions and is at a level that does not affect hERG channel activity.
-
-
-
Potential Cause 2: Experimental Conditions. Certain experimental parameters can influence the apparent potency of hERG inhibitors.
-
Troubleshooting Steps:
-
Temperature: hERG channel kinetics are temperature-sensitive. Ensure your experiments are conducted at a consistent and reported temperature (e.g., room temperature or physiological temperature).
-
Cell line variability: The expression levels and properties of hERG channels can vary between different cell lines or even between passages of the same cell line. Ensure you are using a validated and stable hERG-expressing cell line.
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Voltage protocol: The specific voltage-clamp protocol used can affect the binding of a compound to different states of the hERG channel. Use a standardized and well-described protocol.
-
-
Issue 2: High variability in hERG inhibition measurements between experiments.
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Potential Cause: Inconsistent experimental procedures.
-
Troubleshooting Steps:
-
Standardize cell handling: Use cells at a consistent passage number and confluency.
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Maintain stable recordings: In patch-clamp experiments, ensure a stable gigaohm seal and monitor for current rundown. If significant rundown is observed, the experiment may need to be discarded. The use of perforated patch-clamp can sometimes mitigate rundown.
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Consistent compound application: Ensure a consistent and complete exchange of the extracellular solution with the compound-containing solution.
-
-
Data Presentation
Table 1: In Vitro Profile of INCB3284 Dimesylate
| Parameter | Value | Reference |
| Primary Target | Human CCR2 | [1][2] |
| hCCR2 Binding IC50 | 3.7 nM | [1][2] |
| hCCR2 Chemotaxis IC50 | 4.7 nM | [1][2] |
| hERG Inhibition IC50 | 84 μM | [1][2] |
| Selectivity | High selectivity over 50+ other ion channels, transporters, and receptors at 1 μM | [1] |
| Human Serum Free Fraction | 58% | [1] |
Experimental Protocols
Manual Patch-Clamp Protocol for hERG Assay
This protocol is a generalized procedure and may require optimization for specific laboratory conditions.
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Cell Culture:
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Use a mammalian cell line stably expressing the human hERG channel (e.g., HEK293 or CHO cells).
-
Culture cells in the recommended medium supplemented with the appropriate selection antibiotic.
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Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
-
Solutions:
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External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
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Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with KOH.
-
-
Electrophysiology:
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Place a coverslip with cells in the recording chamber on the stage of an inverted microscope.
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Perfuse the chamber with the external solution.
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Pull patch pipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with the internal solution.
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Approach a single, healthy-looking cell with the pipette and form a gigaohm seal (>1 GΩ).
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Rupture the cell membrane to achieve the whole-cell configuration.
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Allow the cell to stabilize for a few minutes before recording.
-
-
Voltage-Clamp Protocol:
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Hold the membrane potential at -80 mV.
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Apply a depolarizing step to +20 mV for 2 seconds to activate and then inactivate the hERG channels.
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Repolarize the membrane to -50 mV for 2 seconds to record the deactivating tail current. This tail current is used to quantify hERG channel activity.
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Repeat this voltage step every 15-20 seconds.
-
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Compound Application:
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After establishing a stable baseline recording of the hERG current, perfuse the chamber with the external solution containing the desired concentration of INCB3284 dimesylate.
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Allow the drug effect to reach a steady state (typically 3-5 minutes) before recording the inhibited current.
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To determine an IC50 value, apply increasing concentrations of the compound cumulatively.
-
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Data Analysis:
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Measure the peak amplitude of the tail current before and after compound application.
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Calculate the percentage of inhibition for each concentration.
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Fit the concentration-response data to the Hill equation to determine the IC50 value.
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Visualizations
References
- 1. Discovery of INCB3284, a Potent, Selective, and Orally Bioavailable hCCR2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. allgenbio.com [allgenbio.com]
- 3. The Chemokine (C-C Motif) Receptor 2 Antagonist INCB3284 Reduces Fluid Requirements and Protects From Hemodynamic Decompensation During Resuscitation From Hemorrhagic Shock - PubMed [pubmed.ncbi.nlm.nih.gov]
INCB3284 dimesylate stability issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of INCB3284 dimesylate in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is INCB3284 dimesylate and what is its mechanism of action?
INCB3284 dimesylate is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2). CCR2 is a key receptor in the inflammatory process, and its primary ligand is monocyte chemoattractant protein-1 (MCP-1 or CCL2). By blocking the interaction between CCL2 and CCR2, INCB3284 dimesylate inhibits the migration of monocytes and macrophages to sites of inflammation. This mechanism of action makes it a valuable tool for research in inflammatory and autoimmune diseases.
Q2: What are the recommended solvents and storage conditions for INCB3284 dimesylate?
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Solid Form: Store the lyophilized powder at -20°C, desiccated and protected from light. In this form, the compound is stable for up to 36 months.
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Stock Solutions: For stock solutions, Dimethyl Sulfoxide (DMSO) is a commonly used solvent. Prepare high-concentration stock solutions (e.g., 10 mM or higher) in DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month). When preparing aqueous solutions for experiments, the final DMSO concentration should be kept low (typically below 0.5%) to avoid solvent-induced effects on cells.
Q3: Is INCB3284 dimesylate soluble in aqueous solutions?
INCB3284 dimesylate is reported to be soluble in water. However, the long-term stability in aqueous buffers, especially at physiological temperatures (e.g., 37°C), may be limited. It is crucial to prepare fresh aqueous solutions for each experiment or to validate the stability of pre-prepared solutions under your specific experimental conditions.
Q4: What are the potential stability issues with INCB3284 dimesylate in aqueous solutions?
While specific public data on the degradation of INCB3284 dimesylate in aqueous solutions is limited, compounds with similar chemical features, such as pyridinyl moieties, can be susceptible to oxidation. Additionally, hydrolysis under acidic or alkaline conditions is a potential degradation pathway for many small molecules. It is recommended to protect aqueous solutions from light and to use buffers within a neutral pH range unless your experimental design requires otherwise.
Troubleshooting Guide: Aqueous Stability of INCB3284 Dimesylate
This guide addresses potential issues and provides solutions for researchers encountering problems with the stability of INCB3284 dimesylate in their experiments.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or lower-than-expected activity in cell-based assays. | Degradation of the compound in the culture medium at 37°C. | Prepare fresh dilutions of INCB3284 dimesylate in your cell culture medium immediately before each experiment. Perform a time-course experiment to assess the stability of the compound in your specific medium over the duration of your assay. |
| Adsorption of the compound to plasticware. | Use low-protein-binding plates and pipette tips. Pre-incubating the plates with a blocking agent like bovine serum albumin (BSA) might also reduce non-specific binding. | |
| Precipitation of the compound upon dilution into aqueous buffer. | The aqueous solubility limit has been exceeded. | Ensure the final concentration of the compound in your aqueous solution does not exceed its solubility limit. The presence of a small percentage of a co-solvent like DMSO can help maintain solubility. Gentle warming and vortexing may aid dissolution, but be cautious of potential degradation at elevated temperatures. |
| Variability in results between experimental replicates. | Inconsistent preparation of aqueous solutions. | Standardize the protocol for preparing aqueous solutions, including the source and quality of water, buffer components, pH, and the final concentration of any co-solvents. |
| Exposure to light, leading to photodegradation. | Protect all solutions containing INCB3284 dimesylate from light by using amber vials or by wrapping containers in aluminum foil. |
Experimental Protocols
Protocol 1: General Procedure for Preparing Aqueous Solutions of INCB3284 Dimesylate for In Vitro Experiments
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Prepare a Stock Solution:
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Allow the lyophilized INCB3284 dimesylate to equilibrate to room temperature before opening the vial.
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Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.
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Ensure the compound is fully dissolved by vortexing.
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Aliquot the stock solution into single-use, light-protected vials and store at -80°C.
-
-
Prepare the Final Aqueous Solution:
-
Thaw a single-use aliquot of the DMSO stock solution at room temperature.
-
Serially dilute the stock solution in your desired aqueous buffer or cell culture medium to the final working concentration.
-
To ensure accurate dilution and to avoid precipitation, add the DMSO stock solution to a larger volume of the aqueous buffer while gently vortexing.
-
Use the freshly prepared aqueous solution immediately.
-
Protocol 2: Assessing the Stability of INCB3284 Dimesylate in an Aqueous Solution (Illustrative Example)
This protocol provides a framework for researchers to determine the stability of INCB3284 dimesylate in their specific experimental buffer.
-
Preparation of the Test Solution:
-
Prepare a solution of INCB3284 dimesylate in the aqueous buffer of interest (e.g., PBS, pH 7.4) at the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent with your experimental conditions (e.g., 0.1%).
-
-
Incubation:
-
Aliquot the test solution into multiple light-protected vials.
-
Incubate the vials at the desired temperature (e.g., room temperature or 37°C).
-
-
Sample Collection:
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At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), remove one vial from incubation.
-
Immediately quench any potential degradation by freezing the sample at -80°C or by mixing with a cold organic solvent (e.g., acetonitrile) to precipitate proteins and halt chemical changes.
-
-
Analysis:
-
Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
-
Quantify the peak area of the intact INCB3284 dimesylate at each time point.
-
-
Data Analysis:
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Calculate the percentage of INCB3284 dimesylate remaining at each time point relative to the amount at time 0.
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Plot the percentage remaining versus time to determine the stability profile.
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Data Presentation
The following table is an illustrative example of how to present stability data for INCB3284 dimesylate in an aqueous buffer at 37°C. Note: This data is hypothetical and intended for guidance on data presentation. Researchers should generate their own data based on their specific experimental conditions.
| Time (hours) | Percent Remaining (Mean ± SD, n=3) |
| 0 | 100 ± 0.0 |
| 2 | 98.5 ± 1.2 |
| 4 | 95.2 ± 2.1 |
| 8 | 89.7 ± 3.5 |
| 24 | 75.4 ± 4.8 |
| 48 | 60.1 ± 5.6 |
Visualizations
Caption: CCR2 Signaling Pathway and Inhibition by INCB3284 dimesylate.
Caption: Troubleshooting Workflow for INCB3284 Dimesylate Stability Issues.
Caption: Experimental Workflow for Assessing INCB3284 Dimesylate Stability.
troubleshooting INCB3284 dimesylate inconsistent results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using INCB3284 dimesylate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is INCB3284 dimesylate and what is its mechanism of action?
INCB3284 dimesylate is a potent and selective antagonist of the human C-C chemokine receptor 2 (CCR2).[1][2] Its mechanism of action involves inhibiting the binding of the chemokine CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1) to CCR2.[1][2] This blockade prevents the downstream signaling cascade that leads to the recruitment of monocytes and macrophages to sites of inflammation.[1][3]
Q2: What are the recommended storage and handling conditions for INCB3284 dimesylate?
For optimal stability, INCB3284 dimesylate powder should be stored at 4°C, sealed, and protected from moisture. Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles. For short-term storage (days to weeks), stock solutions can be kept at -20°C. For long-term storage (months), -80°C is recommended.[4][5]
Q3: In which solvents is INCB3284 dimesylate soluble?
INCB3284 dimesylate is soluble in DMSO (≥ 83.3 mg/mL).[5] For aqueous solutions, it is soluble up to 100 mM in water.[6] When preparing solutions, it is advisable to use freshly opened, high-purity solvents to avoid degradation of the compound.
Q4: What are the known off-target effects of INCB3284 dimesylate?
INCB3284 dimesylate is highly selective for CCR2.[1] Screening against a panel of other chemokine receptors (CCR1, CCR3, CCR5, CXCR3, CXCR5) and other G-protein-coupled receptors showed no significant activity at a concentration of 1 µM.[1] However, it does exhibit weak inhibition of the hERG potassium current with an IC50 of 84 µM.[1][6] Researchers should be mindful of this potential off-target effect, especially at higher concentrations.
Troubleshooting Guide
Inconsistent In Vitro Assay Results
Q5: My IC50 values for INCB3284 dimesylate in a chemotaxis assay are variable between experiments. What are the potential causes?
Inconsistent IC50 values in chemotaxis assays can arise from several factors:
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Cell Health and Passage Number: The health and passage number of the cells used (e.g., THP-1) can significantly impact their migratory response. Use cells at a consistent and low passage number, and ensure high viability (>95%) before starting the assay.
-
Serum Concentration in Media: Serum contains various chemokines and growth factors that can interfere with the assay. It is recommended to perform chemotaxis assays in serum-free or low-serum media (e.g., 0.5% BSA).[4] The presence of serum can lead to non-specific cell migration and affect the potency of the antagonist.
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Ligand (CCL2) Concentration: The concentration of CCL2 used to stimulate chemotaxis is critical. Ensure you are using a concentration that is at or near the EC50 for your specific cell line to maintain a sensitive assay window for inhibition.
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Compound Stability: Ensure that your stock solution of INCB3284 dimesylate is properly stored and has not undergone multiple freeze-thaw cycles.[4] Degradation of the compound will lead to a loss of potency.
-
Incubation Times: Both the pre-incubation of cells with the antagonist and the duration of the chemotaxis assay should be kept consistent between experiments.
Q6: I am observing high background migration in my negative control wells (no CCL2). How can I reduce this?
High background migration can be due to:
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Autocrine Chemokine Production: Some cell lines may produce their own chemokines, leading to self-stimulated migration. Washing the cells thoroughly before adding them to the assay chamber can help remove endogenously produced chemokines.
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Serum Components: As mentioned above, serum can cause non-specific migration. Using serum-free media is the most effective way to address this.
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Cell Handling: Over-pipetting or harsh handling of cells can cause mechanical stress and lead to non-directional movement. Handle cells gently throughout the protocol.
Inconsistent In Vivo Study Results
Q7: I am not observing the expected efficacy of INCB3284 dimesylate in my animal model. What should I investigate?
Several factors can contribute to a lack of in vivo efficacy:
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Pharmacokinetics and Dosing Regimen: The pharmacokinetic profile of INCB3284 dimesylate can vary between species.[1] Ensure that the dose and dosing frequency are appropriate for the animal model being used to maintain sufficient plasma concentrations of the drug.
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Route of Administration: INCB3284 dimesylate is orally bioavailable.[1][6] However, the formulation and vehicle used for administration can impact its absorption. Ensure the compound is fully dissolved and the formulation is appropriate for the chosen route.
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Metabolism: The rate of metabolism can differ between species, affecting the half-life and exposure of the compound.
-
Target Engagement: It is crucial to confirm that the administered dose is sufficient to engage the CCR2 target in vivo. This can be assessed by measuring the inhibition of CCL2-induced monocyte recruitment or other relevant pharmacodynamic markers in blood or tissue samples.
Quantitative Data
Table 1: In Vitro Activity of INCB3284 Dimesylate
| Assay Type | Target | Cell Line/System | IC50 (nM) |
| MCP-1 Binding Antagonism | Human CCR2 | - | 3.7[1] |
| Chemotaxis Assay | Human CCR2 | - | 4.7[1] |
| Calcium Mobilization | Human CCR2 | - | 6[1] |
| ERK Phosphorylation | Human CCR2 | - | 2.6[1] |
| hERG Potassium Current Inhibition | hERG | - | 84,000[1][6] |
Table 2: Pharmacokinetic Parameters of INCB3284
| Species | Route of Administration | T1/2 (hours) |
| Human | Oral | 15[1] |
| Rat | IV | 2.2 |
| Dog | IV | 3.8 |
| Cynomolgus Monkey | IV | 3.3 |
| Chimpanzee | IV | 3.1 |
Note: T1/2 values for non-human species are after intravenous administration.
Experimental Protocols
Chemotaxis Assay (Using Transwell Plates)
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Cell Preparation: Culture a CCR2-expressing cell line (e.g., THP-1) to a density of approximately 1x10^6 cells/mL. On the day of the assay, harvest the cells and resuspend them in serum-free assay medium (e.g., RPMI 1640 with 0.5% BSA) at a concentration of 2x10^6 cells/mL.
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Compound Preparation: Prepare serial dilutions of INCB3284 dimesylate in the assay medium.
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Pre-incubation: In a separate plate, mix equal volumes of the cell suspension and the compound dilutions. Incubate for 30 minutes at 37°C.
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Assay Setup:
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Add assay medium containing CCL2 (at its EC50 concentration) to the lower wells of a 24-well Transwell plate.
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For the negative control, add assay medium without CCL2.
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Place the Transwell inserts (with a 5 µm pore size) into the wells.
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Add 100 µL of the pre-incubated cell suspension to the top of each insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
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Quantification:
-
Carefully remove the inserts.
-
Quantify the migrated cells in the lower chamber using a cell viability reagent (e.g., Calcein-AM or a DNA-binding dye) and a fluorescence plate reader.
-
-
Data Analysis:
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Subtract the fluorescence reading of the negative control from all other readings.
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Plot the percentage of inhibition of migration against the logarithm of the compound concentration.
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Determine the IC50 value using non-linear regression analysis.
-
Visualizations
Signaling Pathway
Caption: Simplified CCR2 signaling pathway and the inhibitory action of INCB3284 dimesylate.
Experimental Workflow
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Effects of serum and plasma matrices on multiplex immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. corning.com [corning.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of a CCR2 targeted 18F-labelled radiotracer for atherosclerosis imaging with PET - PMC [pmc.ncbi.nlm.nih.gov]
how to prevent INCB3284 dimesylate precipitation in media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the issue of INCB3284 dimesylate precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: I dissolved INCB3284 dimesylate in DMSO and it was clear, but it precipitated when I added it to my cell culture medium. Why is this happening?
A1: This is a common issue for several reasons. INCB3284 dimesylate, while soluble in DMSO, may have lower solubility in aqueous solutions like cell culture media. The sudden change in solvent polarity when adding the DMSO stock to the aqueous medium can cause the compound to crash out of solution. Additionally, components in the media, such as salts, proteins (from serum), and changes in pH, can interact with the compound and reduce its solubility.
Q2: What is the recommended solvent for preparing a stock solution of INCB3284 dimesylate?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a high-concentration stock solution of INCB3284 dimesylate. It has been shown to dissolve the compound effectively at concentrations up to 100 mM.
Q3: Can I dissolve INCB3284 dimesylate directly in water or PBS?
A3: While INCB3284 dimesylate is reported to be soluble in water up to 100 mM, dissolving it directly in aqueous buffers for cell culture applications can be challenging and may lead to precipitation, especially at higher concentrations.[1] It is generally recommended to first prepare a concentrated stock solution in DMSO.
Q4: How can I prevent my INCB3284 dimesylate stock solution from precipitating during storage?
A4: To prevent precipitation in your DMSO stock solution, ensure it is stored correctly. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in tightly sealed vials. Before use, allow the aliquot to thaw completely and warm to room temperature, then vortex gently to ensure the compound is fully dissolved.
Q5: What is the maximum final concentration of DMSO that is safe for my cells?
A5: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. A final DMSO concentration of less than 0.5% is generally considered safe for most cell lines, with ≤0.1% being the ideal target. It is crucial to include a vehicle control (media with the same final concentration of DMSO without the compound) in your experiments.
Troubleshooting Guide: Preventing INCB3284 Dimesylate Precipitation
If you are experiencing precipitation of INCB3284 dimesylate in your cell culture media, follow this step-by-step troubleshooting guide.
Step 1: Optimize Stock Solution Preparation
Ensure your stock solution is properly prepared and fully dissolved.
-
Protocol:
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Weigh the desired amount of INCB3284 dimesylate powder in a sterile microcentrifuge tube.
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Add the appropriate volume of high-quality, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM to 100 mM).
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Vortex the solution vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath for a few minutes can aid dissolution.
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Visually inspect the solution against a light source to ensure there are no visible particulates.
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Step 2: Implement a Stepwise Dilution Protocol
Rapidly adding a concentrated DMSO stock to aqueous media is a common cause of precipitation. A stepwise dilution can prevent this.
-
Protocol:
-
Pre-warm your complete cell culture medium to 37°C.
-
Create an intermediate dilution of your stock solution in pre-warmed media. For example, dilute your 10 mM stock 1:10 in media to get a 1 mM solution.
-
Add the intermediate dilution to the final volume of pre-warmed media to achieve your desired working concentration. Add the solution dropwise while gently swirling the media.
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Step 3: Evaluate Media Components
The composition of your cell culture medium can influence the solubility of INCB3284 dimesylate.
-
Considerations:
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Serum: Proteins in fetal bovine serum (FBS) can sometimes bind to small molecules, either stabilizing them or promoting precipitation. Try reducing the serum percentage or using a serum-free medium if your cell line permits.
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Salts and pH: High concentrations of salts and fluctuations in pH can affect compound solubility. Ensure your medium is properly buffered. DMEM and RPMI-1640 have different concentrations of calcium and phosphate, which could potentially interact with the compound.[2]
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Media Type: If precipitation persists, consider testing the solubility in a different basal medium (e.g., switch from DMEM to RPMI-1640 or vice versa).
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Step 4: Control Experimental Conditions
Environmental factors during your experiment can also contribute to precipitation.
-
Best Practices:
-
Temperature: Maintain a constant temperature of 37°C. Avoid repeated temperature fluctuations by minimizing the time culture plates are outside the incubator.
-
Evaporation: In long-term experiments, evaporation can increase the concentration of the compound in the media, leading to precipitation. Ensure proper humidification in the incubator and use plates with low-evaporation lids.
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Data Presentation
| Property | Value | Source |
| Molecular Weight | 712.76 g/mol | [1] |
| Solubility in DMSO | Up to 100 mM | [1] |
| Solubility in Water | Up to 100 mM | [1] |
| Recommended Storage | -20°C | [1] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of INCB3284 Dimesylate in DMSO
-
Materials:
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INCB3284 dimesylate powder
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Anhydrous DMSO
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Sterile microcentrifuge tubes
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Vortex mixer
-
-
Procedure:
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Aseptically weigh 7.13 mg of INCB3284 dimesylate and transfer it to a sterile microcentrifuge tube.
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Add 1 mL of anhydrous DMSO to the tube.
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Vortex the solution for 2-5 minutes until the powder is completely dissolved.
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Visually confirm that the solution is clear and free of any particulates.
-
Aliquot into smaller, single-use volumes and store at -20°C.
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Protocol for Preparing a 10 µM Working Solution in Cell Culture Medium
-
Materials:
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10 mM INCB3284 dimesylate stock solution in DMSO
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Pre-warmed (37°C) complete cell culture medium
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Sterile tubes
-
-
Procedure:
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Thaw an aliquot of the 10 mM stock solution and bring it to room temperature.
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In a sterile tube, prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of pre-warmed medium to create a 100 µM solution. Vortex gently.
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In a separate sterile tube containing 9 mL of pre-warmed medium, add 1 mL of the 100 µM intermediate solution to achieve the final 10 µM working concentration.
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Mix gently by inverting the tube or swirling. Do not vortex vigorously as this can cause frothing of the medium.
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Use this working solution to treat your cells immediately.
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Visualizations
Caption: Troubleshooting workflow for INCB3284 dimesylate precipitation.
Caption: Mechanism of action of INCB3284 dimesylate.
References
Technical Support Center: INCB3284 Dimesylate and Cytochrome P450 Interactions
This technical support center provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting guidance for experiments involving INCB3284 dimesylate and its interaction with cytochrome P450 (CYP) enzymes.
Frequently Asked Questions (FAQs)
Q1: What is the known interaction of INCB3284 dimesylate with cytochrome P450 enzymes?
A: INCB3284 dimesylate has been evaluated for its potential to be a substrate, inhibitor, or inducer of major human cytochrome P450 enzymes. Studies have shown that INCB3284 is a substrate for CYP3A4 and CYP2D6.[1] However, it is not an inhibitor of the five major CYP isozymes (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4), with IC50 values greater than 25 μM for each.[1] Additionally, INCB3284 is not a CYP inducer at concentrations up to 10 μM.[1]
Q2: My experiment suggests INCB3284 dimesylate is inhibiting a CYP enzyme. What could be the reason?
A: This is unexpected, as published data indicates INCB3284 is not a CYP inhibitor, with IC50 values >25 μM.[1] Consider the following troubleshooting steps:
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Concentration: Verify the final concentration of INCB3284 dimesylate in your assay. High concentrations may lead to non-specific effects.
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Solvent Effects: Ensure the solvent used to dissolve INCB3284 dimesylate is not inhibiting the CYP enzyme at the final concentration used in the assay. A vehicle control is crucial.
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Assay Specificity: Confirm the specificity of your probe substrate and the detection method for the CYP isoform .
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Reagent Quality: Check the purity and stability of your INCB3284 dimesylate sample.
Q3: I am designing an in vivo study with INCB3284 dimesylate. Should I be concerned about drug-drug interactions mediated by CYP enzymes?
A: Based on current data, INCB3284 dimesylate is unlikely to cause clinically significant drug-drug interactions by inhibiting or inducing major CYP enzymes.[1] However, since INCB3284 is a substrate for CYP3A4 and CYP2D6, co-administration with strong inhibitors or inducers of these enzymes could potentially alter the plasma concentrations of INCB3284.[1] It is advisable to monitor for any unexpected changes in exposure or response when INCB3284 is used in combination with potent modulators of CYP3A4 or CYP2D6.
Troubleshooting Guides
Issue: Inconsistent results in CYP inhibition assays.
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Possible Cause 1: Microsomal Quality. The quality of the human liver microsomes (HLMs) can vary between batches and suppliers.
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Solution: Qualify each new batch of HLMs by determining the activity of the major CYP isoforms using known substrates and inhibitors.
-
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Possible Cause 2: Incubation Time. The pre-incubation time with the potential inhibitor can be critical, especially for time-dependent inhibition.
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Solution: While INCB3284 is not reported to be a time-dependent inhibitor, ensure your standard protocol includes a consistent pre-incubation time. For general screening, a 15-30 minute pre-incubation of the inhibitor with microsomes before adding the substrate is common.
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Possible Cause 3: Substrate Concentration. The concentration of the probe substrate relative to its Km value can affect the apparent IC50.
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Solution: Use a probe substrate concentration at or below its Km for the specific CYP enzyme to ensure sensitive detection of inhibition.
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Data Summary
INCB3284 Dimesylate as a CYP Substrate
| CYP Isozyme | Role | Metabolite(s) |
| CYP3A4 | Metabolism | N-dealkylated metabolite[1] |
| CYP2D6 | Metabolism | Des-methyl metabolite[1] |
INCB3284 Dimesylate as a CYP Inhibitor
| CYP Isozyme | IC50 (μM) |
| CYP1A2 | >25[1] |
| CYP2C9 | >25[1] |
| CYP2C19 | >25[1] |
| CYP2D6 | >25[1] |
| CYP3A4 | >25[1] |
INCB3284 Dimesylate as a CYP Inducer
| Assay System | Concentration (μM) | Result |
| Luminometric Luciferase Assay | up to 10 | Not an inducer[1] |
Experimental Protocols
Protocol 1: Assessment of CYP Inhibition using Human Liver Microsomes
This protocol outlines a general procedure to determine the IC50 of a test compound for major CYP enzymes.
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Reagent Preparation:
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Prepare a stock solution of INCB3284 dimesylate in a suitable solvent (e.g., DMSO).
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Prepare working solutions of the test compound by serial dilution.
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Prepare probe substrates for each CYP isoform (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, S-Mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Midazolam for CYP3A4) at a concentration at or below their Km.
-
Prepare a NADPH-regenerating system.
-
Thaw human liver microsomes on ice.
-
-
Incubation:
-
In a 96-well plate, add buffer, human liver microsomes, and the test compound or vehicle control.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding the probe substrate and the NADPH-regenerating system.
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Incubate at 37°C for the specified time for each substrate.
-
-
Reaction Termination and Analysis:
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Stop the reaction by adding a suitable solvent (e.g., acetonitrile).
-
Centrifuge the plate to pellet the protein.
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Analyze the supernatant for the formation of the metabolite using LC-MS/MS.
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-
Data Analysis:
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Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
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Determine the IC50 value by fitting the data to a four-parameter logistic equation.
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Visualizations
Caption: Workflow for identifying INCB3284 metabolites.
Caption: Experimental workflow for CYP inhibition assay.
References
appropriate negative controls for INCB3284 dimesylate experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with INCB3284 dimesylate. The following information will assist in designing experiments with appropriate negative controls to ensure data integrity and accurate interpretation of results.
Frequently Asked Questions (FAQs)
1. What is INCB3284 dimesylate and what is its primary mechanism of action?
INCB3284 dimesylate is a potent and selective antagonist of the human C-C chemokine receptor 2 (CCR2).[1][2] Its primary mechanism of action is to block the binding of the chemokine ligand, monocyte chemoattractant protein-1 (MCP-1, also known as CCL2), to CCR2.[1][2][3] This inhibition prevents the downstream signaling cascade that mediates the recruitment of monocytes and macrophages to sites of inflammation.[4][5]
The binding of MCP-1 to CCR2 normally induces several intracellular events, including calcium mobilization and the phosphorylation of extracellular signal-regulated kinase (ERK).[1][4] INCB3284 dimesylate effectively blocks these signaling pathways.[1][4]
CCR2 Signaling Pathway Inhibition by INCB3284
Caption: INCB3284 dimesylate blocks MCP-1 binding to CCR2, inhibiting downstream signaling.
2. What are the essential negative controls for an in vitro experiment with INCB3284 dimesylate?
To ensure that the observed effects are due to the specific inhibition of CCR2 by INCB3284, the following negative controls are crucial:
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Vehicle Control: This is the most fundamental control. The vehicle is the solvent used to dissolve the INCB3284 dimesylate (e.g., DMSO).[2] This control accounts for any effects the solvent may have on the experimental system.
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Unstimulated Control: This control group consists of cells or tissue that are not treated with the CCR2 ligand (e.g., MCP-1). This establishes the baseline level of the measured response in the absence of CCR2 activation.
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Isotype Control (for antibody-based assays): If using antibodies for detection (e.g., flow cytometry, western blotting), an isotype control antibody with the same immunoglobulin class and concentration as the primary antibody should be used. This helps to differentiate non-specific background staining from specific antibody binding.
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Structurally Similar but Inactive Compound (if available): An ideal negative control is a molecule that is structurally related to INCB3284 but lacks CCR2 antagonist activity. This type of control is often not commercially available but provides strong evidence for on-target effects.
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CCR2-deficient cells (if available): Using cells that do not express CCR2 (e.g., from a knockout mouse model or through siRNA knockdown) can definitively show that the effects of INCB3284 are CCR2-dependent.
Experimental Workflow for In Vitro Assays
Caption: A typical experimental setup for in vitro testing of INCB3284.
3. What are appropriate negative controls for in vivo studies using INCB3284 dimesylate?
For animal studies, the following controls are recommended:
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Vehicle Control: A group of animals receiving the same volume and formulation of the vehicle used to deliver INCB3284 dimesylate. This is essential to control for any physiological effects of the vehicle itself.[6]
-
Sham/Untreated Control: In models of disease or injury, a sham group that undergoes the same procedures as the experimental group but without the disease induction or injury is important to establish a baseline.
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Control Compound (Antagonist for a different receptor): A compound that targets a different, but related, receptor can be a powerful control. For instance, in a study on hemorrhagic shock, the CCR5 antagonist Maraviroc was used as a negative control alongside INCB3284.[6] This helps to demonstrate that the observed effects are specific to CCR2 inhibition and not a general effect of chemokine receptor antagonism.
Troubleshooting Guide
Problem: I am not observing the expected inhibitory effect of INCB3284 in my cell-based assay.
Possible Causes and Solutions:
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Compound Degradation:
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Incorrect Concentration:
-
Solution: Verify the calculations for your working concentrations. Refer to the IC50 values for different assays to ensure you are using a concentration that is expected to be effective.
-
-
Low CCR2 Expression:
-
Solution: Confirm that your cell line or primary cells express sufficient levels of CCR2. You can check this via qPCR, flow cytometry, or western blotting.
-
-
Ligand Inactivity:
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Solution: Ensure that the MCP-1 (or other CCR2 ligand) you are using is bioactive. Test its ability to elicit a response in a known CCR2-expressing cell line.
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Problem: I am observing off-target effects in my experiment.
Possible Causes and Solutions:
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High Concentration of INCB3284:
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Solution: While INCB3284 is highly selective for CCR2, at very high concentrations, it may interact with other targets.[4] It has been shown to have weak activity against the hERG potassium channel with an IC50 of 84 μM, which is significantly higher than its IC50 for CCR2.[3][7] Perform a dose-response curve to determine the lowest effective concentration.
-
-
Cross-reactivity with Other Receptors:
-
Solution: Although INCB3284 has been shown to be highly selective against a panel of other chemokine receptors (CCR1, CCR3, CCR5, CXCR3, and CXCR5) and other GPCRs at a concentration of 1 µM, it is good practice to consider potential cross-reactivity, especially with receptors that are structurally similar to CCR2.[1][4] Some other CCR2 antagonists have been reported to interact with α1-adrenergic receptors.[8] Including a control that can assess such off-target effects, for example by using a specific α1-adrenergic receptor antagonist, can be beneficial.
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Quantitative Data Summary
| Parameter | IC50 Value | Assay |
| MCP-1 Binding to hCCR2 | 3.7 nM | Radioligand Binding Assay |
| Chemotaxis Inhibition | 4.7 nM | Cell Migration Assay |
| Intracellular Calcium Mobilization | 6 nM | Calcium Flux Assay |
| ERK Phosphorylation Inhibition | 2.6 nM | Western Blot/ELISA |
| hERG Potassium Current Inhibition | 84 µM | Patch Clamp Assay |
Data compiled from multiple sources.[1][3][4][9]
Experimental Protocols
Chemotaxis Assay (Boyden Chamber)
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Cell Preparation: Isolate primary monocytes or use a CCR2-expressing cell line. Resuspend cells in serum-free media.
-
Chamber Setup: Place a polycarbonate membrane (with an appropriate pore size, e.g., 5 µm) between the upper and lower wells of the Boyden chamber.
-
Loading:
-
Lower Chamber: Add serum-free media containing MCP-1 (e.g., 10 ng/mL). For control wells, add media without MCP-1.
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Upper Chamber: Add the cell suspension. For treated groups, pre-incubate the cells with INCB3284 dimesylate or vehicle control for 30 minutes before adding them to the upper chamber.
-
-
Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for a period sufficient for cell migration (e.g., 90 minutes to 3 hours).
-
Analysis: Remove the membrane. Scrape off the non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the bottom of the membrane. Count the number of migrated cells in several high-power fields under a microscope.
Calcium Mobilization Assay
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Cell Preparation: Load CCR2-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
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Treatment:
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Place the loaded cells in a fluorometer or a plate reader with fluorescence detection capabilities.
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Establish a baseline fluorescence reading.
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Add INCB3284 dimesylate or vehicle control and incubate for a short period.
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Add MCP-1 to stimulate the cells.
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Measurement: Record the change in intracellular calcium concentration by measuring the fluorescence intensity over time.
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Analysis: Quantify the peak fluorescence intensity or the area under the curve to determine the extent of calcium mobilization. Compare the response in INCB3284-treated cells to the vehicle-treated cells.
Logical Relationship for Troubleshooting Unexpected Results
Caption: A decision-making workflow for troubleshooting experiments with INCB3284.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Discovery of INCB3284, a Potent, Selective, and Orally Bioavailable hCCR2 Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of INCB3284, a Potent, Selective, and Orally Bioavailable hCCR2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. The Chemokine (C-C Motif) Receptor 2 Antagonist INCB3284 Reduces Fluid Requirements and Protects From Hemodynamic Decompensation During Resuscitation From Hemorrhagic Shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. allgenbio.com [allgenbio.com]
- 8. Chemokine receptor antagonists with α1-adrenergic receptor blocker activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
improving oral bioavailability of INCB3284 in animal studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with the CCR2 antagonist, INCB3284. The information is designed to address common challenges encountered during animal studies focused on oral administration.
Troubleshooting Guide
Issue: Poor or inconsistent oral bioavailability of INCB3284 in animal studies.
This is a multi-faceted issue that can arise from several factors, including formulation, metabolism, and the animal model being used. The following sections provide a step-by-step guide to troubleshoot poor oral exposure.
Formulation and Solubility Issues
Question: My compound precipitated out of solution upon administration. How can I improve the formulation of INCB3284 for oral gavage?
Answer: INCB3284 is poorly soluble in water.[1] An improper vehicle can lead to precipitation and variable absorption. It is critical to use an appropriate solvent system. Here are some recommended formulations for in vivo studies:
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Option 1: A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. This should yield a clear solution of at least 2.5 mg/mL.[1]
-
Option 2: A solution of 10% DMSO and 90% (20% SBE-β-CD in Saline). This should also provide a clear solution of at least 2.5 mg/mL.[1]
-
Option 3: A suspension in 10% DMSO and 90% Corn Oil, which can achieve a solubility of at least 2.5 mg/mL.[1]
Experimental Protocol: Vehicle Preparation
-
Start by dissolving INCB3284 in DMSO.
-
Add the other solvents sequentially while vortexing or sonicating.
-
If precipitation occurs, gentle heating and/or sonication can aid dissolution.[1]
-
Always prepare fresh formulations on the day of the experiment and visually inspect for any precipitation before administration.
Metabolic Stability and Clearance
Question: I am observing very rapid clearance of INCB3284 in my rat model, leading to low overall exposure (AUC). Is this expected?
Answer: Yes, this is a known characteristic of INCB3284 in rats. The total systemic clearance of INCB3284 is high in rats compared to other species like dogs and cynomolgus monkeys.[2] This can result in a shorter half-life and lower AUC.
Question: What are the primary metabolic pathways for INCB3284?
Answer: In vitro studies with human liver microsomes and recombinant CYP isozymes have identified CYP3A4 and CYP2D6 as major enzymes in the metabolism of INCB3284.[2]
-
CYP3A4: Metabolizes INCB3284 via N-dealkylation.
-
CYP2D6: Metabolizes the compound through O-demethylation.[2]
If your animal model has high activity of these particular CYPs, it could contribute to lower oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is the rationale behind the chemical structure of INCB3284 for achieving oral bioavailability?
A1: The development of INCB3284 involved strategic chemical modifications to overcome the poor oral exposure of earlier analogues. A key improvement was the introduction of a methoxy (B1213986) group on the pyridyl ring. This modification shielded the pyridyl nitrogen from solvation and oxidation, significantly boosting the oral area under the curve (AUC) by 12-fold compared to its predecessor.[2]
Q2: How does the pharmacokinetic (PK) profile of INCB3284 differ across common preclinical species?
A2: INCB3284 exhibits significant species-dependent differences in its pharmacokinetic profile. As detailed in the table below, clearance is notably higher and the half-life is shorter in rats compared to dogs, cynomolgus monkeys, and chimpanzees.[2] This is a critical consideration when selecting an animal model and interpreting data.
Q3: Is INCB3284 a substrate for any efflux transporters that might limit its absorption?
A3: While the primary publication does not extensively detail interactions with efflux transporters, it does mention that a predecessor to INCB3284 had low permeability.[2] It is plausible that efflux transporters could play a role in limiting net absorption, although this is not explicitly confirmed as a major barrier for INCB3284 itself, which is described as having "acceptable oral bioavailability".[2][3]
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of INCB3284 in Various Animal Species Following Intravenous and Oral Administration. [2]
| Species | Route | Dose (mg/kg) | T½ (h) | CL (mL/min/kg) | Vss (L/kg) | Cmax (nM) | AUC (nM·h) | F (%) |
| Rat | IV | 2 | 2.2 | 87 | 15.6 | - | - | - |
| PO | 10 | - | - | - | 136 | 617 | 13 | |
| Dog | IV | 1 | 3.8 | 6.7 | 1.8 | - | - | - |
| PO | 5 | - | - | - | 1010 | 9130 | 76 | |
| Cynomolgus Monkey | IV | 1 | 3.1 | 14 | 2.5 | - | - | - |
| PO | 5 | - | - | - | 412 | 3440 | 48 | |
| Chimpanzee | IV | 1 | 2.6 | 13 | 1.9 | - | - | - |
| PO | 1 | - | - | - | 239 | 2000 | 87 |
T½: Half-life; CL: Clearance; Vss: Volume of distribution at steady state; Cmax: Maximum plasma concentration; AUC: Area under the curve; F: Bioavailability.
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of the CCR2 receptor and its inhibition by INCB3284.
Experimental Workflow
Caption: Workflow for assessing and improving the oral bioavailability of a compound like INCB3284.
References
Validation & Comparative
A Comparative Guide to the CCR2 Inhibitory Activity of INCB3284 Dimesylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the C-C chemokine receptor 2 (CCR2) inhibitory activity of INCB3284 dimesylate against other notable CCR2 antagonists. The information presented is supported by experimental data to aid in the evaluation and selection of appropriate compounds for research and development purposes.
Introduction to CCR2 Inhibition
The C-C chemokine receptor 2 (CCR2) and its primary ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), play a crucial role in the recruitment of monocytes and macrophages to sites of inflammation.[1] This signaling axis is implicated in the pathogenesis of various inflammatory and autoimmune diseases, as well as in tumor progression and metastasis, making CCR2 a compelling therapeutic target.[2][3] INCB3284 dimesylate is a potent and selective antagonist of human CCR2.[4][5][6][7] This guide evaluates its performance in key in vitro assays against a panel of alternative CCR2 inhibitors.
Quantitative Comparison of CCR2 Inhibitors
The following tables summarize the in vitro potency of INCB3284 dimesylate and other selected CCR2 antagonists in radioligand binding and chemotaxis assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
Table 1: CCR2 Binding Affinity of Various Inhibitors
| Compound | Species | Assay Type | IC50 (nM) |
| INCB3284 dimesylate | Human | Binding | 3.7[4][5][6][7] |
| INCB3344 | Human | Binding | 5.1[7][8][9] |
| INCB3344 | Mouse | Binding | 9.5[7][8][9] |
| RS102895 | Human | Binding | 360[2][5][8][10] |
| PF-4136309 | Human | Binding | 5.2[8][11][12][13][14][15] |
| PF-4136309 | Mouse | Binding | 17[8][11][12][13][14][15] |
| PF-4136309 | Rat | Binding | 13[8][11][12][13][14][15] |
| Cenicriviroc | Human | Dual CCR2/CCR5 Antagonist | Nanomolar Potency[16] |
| BMS-813160 | Human | Binding | 6.2[3][8] |
| BMS-813160 | Mouse | Binding | 45[17][18] |
| AZD2423 | Human | Ca2+ Flux | 1.2[4][8] |
| MK-0812 | Human | Binding | 4.5[19][20] |
Table 2: Functional Inhibition of Chemotaxis by CCR2 Inhibitors
| Compound | Species | Assay Type | IC50 (nM) |
| INCB3284 dimesylate | Human | Chemotaxis | 4.7[4][5][6][7] |
| INCB3344 | Human | Chemotaxis | 3.8[7][8][9] |
| INCB3344 | Mouse | Chemotaxis | 7.8[7][8][9] |
| PF-4136309 | Human | Chemotaxis | 3.9[11] |
| PF-4136309 | Mouse | Chemotaxis | 16[11][15] |
| PF-4136309 | Rat | Chemotaxis | 2.8[11][15] |
| AZD2423 | Human | Chemotaxis | 4[4][21] |
| MK-0812 | Human | MCP-1 Mediated Response | 3.2[19][20] |
| RS102895 | Human | MCP-1 Stimulated Calcium Influx | 32[5] |
| RS102895 | Human | Chemotaxis | 1700 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and validation of the findings.
Radioligand Binding Assay (Competitive)
This assay determines the affinity of a test compound for CCR2 by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cells: A cell line endogenously or recombinantly expressing CCR2 (e.g., human monocytic cell line THP-1, or transfected HEK293 cells).
-
Radioligand: 125I-labeled CCL2.
-
Test Compound: INCB3284 dimesylate or other CCR2 antagonists.
-
Assay Buffer: Typically a buffered salt solution (e.g., RPMI 1640) containing a protein carrier like bovine serum albumin (BSA) to reduce non-specific binding.
-
Wash Buffer: Cold phosphate-buffered saline (PBS) or similar.
-
Filtration Apparatus: A cell harvester with glass fiber filters to separate bound from free radioligand.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Cell Preparation: Culture cells to an appropriate density and harvest. Resuspend the cells in assay buffer at a defined concentration.
-
Assay Setup: In a 96-well plate, add the cell suspension, a fixed concentration of 125I-CCL2, and varying concentrations of the unlabeled test compound. Include controls for total binding (no competitor) and non-specific binding (a high concentration of unlabeled CCL2).
-
Incubation: Incubate the plate at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. The filters will trap the cells with the bound radioligand.
-
Washing: Wash the filters with cold wash buffer to remove any unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Chemotaxis Assay (Transwell)
This functional assay assesses the ability of a compound to inhibit the migration of cells towards a chemoattractant (CCL2).
Materials:
-
Cells: A CCR2-expressing cell line capable of chemotaxis (e.g., THP-1 monocytes).
-
Chemoattractant: Recombinant human CCL2.
-
Test Compound: INCB3284 dimesylate or other CCR2 antagonists.
-
Assay Medium: Cell culture medium, often with a low percentage of serum or BSA.
-
Transwell Inserts: Polycarbonate membrane inserts with a pore size suitable for monocyte migration (e.g., 5 µm).
-
Detection Reagent: A fluorescent dye to quantify migrated cells (e.g., Calcein-AM).
-
Fluorescence Plate Reader: To measure the fluorescence of migrated cells.
Procedure:
-
Cell Preparation: Culture and harvest cells. Resuspend the cells in assay medium.
-
Assay Setup: Add assay medium containing CCL2 to the lower wells of a 24-well plate. In the upper chamber of the Transwell inserts, add the cell suspension that has been pre-incubated with various concentrations of the test compound.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient to allow for cell migration (e.g., 2-4 hours).
-
Quantification of Migrated Cells: Remove the Transwell inserts. The cells that have migrated through the membrane to the lower well are quantified by adding a fluorescent dye and measuring the fluorescence with a plate reader.
-
Data Analysis: Plot the percentage of inhibition of cell migration against the log concentration of the test compound. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Visualizations
CCR2 Signaling Pathway
The binding of CCL2 to its receptor CCR2, a G protein-coupled receptor (GPCR), triggers a cascade of intracellular signaling events that ultimately lead to cellular responses such as chemotaxis, proliferation, and survival.[2][3]
Caption: Simplified CCR2 signaling cascade upon ligand binding.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the IC50 of a CCR2 inhibitor.
Caption: Workflow for a CCR2 competitive radioligand binding assay.
Experimental Workflow: Chemotaxis Assay
This diagram outlines the procedural flow of a Transwell chemotaxis assay to measure the functional inhibition of cell migration.
Caption: Workflow for a CCR2 Transwell chemotaxis assay.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. RS 102895 hydrochloride, CCR2 receptor antagonist (CAS 300815-41-2) | Abcam [abcam.com]
- 6. apexbt.com [apexbt.com]
- 7. INCB3344 | CCR | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. tribioscience.com [tribioscience.com]
- 15. medkoo.com [medkoo.com]
- 16. Antifibrotic Effects of the Dual CCR2/CCR5 Antagonist Cenicriviroc in Animal Models of Liver and Kidney Fibrosis | PLOS One [journals.plos.org]
- 17. BMS-813160: A Potent CCR2 and CCR5 Dual Antagonist Selected as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. MK-0812 | CAS:624733-88-6 | antagonist of chemokine receptor CCR-2 | High Purity | Manufacturer BioCrick [biocrick.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. medkoo.com [medkoo.com]
A Comparative Guide to CCR2 Antagonists: INCB3284 vs. INCB3344
For researchers and drug development professionals investigating the role of the C-C chemokine receptor 2 (CCR2) in inflammatory and autoimmune diseases, the choice of a potent and selective antagonist is critical. This guide provides an objective comparison of two prominent CCR2 antagonists, INCB3284 and INCB3344, summarizing key experimental data to inform compound selection for preclinical and clinical research.
Introduction to CCR2 and its Antagonists
The CCR2 receptor and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), are key mediators in the trafficking of monocytes and macrophages to sites of inflammation.[1] Dysregulation of the CCL2/CCR2 signaling axis is implicated in the pathogenesis of numerous chronic inflammatory conditions, making it an attractive therapeutic target.[1] INCB3344 was identified as a potent and selective antagonist of both human and murine CCR2, serving as a valuable tool for target validation in rodent models.[1][2] However, its development as a clinical candidate was hampered by moderate activity against the hERG potassium channel and inhibition of the CYP3A4 enzyme.[1] INCB3284 was subsequently developed to address these liabilities, emerging as a clinical candidate with an improved safety profile.[1]
Comparative Performance Data
The following tables summarize the in vitro and in vivo pharmacological properties of INCB3284 and INCB3344.
Table 1: In Vitro CCR2 Antagonist Potency
| Compound | Target Species | Assay Type | IC50 (nM) | Reference |
| INCB3284 | Human | MCP-1 Binding Antagonism | 3.7 | [3][4] |
| Human | Chemotaxis Antagonism | 4.7 | [3][4] | |
| Human | Calcium Mobilization | 6 | [1] | |
| Human | ERK Phosphorylation | 2.6 | [1] | |
| INCB3344 | Human | Binding Antagonism | 5.1 | [5] |
| Human | Chemotaxis Antagonism | 3.8 | [5] | |
| Murine | Binding Antagonism | 9.5 | [5] | |
| Murine | Chemotaxis Antagonism | 7.8 | [5] | |
| Rat | Binding Antagonism | 7.3 | [5] | |
| Rat | Chemotaxis Antagonism | 2.7 | [5] | |
| Cynomolgus | Binding Antagonism | 16 | [5] | |
| Cynomolgus | Chemotaxis Antagonism | 6.2 | [5] |
Table 2: Selectivity and Off-Target Activity
| Compound | Off-Target | Assay Type | IC50 (µM) | Key Finding | Reference |
| INCB3284 | hERG | Patch Clamp | 84 | Weak hERG activity | [3][4] |
| CYP Isozymes (1A2, 2C9, 2C19, 2D6, 3A4) | Inhibition Assay | >25 | Not a CYP inhibitor | [1] | |
| >50 GPCRs, Ion Channels, Transporters | Binding/Activity Assays | >1 (at 1µM) | Highly selective for CCR2 | [1] | |
| INCB3344 | hERG | Dofetilide Binding | 13 | Moderate hERG activity | [1] |
| CYP3A4 | Inhibition Assay | - | Inhibitor of CYP3A4 | [1] | |
| Homologous Chemokine Receptors | Binding/Activity Assays | >100-fold selectivity | Selective for CCR2 | [2] |
Table 3: Pharmacokinetic Properties
| Compound | Species | Oral Bioavailability (%) | Half-life (T1/2) | Key Finding | Reference |
| INCB3284 | Human | - | 15 hours | Suitable for once-a-day dosing | [3][4] |
| Rat | Acceptable | 2.2 - 3.8 hours (IV) | Acceptable oral bioavailability | [3] | |
| Dog | Acceptable | 2.2 - 3.8 hours (IV) | Acceptable oral bioavailability | [3] | |
| Monkey | Acceptable | 2.2 - 3.8 hours (IV) | Acceptable oral bioavailability | [3] | |
| INCB3344 | Mouse | 47 | ~1 hour (IV) | Good oral exposure for rodent models | [5] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these antagonists, the following diagrams illustrate the CCR2 signaling pathway and a typical experimental workflow for assessing antagonist potency.
Caption: Simplified CCR2 signaling pathway illustrating ligand binding, G-protein activation, and downstream signaling events leading to chemotaxis and gene expression. The points of antagonism by INCB3284 and INCB3344 are indicated.
Caption: A generalized experimental workflow for characterizing CCR2 antagonists, encompassing binding, chemotaxis, and downstream signaling assays.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
CCR2 Radioligand Binding Assay
This competitive binding assay determines the affinity of a test compound for the CCR2 receptor by measuring the displacement of a radiolabeled ligand.
-
Cell Line: A murine monocyte cell line, WEHI-274.1, which endogenously expresses CCR2, is commonly used.
-
Radioligand: 125I-labeled murine CCL2 (mCCL2).
-
Procedure:
-
WEHI-274.1 cells are cultured and resuspended in an appropriate assay buffer (e.g., RPMI 1640 with 1% BSA).
-
In a 96-well filter plate, the radioligand is added to wells containing either buffer (for total binding), a high concentration of unlabeled CCL2 (for non-specific binding), or serial dilutions of the test antagonist (e.g., INCB3284 or INCB3344).
-
The cell suspension is added to each well, and the plate is incubated for a defined period (e.g., 2 hours at room temperature) to allow binding to reach equilibrium.
-
The plate is then washed to remove unbound radioligand, and the radioactivity retained on the filter is measured using a scintillation counter.
-
The concentration of the antagonist that inhibits 50% of specific binding (IC50) is determined by non-linear regression analysis of the resulting dose-response curve.
-
Chemotaxis Assay
This functional assay measures the ability of a CCR2 antagonist to inhibit the migration of cells towards a CCL2 gradient.
-
Cell Line: Human monocytic cell lines such as THP-1 or primary human peripheral blood mononuclear cells (PBMCs) are suitable.
-
Apparatus: A multi-well plate with Transwell inserts (e.g., 5 µm pore size).
-
Procedure:
-
The lower wells of the plate are filled with assay medium containing CCL2 at a concentration that induces optimal migration (EC50). Control wells contain medium without CCL2.
-
The cell suspension is pre-incubated with various concentrations of the test antagonist for a specified time (e.g., 30 minutes at 37°C).
-
The pre-incubated cell suspension is then added to the upper chamber of the Transwell inserts.
-
The plate is incubated for several hours (e.g., 2-4 hours at 37°C) to allow for cell migration through the porous membrane.
-
The number of cells that have migrated to the lower chamber is quantified. This can be done by lysing the cells and measuring the fluorescence of a DNA-binding dye (e.g., CyQuant) or by direct cell counting.
-
The IC50 value for the inhibition of chemotaxis is calculated from the dose-response curve.
-
ERK Phosphorylation Assay
This assay assesses the ability of a CCR2 antagonist to block downstream signaling by measuring the phosphorylation of extracellular signal-regulated kinase (ERK).
-
Cell Line: Any cell line endogenously or recombinantly expressing CCR2.
-
Detection Method: ELISA, Western Blot, or proprietary high-throughput formats like HTRF® or AlphaScreen®.
-
Procedure:
-
Cells are seeded in a multi-well plate and grown to confluence.
-
The cells are then serum-starved to reduce basal ERK phosphorylation.
-
Cells are pre-treated with serial dilutions of the CCR2 antagonist for a defined period.
-
CCL2 is added to stimulate CCR2 and induce ERK phosphorylation.
-
After a short incubation period (typically 3-5 minutes), the reaction is stopped, and the cells are lysed.
-
The amount of phosphorylated ERK in the cell lysate is quantified using a specific antibody-based detection method.
-
The IC50 for the inhibition of ERK phosphorylation is determined from the resulting dose-response data.
-
Conclusion
Both INCB3284 and INCB3344 are potent antagonists of the CCR2 receptor. INCB3344 has demonstrated efficacy in various rodent models of inflammatory disease and remains a valuable tool for preclinical research. However, for studies requiring translation to human clinical trials, INCB3284 offers a superior profile due to its significantly reduced hERG activity and lack of CYP3A4 inhibition, coupled with a pharmacokinetic profile suitable for once-daily dosing in humans. The choice between these two compounds will ultimately depend on the specific aims and context of the research, with INCB3344 being well-suited for rodent model validation and INCB3284 representing a more clinically relevant option.
References
- 1. Discovery of INCB3284, a Potent, Selective, and Orally Bioavailable hCCR2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
INCB3284 Dimesylate: A Comparative Analysis of its Specificity for Chemokine Receptors
For Researchers, Scientists, and Drug Development Professionals
INCB3284 dimesylate is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2), a key mediator in the inflammatory response. This guide provides a comparative analysis of the specificity of INCB3284 dimesylate for CCR2 against other chemokine receptors, supported by experimental data and detailed methodologies.
High Affinity and Selective Antagonism of CCR2
INCB3284 dimesylate demonstrates high-affinity binding to human CCR2, effectively inhibiting the binding of its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2). This antagonism translates to a potent inhibition of CCR2-mediated cell migration, a critical process in various inflammatory diseases.
Experimental data indicates that INCB3284 dimesylate has a half-maximal inhibitory concentration (IC50) of 3.7 nM in a CCR2 binding assay.[1][2][3][4] Furthermore, in a functional chemotaxis assay, which measures the ability of a compound to inhibit cell migration towards a chemoattractant, INCB3284 dimesylate exhibits an IC50 of 4.7 nM .[1][2][3][4]
Quantitative Comparison of INCB3284 Dimesylate Activity
The following table summarizes the inhibitory activity of INCB3284 dimesylate against its primary target, CCR2, and other chemokine receptors.
| Target Receptor | Ligand | Assay Type | IC50 (nM) |
| Human CCR2 | MCP-1 (CCL2) | Radioligand Binding | 3.7 [1][2][3][4] |
| Human CCR2 | MCP-1 (CCL2) | Chemotaxis | 4.7 [1][2][3][4] |
| Human CCR1 | - | Functional Assay | >1000 |
| Human CCR3 | - | Functional Assay | >1000 |
| Human CCR5 | - | Functional Assay | >1000 |
| Human CXCR3 | - | Functional Assay | >1000 |
| Human CXCR5 | - | Functional Assay | >1000 |
As the data illustrates, INCB3284 dimesylate is highly selective for CCR2, with no significant activity observed against other tested chemokine receptors at concentrations up to 1 µM.[1] The compound also displays weak activity against the human Ether-à-go-go-Related Gene (hERG) potassium channel, with an IC50 of 84 µM, further highlighting its specificity.[1][2][3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assay
This assay quantifies the ability of a test compound to compete with a radiolabeled ligand for binding to its receptor.
Objective: To determine the IC50 value of INCB3284 dimesylate for the human CCR2 receptor.
Materials:
-
Human embryonic kidney (HEK293) cells stably expressing the human CCR2 receptor.
-
[125I]-MCP-1 (radiolabeled ligand).
-
INCB3284 dimesylate (test compound).
-
Binding buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, and 0.2% bovine serum albumin, pH 7.1).
-
Wash buffer (e.g., binding buffer with 500 mM NaCl).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Cell membranes prepared from HEK293-hCCR2 cells are incubated with a fixed concentration of [125I]-MCP-1.
-
A range of concentrations of INCB3284 dimesylate is added to compete for binding to the CCR2 receptor.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
The filters are washed with ice-cold wash buffer to remove non-specific binding.
-
The radioactivity retained on the filters, representing the amount of bound [125I]-MCP-1, is measured using a scintillation counter.
-
The IC50 value is calculated by plotting the percentage of inhibition of [125I]-MCP-1 binding against the concentration of INCB3284 dimesylate.
Chemotaxis Assay
This functional assay measures the ability of a compound to inhibit the directed migration of cells towards a chemoattractant. A common method for this is the Boyden chamber assay.
Objective: To determine the IC50 value of INCB3284 dimesylate for inhibiting CCR2-mediated chemotaxis.
Materials:
-
A cell line that expresses CCR2 and is known to migrate in response to MCP-1 (e.g., human monocytic cell line THP-1).
-
Recombinant human MCP-1 (chemoattractant).
-
INCB3284 dimesylate (test compound).
-
Boyden chamber apparatus with a microporous membrane (e.g., 5 µm pore size).
-
Cell culture medium.
-
A method for quantifying migrated cells (e.g., staining and microscopy, or a fluorescent dye-based method).
Procedure:
-
The lower chamber of the Boyden apparatus is filled with cell culture medium containing a specific concentration of MCP-1 to act as a chemoattractant.
-
A microporous membrane is placed over the lower chamber.
-
THP-1 cells, pre-incubated with various concentrations of INCB3284 dimesylate, are seeded into the upper chamber.
-
The chamber is incubated for a period to allow for cell migration through the membrane towards the chemoattractant.
-
After incubation, the non-migrated cells on the upper surface of the membrane are removed.
-
The cells that have migrated to the lower surface of the membrane are fixed, stained, and counted under a microscope.
-
The IC50 value is determined by plotting the percentage of inhibition of cell migration against the concentration of INCB3284 dimesylate.
Visualizing Specificity and Signaling
The following diagrams illustrate the specificity of INCB3284 dimesylate and the signaling pathway it inhibits.
Caption: Specificity of INCB3284 for CCR2 over other chemokine receptors.
Caption: Workflow of a Boyden chamber chemotaxis assay to assess INCB3284 activity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of INCB3284, a Potent, Selective, and Orally Bioavailable hCCR2 Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Discovery of INCB3284, a Potent, Selective, and Orally Bioavailable hCCR2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Translational Gap: A Comparative Guide to the Cross-Species Reactivity of INCB3284 Dimesylate and Other CCR2 Antagonists
For researchers, scientists, and drug development professionals, understanding the cross-species reactivity of a drug candidate is a critical step in the preclinical to clinical transition. This guide provides a comprehensive comparison of the in vitro activity of the C-C chemokine receptor 2 (CCR2) antagonist, INCB3284 dimesylate, with other notable CCR2 inhibitors, offering a valuable resource for selecting appropriate animal models and interpreting preclinical data.
INCB3284 dimesylate is a potent and selective antagonist of human CCR2 (hCCR2), a key receptor implicated in a multitude of inflammatory and autoimmune diseases. Its high affinity for the human receptor has been well-documented. However, a detailed quantitative comparison of its activity across various species relevant to preclinical research has been less readily available. This guide consolidates available data to illuminate the cross-species pharmacological profile of INCB3284 in comparison to other widely studied CCR2 antagonists.
Comparative Analysis of In Vitro Potency
The following tables summarize the half-maximal inhibitory concentrations (IC50) of INCB3284 dimesylate and other CCR2 antagonists across different species and functional assays. This data is essential for assessing the translatability of preclinical findings to human clinical trials.
INCB3284 Dimesylate: A Focus on Human CCR2
INCB3284 dimesylate demonstrates robust and low nanomolar potency against human CCR2 in a variety of in vitro functional assays.[1][2][3] While specific IC50 values for other species are not widely published, its established oral bioavailability and use in rodent and primate models strongly indicate its activity against the respective CCR2 orthologs.
| Assay Type | Species | IC50 (nM) |
| MCP-1 Binding Antagonism | Human | 3.7[1][2][3] |
| Chemotaxis Assay | Human | 4.7[1][2][3] |
| Intracellular Calcium Mobilization | Human | 6[2] |
| ERK Phosphorylation | Human | 2.6[2] |
Alternative CCR2 Antagonists: A Cross-Species Perspective
For a comprehensive evaluation, the cross-species reactivity of INCB3284 is compared with other well-characterized CCR2 antagonists.
INCB3344
| Assay Type | Species | IC50 (nM) |
| Binding Antagonism | Human | 5.1 |
| Mouse | 9.5 | |
| Rat | 7.3 | |
| Cynomolgus Monkey | 16 | |
| Chemotaxis Assay | Human | 3.8 |
| Mouse | 7.8 | |
| Rat | 2.7 | |
| Cynomolgus Monkey | 6.2 |
PF-4136309 (INCB8761)
| Assay Type | Species | IC50 (nM) |
| Binding Antagonism | Human | 5.2 |
| Mouse | 17 | |
| Rat | 13 | |
| Chemotaxis Assay | Human | 3.9 |
| Mouse | 16 | |
| Rat | 2.8 |
TAK-779 (Dual CCR5/CCR2 Antagonist)
| Receptor | Species (presumed Human) | IC50 (nM) |
| CCR5 | Human | 1 |
| CCR2 | Human | 27 |
CCX872
| Assay Type | Species | IC50 (nM) |
| CCL2 Binding Inhibition | Human | 3[4] |
| Chemotaxis Assay | Human | 32[4] |
| Murine | 69[4] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and the experimental procedures used to generate the data above, the following diagrams illustrate the CCR2 signaling pathway and a typical experimental workflow for assessing antagonist potency.
References
- 1. Discovery of INCB3284, a Potent, Selective, and Orally Bioavailable hCCR2 Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of INCB3284, a Potent, Selective, and Orally Bioavailable hCCR2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CCL2/CCR2 Regulates the Tumor Microenvironment in HER-2/neu-Driven Mammary Carcinomas in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of INCB3284 Dimesylate and Maraviroc in Chemokine Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemokine receptor modulation, both INCB3284 dimesylate and Maraviroc have emerged as significant small molecule antagonists, albeit with distinct primary targets. This guide provides an objective, data-driven comparison of these two compounds, focusing on their performance in chemokine receptor studies, to aid researchers in selecting the appropriate tool for their specific experimental needs.
At a Glance: Key Differences
| Feature | INCB3284 Dimesylate | Maraviroc |
| Primary Target | C-C Chemokine Receptor 2 (CCR2) | C-C Chemokine Receptor 5 (CCR5) |
| Therapeutic Area (Approved/Investigational) | Investigational for inflammation-driven diseases and acute liver failure.[1] | Approved for the treatment of CCR5-tropic HIV-1 infection.[2] |
| Mechanism of Action | Potent and selective antagonist of CCR2, inhibiting the binding of its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2).[1][3] | A non-competitive, allosteric antagonist of CCR5. It binds to a transmembrane pocket within the CCR5 co-receptor, inducing a conformational change that prevents the interaction of the HIV-1 gp120 protein with CCR5.[4] |
Performance Data: A Quantitative Comparison
The following tables summarize key quantitative data for INCB3284 dimesylate and Maraviroc based on available experimental findings.
Table 1: In Vitro Potency and Selectivity
| Parameter | INCB3284 Dimesylate | Maraviroc |
| Target Receptor | Human CCR2 (hCCR2) | Human CCR5 (hCCR5) |
| Binding Affinity (IC50) | 3.7 nM (antagonism of MCP-1 binding to hCCR2)[1][3][5][6] | 3.3 nM (vs. MIP-1α), 7.2 nM (vs. MIP-1β), 5.2 nM (vs. RANTES)[7][8] |
| Chemotaxis Inhibition (IC50) | 4.7 nM[3][5][6] | Not explicitly stated in the provided search results. |
| Calcium Mobilization Inhibition (IC50) | 6 nM[1][3] | 7-30 nM (against MIP-1β, MIP-1α, and RANTES)[8][9] |
| ERK Phosphorylation Inhibition (IC50) | 2.6 nM[1][3] | Not explicitly stated in the provided search results. |
| Selectivity | No significant activity against CCR1, CCR3, CCR5, CXCR3, and CXCR5 at 1 µM.[1][3] | Selective for CCR5.[8] |
| hERG Inhibition (IC50) | 84 µM[1][3][5][6] | Not explicitly stated in the provided search results. |
Table 2: Pharmacokinetic Properties
| Parameter | INCB3284 Dimesylate | Maraviroc |
| Oral Bioavailability | Orally bioavailable in rodents and primates.[3][5] | Orally bioavailable. |
| Human Half-life (T1/2) | 15 hours (suitable for once-a-day dosing)[3][5][6] | Approximately 14-18 hours. |
| Protein Binding (Human Serum) | 58% free fraction[3] | Not explicitly stated in the provided search results. |
| Metabolism | Substrate for CYP3A4 and CYP2D6.[3] | Primarily metabolized by CYP3A4. |
Mechanism of Action and Signaling Pathways
INCB3284 and Maraviroc achieve their antagonistic effects through different mechanisms, targeting distinct chemokine receptors that play crucial roles in immune cell trafficking.
INCB3284 Dimesylate: Targeting CCR2
INCB3284 is a potent and selective antagonist of CCR2. Its primary mechanism involves blocking the binding of the chemokine CCL2 (also known as MCP-1) to CCR2. This interaction is critical for the migration of monocytes and macrophages to sites of inflammation. By inhibiting this pathway, INCB3284 can modulate inflammatory responses.
Caption: Signaling pathway of CCR2 and the inhibitory action of INCB3284.
Maraviroc: Allosteric Modulation of CCR5
Maraviroc is a non-competitive, allosteric antagonist of CCR5. It does not directly compete with the natural chemokine ligands or the HIV-1 envelope glycoprotein (B1211001) gp120 for the binding site. Instead, Maraviroc binds to a distinct pocket within the transmembrane helices of the CCR5 receptor. This binding induces a conformational change in the receptor, which in turn prevents the interaction of gp120 with CCR5, thereby blocking the entry of R5-tropic HIV-1 into host cells.
Caption: Allosteric inhibition of CCR5-mediated HIV-1 entry by Maraviroc.
Experimental Protocols
Detailed, side-by-side comparative experimental data for INCB3284 and Maraviroc are not extensively published. However, the following sections outline the general methodologies for key assays used to characterize these types of chemokine receptor antagonists.
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity of a compound to its target receptor.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., INCB3284 or Maraviroc) in displacing a radiolabeled ligand from its receptor (CCR2 or CCR5, respectively).
General Protocol:
-
Cell/Membrane Preparation: Use cell lines stably expressing the chemokine receptor of interest (e.g., HEK293-CCR2 or HEK293-CCR5) or membrane preparations from these cells.
-
Radioligand: Select a suitable radiolabeled ligand (e.g., [125I]-CCL2 for CCR2 or [125I]-MIP-1β for CCR5).
-
Competition Binding: Incubate the cells or membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Incubation: Allow the binding to reach equilibrium.
-
Separation: Separate the bound from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
Caption: General workflow for a radioligand binding assay.
Chemotaxis Assay
This functional assay measures the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.
Objective: To determine the IC50 of a test compound for the inhibition of chemokine-induced cell migration.
General Protocol:
-
Cell Preparation: Use a cell type that expresses the target chemokine receptor and is known to migrate in response to its ligand (e.g., monocytes for CCR2/CCL2).
-
Chemotaxis Chamber: Utilize a Boyden chamber or a similar multi-well plate with a porous membrane separating the upper and lower wells.
-
Chemoattractant: Place the chemokine (e.g., CCL2) in the lower chamber.
-
Cell Seeding: Add the cells, pre-incubated with varying concentrations of the test compound (e.g., INCB3284), to the upper chamber.
-
Incubation: Incubate the chamber for a period sufficient to allow cell migration (typically a few hours).
-
Quantification: Quantify the number of cells that have migrated through the membrane to the lower chamber. This can be done by cell counting, fluorescent labeling, or other methods.
-
Data Analysis: Plot the percentage of inhibition of migration against the log concentration of the test compound to determine the IC50 value.
Caption: General workflow for a chemotaxis assay.
Summary and Conclusion
INCB3284 dimesylate and Maraviroc are potent antagonists of CCR2 and CCR5, respectively, with distinct mechanisms of action and therapeutic applications. INCB3284 demonstrates high potency in inhibiting CCL2-mediated signaling and chemotaxis, making it a valuable tool for studying the role of the CCR2/CCL2 axis in inflammatory diseases. Maraviroc, with its well-characterized allosteric antagonism of CCR5, remains a cornerstone in HIV research and treatment, and its potential in other indications is an active area of investigation.
The choice between these two molecules will be dictated by the specific chemokine receptor and biological pathway under investigation. The data and protocols presented in this guide provide a foundation for researchers to make informed decisions for their studies in the dynamic field of chemokine receptor biology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Discovery of INCB3284, a Potent, Selective, and Orally Bioavailable hCCR2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medkoo.com [medkoo.com]
- 6. Discovery of INCB3284, a Potent, Selective, and Orally Bioavailable hCCR2 Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Maraviroc | CCR5 Antagonist | HIV Inhibitor | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
Comparative Guide to the On-Target Effects of INCB3284 Dimesylate and Alternative CCR2 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the on-target effects of INCB3284 dimesylate, a potent and selective antagonist of the C-C chemokine receptor type 2 (CCR2), with other notable CCR2 antagonists. The information herein is intended to assist researchers and drug development professionals in evaluating these compounds for their therapeutic potential in inflammatory and autoimmune diseases.
Introduction to CCR2 and its Role in Inflammation
The C-C chemokine receptor type 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a crucial role in the inflammatory response.[1] This signaling axis is a key driver of the recruitment of monocytes and macrophages to sites of inflammation.[1] Dysregulation of the CCL2/CCR2 pathway is implicated in the pathogenesis of a variety of diseases, including rheumatoid arthritis, multiple sclerosis, and diabetic nephropathy, making CCR2 an attractive therapeutic target.[1][2] CCR2 antagonists, such as INCB3284 dimesylate, aim to mitigate inflammation by blocking the interaction between CCL2 and CCR2, thereby inhibiting the migration of inflammatory cells.
On-Target Effects of INCB3284 Dimesylate
INCB3284 dimesylate is a potent and selective small molecule antagonist of human CCR2.[3][4] Its on-target effects are primarily mediated by its ability to bind to CCR2 and prevent the binding of its cognate ligand, CCL2. This blockade inhibits downstream signaling pathways that are crucial for monocyte and macrophage chemotaxis.[3][5]
Comparative Quantitative Data
The following tables summarize the in vitro potency of INCB3284 dimesylate in comparison to other well-characterized CCR2 antagonists: MK-0812, CCX140-B, and PF-04634817. The data presented are IC50 values, which represent the concentration of the antagonist required to inhibit 50% of the specific biological activity.
Note: The data presented below are compiled from various sources. Direct comparison of absolute values should be made with caution, as experimental conditions may vary between studies.
Table 1: Antagonism of CCL2/MCP-1 Binding to CCR2
| Compound | Species | Assay Type | IC50 (nM) | Reference(s) |
| INCB3284 dimesylate | Human | MCP-1 Binding | 3.7 | [3][4][5][6] |
| MK-0812 | Human | 125I-MCP-1 Binding | 4.5 | [7] |
| CCX140-B | Human | 125I-CCL2 Binding | Not explicitly stated, but potent inhibition demonstrated | [8] |
| PF-04634817 | Rat | Not specified | 20.8 | [9] |
Table 2: Inhibition of Chemotaxis
| Compound | Species | Assay Type | IC50 (nM) | Reference(s) |
| INCB3284 dimesylate | Human | Chemotaxis | 4.7 | [3][4][5][6] |
| MK-0812 | Mouse | WeHi-274.1 cell chemotaxis | 5 | [10] |
| CCX140-B | Human | Monocyte Chemotaxis (CCL2-induced) | 8 | [8] |
| PF-04634817 | Not available | Not available | Not available |
Table 3: Inhibition of Downstream Signaling (Calcium Mobilization & ERK Phosphorylation)
| Compound | Species | Assay Type | IC50 (nM) | Reference(s) |
| INCB3284 dimesylate | Human | Intracellular Calcium Mobilization | 6 | [3] |
| INCB3284 dimesylate | Human | ERK Phosphorylation | 2.6 | [3] |
| MK-0812 | Human | Monocyte Shape Change (downstream of Ca2+) | 3.2 | [7] |
| CCX140-B | Human | Ca2+ Mobilization (CCL2-induced) | Potent inhibition demonstrated | [8] |
| PF-04634817 | Not available | Not available | Not available |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols represent standard methods used in the field for characterizing CCR2 antagonists.
Radioligand Binding Assay
This assay quantifies the ability of a test compound to compete with a radiolabeled ligand for binding to the CCR2 receptor.
-
Cell Preparation: Membranes are prepared from cells overexpressing human CCR2 (e.g., HEK293 or CHO cells) or from primary cells endogenously expressing CCR2 (e.g., human monocytes).
-
Assay Components:
-
Radioligand: Typically 125I-labeled CCL2 (MCP-1).
-
Test Compound: Serial dilutions of the antagonist (e.g., INCB3284 dimesylate).
-
Assay Buffer: Binding buffer containing protease inhibitors.
-
-
Procedure:
-
Cell membranes are incubated with the radioligand and varying concentrations of the test compound in a multi-well plate.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The bound radioligand is separated from the unbound radioligand by rapid filtration through a filter plate.
-
The radioactivity retained on the filter is measured using a scintillation counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and expressed as the IC50 value.
Chemotaxis Assay
This functional assay measures the ability of a CCR2 antagonist to inhibit the migration of cells towards a chemoattractant gradient.
-
Cell Preparation: Human monocytic cell lines (e.g., THP-1) or primary human peripheral blood mononuclear cells (PBMCs) are used.
-
Assay Components:
-
Chemoattractant: Recombinant human CCL2 (MCP-1).
-
Test Compound: Serial dilutions of the antagonist (e.g., INCB3284 dimesylate).
-
Assay Chamber: A Boyden chamber or a similar transwell system with a porous membrane.
-
-
Procedure:
-
The lower chamber of the transwell is filled with media containing the chemoattractant.
-
The cells, pre-incubated with the test compound, are placed in the upper chamber.
-
The plate is incubated to allow cell migration through the porous membrane towards the chemoattractant.
-
The number of migrated cells in the lower chamber is quantified, often using a fluorescent dye and a plate reader.
-
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the cell migration is calculated as the IC50 value.
Calcium Mobilization Assay
This assay measures the ability of an antagonist to block the increase in intracellular calcium concentration that occurs upon CCR2 activation.
-
Cell Preparation: Cells expressing CCR2 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay Components:
-
Agonist: CCL2 (MCP-1).
-
Test Compound: Serial dilutions of the antagonist (e.g., INCB3284 dimesylate).
-
Instrumentation: A fluorescence plate reader capable of kinetic measurements (e.g., FLIPR).
-
-
Procedure:
-
The dye-loaded cells are plated in a multi-well plate.
-
The test compound is added to the wells and incubated.
-
The agonist (CCL2) is then added, and the change in fluorescence intensity is measured over time.
-
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced calcium flux is determined as the IC50 value.
Visualizations
CCR2 Signaling Pathway
The following diagram illustrates the simplified signaling cascade initiated by the binding of CCL2 to CCR2, leading to cellular responses such as chemotaxis. CCR2 antagonists like INCB3284 dimesylate block this pathway at the initial receptor-ligand interaction step.[11][12][13]
Caption: Simplified CCR2 signaling pathway leading to chemotaxis.
Experimental Workflow: Radioligand Binding Assay
The following diagram outlines the key steps in a typical radioligand binding assay used to determine the binding affinity of a CCR2 antagonist.
Caption: Workflow for a CCR2 radioligand binding assay.
Experimental Workflow: Chemotaxis Assay
The diagram below illustrates the general procedure for conducting an in vitro chemotaxis assay to assess the functional inhibition of cell migration by a CCR2 antagonist.
Caption: Workflow for an in vitro chemotaxis assay.
References
- 1. Recent developments in CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Development of tolerance to chemokine receptor antagonists: current paradigms and the need for further investigation [frontiersin.org]
- 3. Discovery of INCB3284, a Potent, Selective, and Orally Bioavailable hCCR2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of INCB3284, a Potent, Selective, and Orally Bioavailable hCCR2 Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. CCR2 antagonist CCX140-B provides renal and glycemic benefits in diabetic transgenic human CCR2 knockin mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
INCB3284: A Comparative Analysis of its Selectivity Against CCR1, CCR3, and CCR5
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity profile of INCB3284 against the chemokine receptors CCR1, CCR3, and CCR5. The information presented is supported by available experimental data and detailed methodologies to assist in the comprehensive evaluation of this compound.
Executive Summary
INCB3284 is a potent and highly selective antagonist of the C-C chemokine receptor 2 (CCR2). Extensive screening has demonstrated that INCB3284 exhibits negligible inhibitory activity against a broad panel of other chemokine receptors, including CCR1, CCR3, and CCR5, at concentrations significantly higher than its effective dose for CCR2. This high selectivity is a critical attribute, suggesting a reduced potential for off-target effects mediated by these other receptors.
Selectivity Profile of INCB3284
The selectivity of INCB3284 has been primarily characterized through comprehensive screening against a wide array of receptors. The data indicates a pronounced specificity for CCR2.
| Target Receptor | Ligand/Assay | IC50 (nM) | Selectivity vs. CCR1, CCR3, CCR5 |
| hCCR2 | MCP-1 Binding Antagonism | 3.7[1][2] | >270-fold |
| hCCR2 | Chemotaxis Activity Antagonism | 4.7[1][2] | >212-fold |
| CCR1 | Not specified | >1000[1] | - |
| CCR3 | Not specified | >1000[1] | - |
| CCR5 | Not specified | >1000[1] | - |
hCCR2: human C-C chemokine receptor 2; MCP-1: Monocyte Chemoattractant Protein-1; IC50: Half-maximal inhibitory concentration.
Experimental data from broad panel screens reveal that INCB3284 shows no significant inhibitory activity against CCR1, CCR3, and CCR5 at a concentration of 1 μM (1000 nM)[1]. This indicates a selectivity of over 200-fold for CCR2 compared to these other chemokine receptors.
Experimental Protocols
To assess the selectivity of a compound such as INCB3284, a combination of binding and functional assays is typically employed. Below are detailed methodologies for key experiments that would be utilized to generate the comparative data.
Radioligand Binding Competition Assay
This assay determines the ability of a test compound to displace a known radiolabeled ligand from its receptor, thereby quantifying its binding affinity.
Objective: To determine the inhibitory concentration (IC50) of INCB3284 for CCR1, CCR3, and CCR5.
Materials:
-
Cell lines stably expressing human CCR1, CCR3, or CCR5.
-
Radiolabeled ligands (e.g., [125I]-MIP-1α for CCR1, [125I]-Eotaxin for CCR3, [125I]-MIP-1β for CCR5).
-
Unlabeled INCB3284.
-
Binding buffer (e.g., 25 mM HEPES, 150 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).
-
Scintillation counter.
Protocol:
-
Prepare cell membranes from the receptor-expressing cell lines.
-
In a 96-well plate, add a fixed concentration of the appropriate radiolabeled ligand to each well.
-
Add increasing concentrations of unlabeled INCB3284 to the wells.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The data is then analyzed to determine the IC50 value of INCB3284 for each receptor.
Chemotaxis Assay
This functional assay measures the ability of a compound to inhibit the directional migration of cells towards a chemokine gradient.
Objective: To assess the functional antagonism of INCB3284 on CCR1, CCR3, and CCR5-mediated cell migration.
Materials:
-
Leukocyte cell lines or primary cells endogenously expressing CCR1, CCR3, or CCR5.
-
Chemoattractants (e.g., MIP-1α for CCR1, Eotaxin for CCR3, MIP-1β for CCR5).
-
INCB3284.
-
Chemotaxis chambers (e.g., Transwell plates).
-
Cell counting method (e.g., flow cytometry, fluorescent dye).
Protocol:
-
Place a solution containing the specific chemokine for each receptor in the lower chamber of the chemotaxis plate.
-
Pre-incubate the cells with various concentrations of INCB3284.
-
Add the cell suspension to the upper chamber of the Transwell insert.
-
Incubate the plate at 37°C in a CO2 incubator to allow for cell migration.
-
After the incubation period, quantify the number of cells that have migrated to the lower chamber.
-
The inhibitory effect of INCB3284 on chemotaxis is then calculated to determine its functional potency.
Signaling Pathways
Below are simplified diagrams of the signaling pathways for CCR1, CCR3, and CCR5. As G protein-coupled receptors (GPCRs), their activation by specific chemokines initiates a cascade of intracellular events.
References
A Comparative Review of CCR2 Antagonists: A Guide for Researchers
Introduction
The C-C chemokine receptor 2 (CCR2) and its primary ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), play a pivotal role in orchestrating the migration of monocytes and macrophages to sites of inflammation. This signaling axis is deeply implicated in the pathogenesis of a wide array of inflammatory and autoimmune diseases, as well as in cancer progression. As such, CCR2 has emerged as a highly attractive therapeutic target for the development of novel anti-inflammatory and anti-cancer agents. This guide provides a comparative overview of several prominent CCR2 antagonists, presenting key experimental data to aid researchers, scientists, and drug development professionals in their evaluation of these compounds.
The CCR2 Signaling Pathway
The binding of CCL2 to CCR2, a G protein-coupled receptor (GPCR), triggers a conformational change in the receptor, leading to the activation of intracellular signaling cascades. This initiates a series of downstream events culminating in cellular responses critical for the inflammatory process, including chemotaxis, cellular adhesion, and the release of pro-inflammatory mediators. The simplified signaling pathway is depicted below.
Comparative Analysis of CCR2 Antagonists
A number of small molecule CCR2 antagonists have been developed and evaluated in preclinical and clinical studies.[1] The following tables summarize the in vitro potency of several of these compounds. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to potential variations in experimental conditions.
In Vitro Binding Affinity of CCR2 Antagonists
| Compound | Assay Type | Cell Line/Membrane | Radioligand | IC50 (nM) | Reference |
| INCB3344 | Whole Cell Binding | - | - | 5.1 (Human) | [2] |
| Whole Cell Binding | WEHI-274.1 | ¹²⁵I-mCCL2 | 9.5 (Mouse) | [2] | |
| Whole Cell Binding | - | - | 7.3 (Rat) | [2] | |
| JNJ-27141491 | Radioligand Binding | Human Monocytes | ¹²⁵I-MCP-1 | 400 | [3] |
| MK-0812 | Calcium Influx Assay | Human Monocytic Leukemia Cells | - | Most potent of 10 antagonists tested | [4] |
| Compound 71 | CCR2b Binding | - | - | 3.2 | [5] |
In Vitro Functional Activity of CCR2 Antagonists
| Compound | Assay Type | Cell Line/Primary Cells | IC50 (nM) | Reference |
| INCB3344 | Chemotaxis | - | 10 ± 5 | [6] |
| JNJ-27141491 | GTPγS Binding | hCCR2-mediated | 7-97 | [3] |
| Ca²⁺ Mobilization | hCCR2-mediated | 7-97 | [3] | |
| Chemotaxis | Leukocytes | 7-97 | [3] | |
| RS102895 | Chemotaxis | Monocytes | - | [7] |
| Compound 22 | Chemotaxis | Monocytes | 0.3 | [8] |
| Monocyte Shape Change (in whole blood, 30 min preincubation) | Human Monocytes | 15 | [8] | |
| Monocyte Shape Change (in whole blood, 24 hr preincubation) | Human Monocytes | 0.1 | [8] | |
| Compound 71 | Chemotaxis | - | 0.83 | [5] |
| Ca²⁺ Flux | - | 7.5 | [5] |
Clinical Trial Outcomes Summary
Several CCR2 antagonists have advanced to clinical trials for various indications. The outcomes have been mixed, highlighting the complexities of translating preclinical efficacy to human diseases.[1]
| Antagonist | Indication | Phase | Key Findings | Reference |
| AZD2423 | Posttraumatic Neuralgia | II | Did not demonstrate efficacy on average pain scores but showed potential effects on certain sensory components of pain. No major safety concerns were reported. | [9] |
| CCX872-B | Pancreatic Cancer | Ib | In combination with FOLFIRINOX, showed an overall survival of 29% at 18 months with no new safety issues.[10] | [11] |
| CCX140-B | Type 2 Diabetes | II | Showed beneficial effects on glycemic parameters. | [12] |
Detailed Experimental Protocols
Reproducibility of experimental data is paramount in scientific research. The following are detailed methodologies for key in vitro assays used to characterize CCR2 antagonists.
CCR2 Radioligand Binding Assay
This assay determines the affinity of a test compound for the CCR2 receptor by measuring its ability to displace a radiolabeled ligand.[2]
Materials:
-
Cells: Murine monocyte cell line WEHI-274.1 (endogenously expressing CCR2).[2]
-
Radioligand: ¹²⁵I-labeled murine CCL2 (mCCL2).[2]
-
Test Compound: CCR2 antagonist.
-
Assay Buffer: RPMI 1640 with 1% BSA.[2]
-
Wash Buffer: Cold PBS.[2]
-
Filtration Plate: 96-well filter plate.[2]
-
Scintillation Counter. [2]
Procedure:
-
Cell Preparation: Culture WEHI-274.1 cells to the desired density. Harvest and resuspend cells in assay buffer.[2]
-
Assay Setup: In a 96-well plate, add the assay buffer, serially diluted test compound, and ¹²⁵I-mCCL2. Add the cell suspension. Include controls for total binding (no antagonist) and non-specific binding (excess unlabeled CCL2).[2]
-
Incubation: Incubate the plate at room temperature with gentle agitation.[2]
-
Filtration: Transfer the contents to a pre-wetted filter plate and wash the wells with ice-cold wash buffer using a vacuum manifold.[2]
-
Quantification: Dry the filter plate, add scintillation fluid to each well, and measure radioactivity using a scintillation counter.[2]
-
Data Analysis: Subtract non-specific binding from all other measurements. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value using non-linear regression.[2]
In Vitro Chemotaxis Assay
This functional assay measures the ability of a CCR2 antagonist to inhibit the migration of cells towards a CCL2 gradient.[2]
Materials:
-
Cells: Human monocytic cell line THP-1 or primary human peripheral blood mononuclear cells (PBMCs).[2]
-
Chemoattractant: Recombinant human CCL2 (hCCL2).[2]
-
Test Compound: CCR2 antagonist.[2]
-
Assay Medium: RPMI 1640 with 0.5% BSA.[2]
-
Transwell Inserts: 5 µm pore size.[7]
-
Detection Reagent: Calcein-AM or a similar viability stain.[2]
-
Fluorescence Plate Reader. [2]
Procedure:
-
Cell Preparation: Culture THP-1 cells or isolate PBMCs. Resuspend the cells in assay medium.[2]
-
Compound Pre-incubation: In a separate plate, incubate the cells with various concentrations of the test compound.[2]
-
Assay Setup: Add assay medium containing hCCL2 to the lower wells of a Transwell plate. Place the inserts into the wells. Add the pre-incubated cell suspension to the top of each insert.[2]
-
Incubation: Incubate the plate to allow for cell migration towards the CCL2 gradient.[2]
-
Quantification of Migrated Cells: Remove the inserts. The number of cells that have migrated to the lower chamber can be quantified by adding a fluorescent dye (e.g., Calcein-AM) and measuring the fluorescence.[2]
-
Data Analysis: Subtract the fluorescence reading of the negative control (no chemoattractant). Plot the percentage of inhibition of migration against the logarithm of the test compound concentration to determine the IC50 value.[2]
Conclusion
The development of potent and selective CCR2 antagonists remains an active area of research with significant therapeutic potential. This guide provides a comparative summary of several key antagonists, highlighting their in vitro performance and clinical trial outcomes. The detailed experimental protocols and pathway diagrams are intended to serve as a valuable resource for researchers in the field, facilitating the design and interpretation of future studies aimed at targeting the CCL2-CCR2 axis for the treatment of a wide range of diseases.
References
- 1. Investigational C-C chemokine receptor 2 antagonists for the treatment of autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of effective CCR2 inhibitors for cancer therapy using humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potent antagonists of the CCR2b receptor. Part 3: SAR of the (R)-3-aminopyrrolidine series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological inhibition of the inflammatory receptor CCR2 relieves the early deleterious consequences of status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a Potent and Orally Bioavailable CCR2 and CCR5 Dual Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A randomized, double-blind, placebo-controlled trial of a chemokine receptor 2 (CCR2) antagonist in posttraumatic neuralgia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
CCR2 Antagonist INCB3284 Dimesylate: A Comparative Analysis of Preclinical Data and Clinical Trial Landscape
For Researchers, Scientists, and Drug Development Professionals
INCB3284 dimesylate, a potent and selective antagonist of the C-C chemokine receptor type 2 (CCR2), has been a subject of interest for its potential therapeutic role in inflammatory diseases. This guide provides a comparative overview of the available preclinical data for INCB3284 and places it in the context of the clinical development of CCR2 antagonists, using MLN1202 as a comparator, for which clinical trial data in rheumatoid arthritis is publicly available.
Preclinical Performance: INCB3284 vs. Alternative CCR2 Antagonists
| Parameter | INCB3284 dimesylate | MLN1202 |
| Target | Human CCR2 | Human CCR2 |
| Mechanism of Action | Antagonist of MCP-1 binding to CCR2 | Monoclonal antibody blocking CCR2 |
| IC50 (MCP-1 Binding) | 3.7 nM[1][2] | Not Publicly Available |
| IC50 (Chemotaxis) | 4.7 nM[1][2] | Not Publicly Available |
| IC50 (Calcium Mobilization) | 6 nM[2] | Not Publicly Available |
| IC50 (ERK Phosphorylation) | 2.6 nM[2] | Not Publicly Available |
| hERG IC50 | 84 µM[1][2] | Not Publicly Available |
| Pharmacokinetics (Human) | Suitable for once-a-day dosing (T1/2 = 15 h)[1][2] | Not Publicly Available |
Clinical Trial Outcomes: A Look at the CCR2 Antagonist Landscape
While INCB3284 dimesylate entered Phase I and Phase II clinical trials, specific quantitative efficacy and safety data from these studies for indications such as rheumatoid arthritis, multiple sclerosis, or lupus are not publicly available. It has been reported that the development of INCB3284 for rheumatoid arthritis was discontinued.
To provide a clinical context for a CCR2 antagonist, we present the outcomes of a Phase IIa clinical trial of MLN1202 , a humanized anti-CCR2 monoclonal antibody, in patients with active rheumatoid arthritis.
MLN1202 Phase IIa Clinical Trial in Rheumatoid Arthritis
| Parameter | Details |
| Study Design | Double-blind, randomized, placebo-controlled |
| Patient Population | 32 patients with active rheumatoid arthritis |
| Treatment Arms | Placebo (n=9), MLN1202 0.5 mg/kg (n=7), 1.5 mg/kg (n=7), 4.0 mg/kg (n=9) |
| Duration | 3 infusions over 6 weeks |
| Primary Efficacy Endpoint | Clinical improvement based on EULAR and ACR response criteria |
| Biomarker Endpoint | Reduction in synovial inflammation biomarkers |
| Results | No significant clinical improvement was observed in the MLN1202 treatment groups compared to placebo. Treatment with MLN1202 did reduce the levels of free CCR2 on CD14+ monocytes, demonstrating biologic activity.[3] |
| Conclusion | Blockade of CCR2 with MLN1202 did not lead to amelioration of synovial inflammation in active rheumatoid arthritis.[3] |
Experimental Protocols
Detailed methodologies for the key preclinical assays used to characterize CCR2 antagonists are provided below.
In Vitro Chemotaxis Assay
This assay evaluates the ability of a compound to inhibit the migration of CCR2-expressing cells towards the CCR2 ligand, CCL2 (MCP-1).
Cell Lines:
-
Human monocytic cell lines (e.g., THP-1) or freshly isolated human peripheral blood mononuclear cells (PBMCs).
Protocol:
-
CCR2-expressing cells are pre-incubated with various concentrations of the test compound (e.g., INCB3284 dimesylate).
-
A chemotaxis chamber (e.g., Boyden chamber) is used, with the lower chamber containing a chemoattractant solution (e.g., recombinant human CCL2) and the upper chamber containing the pre-treated cells.
-
The chambers are separated by a microporous membrane.
-
After an incubation period, the number of cells that have migrated through the membrane into the lower chamber is quantified.
-
The IC50 value is calculated as the concentration of the compound that causes 50% inhibition of cell migration.
Intracellular Calcium Mobilization Assay
This assay measures the inhibition of CCL2-induced intracellular calcium release in CCR2-expressing cells.
Cell Lines:
-
A cell line stably expressing human CCR2.
Protocol:
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
The cells are then treated with the test compound at various concentrations.
-
After an incubation period, CCL2 is added to stimulate the cells.
-
The change in intracellular calcium concentration is measured by detecting the fluorescence signal using a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
The IC50 value is determined as the concentration of the compound that inhibits the CCL2-induced calcium mobilization by 50%.
ERK Phosphorylation Assay
This assay assesses the inhibitory effect of a compound on the CCL2-induced phosphorylation of extracellular signal-regulated kinase (ERK), a downstream signaling molecule of CCR2 activation.
Cell Lines:
-
A cell line expressing human CCR2.
Protocol:
-
Cells are serum-starved and then pre-treated with different concentrations of the test compound.
-
The cells are subsequently stimulated with CCL2.
-
Following stimulation, the cells are lysed, and the level of phosphorylated ERK (p-ERK) is measured using methods such as Western blotting or a cell-based ELISA.
-
The IC50 value is the concentration of the compound that results in a 50% reduction in CCL2-stimulated ERK phosphorylation.
Visualizations
Signaling Pathway of CCR2 and Inhibition by INCB3284
Caption: Simplified signaling pathway of CCR2 and the inhibitory action of INCB3284.
Experimental Workflow for In Vitro Chemotaxis Assay
References
- 1. Discovery of INCB3284, a Potent, Selective, and Orally Bioavailable hCCR2 Antagonist [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of INCB3284, a Potent, Selective, and Orally Bioavailable hCCR2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of CCR2 in rheumatoid arthritis: a double-blind, randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of INCB 3284 Dimesylate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of INCB 3284 dimesylate, a potent and selective hCCR2 antagonist used in research.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The toxicological properties of this compound have not been thoroughly investigated, and it may be irritating to the mucous membranes and upper respiratory tract.[1] It may also be harmful if inhaled, ingested, or absorbed through the skin.[1]
Required Personal Protective Equipment (PPE):
-
NIOSH-approved respirator
-
Chemical-resistant gloves
-
Safety goggles
-
Lab coat
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 887401-93-6 | [2][3] |
| Molecular Formula | C26H31F3N4O4 · 2CH4O3S | [2][3] |
| Molecular Weight | 712.8 g/mol | [4] |
| Appearance | Crystalline solid | |
| Storage | Store lyophilized at -20°C, keep desiccated. | [2] |
Step-by-Step Disposal Protocol
Disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations.[5] As a research chemical with unknown comprehensive hazard data, it must be treated as hazardous waste.[6][7]
1. Waste Identification and Segregation:
-
Treat all this compound waste, including pure compound, solutions, and contaminated materials (e.g., pipette tips, vials, gloves), as hazardous chemical waste.[6][8]
-
Do not mix this compound waste with other waste streams unless compatibility has been confirmed.[9] Segregate it from incompatible materials.
2. Waste Collection and Containment:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container.[8][10] The container must be compatible with the chemical.
-
The label should clearly state "Hazardous Waste" and identify the contents as "this compound". Include the approximate quantity.
-
Keep the waste container securely closed except when adding waste.[6][9]
3. On-site Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[8][9]
-
The SAA must be under the control of the operator of the process generating the waste.
-
Ensure the storage area is away from heat sources and high-traffic areas.
4. Disposal and Decontamination:
-
Arrange for the collection of the hazardous waste by a certified and licensed hazardous waste disposal contractor. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.[11]
-
For spills, contain the spill and collect the material using appropriate absorbent pads.[1] Transfer all contaminated materials into a designated hazardous waste container.[1]
-
Empty containers that held this compound must also be disposed of as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste.
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
Signaling Pathway Considerations in Disposal
While this compound is an antagonist of the C-C chemokine receptor type 2 (CCR2), this biological activity does not directly impact the chemical disposal procedure. However, it underscores the compound's potency and the importance of preventing its release into the environment where it could have unintended biological effects.
Caption: Rationale for stringent disposal protocols.
References
- 1. canbipharm.com [canbipharm.com]
- 2. shellchemtech.com [shellchemtech.com]
- 3. scbt.com [scbt.com]
- 4. This compound | C28H39F3N4O10S2 | CID 11679268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 6. vumc.org [vumc.org]
- 7. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. danielshealth.com [danielshealth.com]
- 11. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
Essential Safety and Handling Protocols for INCB 3284 Dimesylate
For Researchers, Scientists, and Drug Development Professionals: Your Guide to Safe and Compliant Handling of INCB 3284 Dimesylate.
This document provides immediate and essential safety and logistical information for the handling and disposal of this compound. Adherence to these procedural guidelines is critical to ensure a safe laboratory environment and to minimize exposure risk.
Hazard Communication
This compound is a substance for which the toxicological properties have not been thoroughly investigated.[1] The Safety Data Sheet (SDS) indicates that the material may be irritating to the mucous membranes, upper respiratory tract, eyes, and skin.[1] It may also be harmful if inhaled, ingested, or absorbed through the skin.[1] Therefore, it is imperative to handle this compound with caution, utilizing appropriate personal protective equipment (PPE) and engineering controls.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound. It is crucial to select PPE that is resistant to the chemicals being handled and to inspect it for integrity before each use.
| PPE Component | Specifications and Recommendations |
| Respiratory Protection | A NIOSH-approved respirator is required.[1] For powdered or aerosolized forms, a respirator with a particulate filter (e.g., N95, P100) is recommended. For handling solutions, an organic vapor cartridge may be appropriate. The specific type should be selected based on a risk assessment of the procedure. |
| Hand Protection | Compatible chemical-resistant gloves are mandatory.[1] Nitrile gloves are a common choice for their resistance to a range of chemicals.[2][3][4] Given the unknown toxicological profile, double-gloving is a recommended best practice to provide an additional layer of protection. Gloves should be inspected for any signs of degradation such as swelling, cracking, or discoloration before and during use.[5] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles are required to protect against splashes and airborne particles.[1] |
| Body Protection | A lab coat must be worn to prevent contamination of personal clothing.[1] For procedures with a higher risk of splashes or spills, a chemically resistant gown or apron should be considered. |
| Emergency Spill Cleanup | For spills, more robust PPE is necessary, including a NIOSH-approved self-contained breathing apparatus (SCBA) or a respirator with appropriate cartridges, heavy-duty rubber gloves, rubber boots, and safety goggles.[1] |
Glove Selection and Integrity
The selection of appropriate gloves is critical. Key terms to understand when selecting chemical-resistant gloves include:
| Term | Definition |
| Breakthrough Time | The time it takes for a chemical to be first detected on the inside of the glove material.[6] A longer breakthrough time indicates better protection. |
| Permeation Rate | The rate at which a chemical passes through the glove material after breakthrough has occurred.[6] |
| Degradation | The physical change in the glove material due to chemical exposure, which can include swelling, cracking, or becoming brittle.[6][7] |
Since specific breakthrough time data for this compound is not available, a conservative approach should be taken. Select gloves made of a material generally resistant to a broad range of chemicals, such as nitrile, and change them frequently.
Engineering Controls and Safe Handling Practices
-
Ventilation: Use process enclosures, local exhaust ventilation (such as a chemical fume hood), or other engineering controls to control airborne levels.[1]
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1] Avoid prolonged or repeated exposure.[1]
-
Hygiene: Wash thoroughly after handling. Facilities storing or utilizing this material should be equipped with an eyewash station and a safety shower.[1]
Disposal Plan
All waste contaminated with this compound should be handled as hazardous waste.
-
Collection: Collect waste in a designated, properly labeled, and sealed chemical waste container.
-
Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.
Experimental Workflow for Safe Handling
The following diagram outlines the logical workflow for ensuring safety when working with this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. canbipharm.com [canbipharm.com]
- 2. unisafegloves.com [unisafegloves.com]
- 3. All Chemical Resistant Gloves - SafetyGloves.co.uk [safetygloves.co.uk]
- 4. calpaclab.com [calpaclab.com]
- 5. ishn.com [ishn.com]
- 6. showagroup.com [showagroup.com]
- 7. Chemical resistance guide informations - Shield Scientific [shieldscientific.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
